molecular formula C11H8N2O4 B1423822 2-(3-Methyl-4-nitro-phenyl)-oxazole-4-carbaldehyde CAS No. 885274-46-4

2-(3-Methyl-4-nitro-phenyl)-oxazole-4-carbaldehyde

Cat. No.: B1423822
CAS No.: 885274-46-4
M. Wt: 232.19 g/mol
InChI Key: MBWREJUWQSAKCM-UHFFFAOYSA-N
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Description

2-(3-Methyl-4-nitro-phenyl)-oxazole-4-carbaldehyde is a specialized heterocyclic building block designed for advanced research and development. Its molecular architecture, incorporating both an oxazole ring and a nitro-substituted aromatic system, makes it a valuable synthon in medicinal chemistry and materials science. This compound is primarily utilized as a key intermediate in the synthesis of more complex molecules, particularly in the exploration of new pharmacologically active agents. Oxazole-based molecules constitute a crucial category of heterocyclic compounds with wide-ranging applications across pharmaceutical development, advanced materials, and pesticide synthesis . The structural motifs present in this compound are frequently found in molecules investigated for their antimicrobial, anticancer, and anti-inflammatory properties . The presence of both electron-withdrawing (nitro) and formyl groups on the scaffold offers multiple sites for strategic chemical modification, enabling researchers to generate diverse libraries of compounds for high-throughput screening and structure-activity relationship (SAR) studies. The integration of such specialized intermediates is essential for driving innovation in the discovery of new drugs and functional materials . This product is intended for use by qualified researchers in a controlled laboratory setting.

Properties

IUPAC Name

2-(3-methyl-4-nitrophenyl)-1,3-oxazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2O4/c1-7-4-8(2-3-10(7)13(15)16)11-12-9(5-14)6-17-11/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBWREJUWQSAKCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C2=NC(=CO2)C=O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60695895
Record name 2-(3-Methyl-4-nitrophenyl)-1,3-oxazole-4-carbaldehyde
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885274-46-4
Record name 2-(3-Methyl-4-nitrophenyl)-1,3-oxazole-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60695895
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

synthesis of 2-(3-Methyl-4-nitro-phenyl)-oxazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 2-(3-Methyl-4-nitro-phenyl)-oxazole-4-carbaldehyde

This guide provides a comprehensive, research-grade overview of a robust synthetic pathway for 2-(3-methyl-4-nitrophenyl)-oxazole-4-carbaldehyde (CAS 885274-46-4), a heterocyclic compound of interest to researchers in medicinal chemistry and materials science. As a substituted oxazole, this molecule serves as a valuable building block for the synthesis of more complex chemical entities. The narrative emphasizes the rationale behind strategic choices in the synthetic route, ensuring both methodological clarity and a deep understanding of the underlying chemical principles.

Strategic Overview: A Retrosynthetic Approach

The synthesis of a multifunctional molecule like 2-(3-methyl-4-nitrophenyl)-oxazole-4-carbaldehyde necessitates a carefully planned, multi-step sequence. A retrosynthetic analysis reveals a logical pathway, disconnecting the target molecule at key functional groups to identify readily available starting materials.

Our strategy hinges on constructing the oxazole ring from two primary fragments: a substituted benzoyl moiety and a three-carbon unit that will form the C4 and C5 positions of the heterocycle. The aldehyde at the C4 position is best installed in the final steps from a more stable precursor, such as a carboxylic ester, to avoid undesirable side reactions in earlier stages.

This leads to the following retrosynthetic disconnection:

Retrosynthesis target This compound intermediate1 2-(3-Methyl-4-nitrophenyl)oxazole-4-methanol target->intermediate1 Mild Oxidation (e.g., DMP, PCC) intermediate2 Methyl 2-(3-methyl-4-nitrophenyl)oxazole-4-carboxylate intermediate1->intermediate2 Ester Reduction (e.g., DIBAL-H, LiAlH4) intermediate3 N-(1-Methoxycarbonyl-2-hydroxyethyl)-3-methyl-4-nitrobenzamide intermediate2->intermediate3 Cyclodehydration & Oxidation (e.g., PPh3/I2, DAST) precursor1 3-Methyl-4-nitrobenzoic acid intermediate3->precursor1 Amide Coupling precursor2 L-Serine methyl ester intermediate3->precursor2 precursor3 m-Toluic acid precursor1->precursor3 Regioselective Nitration

Caption: Retrosynthetic analysis of the target compound.

This analysis identifies m-toluic acid and L-serine methyl ester as logical and commercially available starting materials. The forward synthesis will proceed through three main stages:

  • Synthesis of the Key Aryl Precursor: Preparation of 3-methyl-4-nitrobenzoic acid.

  • Oxazole Ring Construction: Formation of the 2,4-disubstituted oxazole core.

  • Final Functional Group Transformation: Conversion of the C4-ester to the target C4-carbaldehyde.

Part I: Synthesis of Key Intermediate: 3-Methyl-4-nitrobenzoic Acid

The foundational step is the regioselective nitration of 3-methylbenzoic acid (m-toluic acid). The outcome of this electrophilic aromatic substitution is governed by the directing effects of the substituents on the benzene ring.

Causality and Regioselectivity: The methyl group (-CH₃) is an activating, ortho, para-director, while the carboxylic acid group (-COOH) is a deactivating, meta-director. The positions ortho and para to the methyl group are C2, C4, and C6. The positions meta to the carboxyl group are C2 and C6. Both groups direct the incoming electrophile (the nitronium ion, NO₂⁺) to positions C2 and C6. However, nitration at the C4 position is also significantly observed, influenced by the strong directing power of the methyl group. The desired 4-nitro isomer can be effectively synthesized and separated.

Experimental Protocol: Nitration of m-Toluic Acid
ReagentMolar Mass ( g/mol )QuantityMoles
3-Methylbenzoic Acid136.1513.6 g0.10
Sulfuric Acid (98%)98.0850 mL-
Nitric Acid (fuming)63.016.0 mL~0.14

Procedure:

  • In a 250 mL three-necked flask equipped with a magnetic stirrer, dropping funnel, and thermometer, cool 50 mL of concentrated sulfuric acid to 0°C using an ice-salt bath.

  • Slowly add 13.6 g (0.10 mol) of 3-methylbenzoic acid in portions, ensuring the temperature remains below 10°C.

  • Prepare the nitrating mixture by carefully adding 6.0 mL of fuming nitric acid to 15 mL of cold, concentrated sulfuric acid in a separate beaker, maintaining a temperature below 10°C.

  • Add the nitrating mixture dropwise from the dropping funnel to the stirred solution of m-toluic acid over 30-45 minutes. The internal temperature must be strictly maintained between 0 and 5°C.

  • After the addition is complete, allow the mixture to stir at 0-5°C for an additional 2 hours.

  • Carefully pour the reaction mixture onto 500 g of crushed ice with vigorous stirring.

  • The white precipitate of 3-methyl-4-nitrobenzoic acid is collected by vacuum filtration, washed thoroughly with cold water until the washings are neutral, and dried under vacuum.

Yield: Typically 80-90%. The product can be further purified by recrystallization from an ethanol-water mixture.

Part II: Construction of the 2,4-Disubstituted Oxazole Core

This phase utilizes the prepared benzoic acid derivative and L-serine methyl ester to construct the oxazole ring. This is a well-established route for synthesizing 2,4-disubstituted oxazoles. The process involves amide bond formation followed by a cyclodehydration and oxidation sequence.

Experimental Protocol: Synthesis of Methyl 2-(3-methyl-4-nitrophenyl)oxazole-4-carboxylate

Step 2a: Amide Coupling

  • Suspend 18.1 g (0.10 mol) of 3-methyl-4-nitrobenzoic acid and 17.1 g (0.11 mol) of L-serine methyl ester hydrochloride in 200 mL of dichloromethane (DCM).

  • Cool the suspension to 0°C and add 30.4 mL (0.22 mol) of triethylamine (TEA) dropwise.

  • Add 21.1 g (0.11 mol) of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1.35 g (0.01 mol) of 1-Hydroxybenzotriazole (HOBt) to the mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Wash the reaction mixture sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude amide intermediate, N-(1-Methoxycarbonyl-2-hydroxyethyl)-3-methyl-4-nitrobenzamide.

Step 2b: Cyclodehydration and Oxidation

  • Dissolve the crude amide from the previous step in 200 mL of anhydrous tetrahydrofuran (THF).

  • Add 39.3 g (0.15 mol) of triphenylphosphine (PPh₃) followed by 38.1 g (0.15 mol) of iodine (I₂) in portions.

  • Add 41.8 mL (0.30 mol) of triethylamine and heat the mixture to reflux for 4-6 hours.

  • Cool the reaction to room temperature and quench with a saturated solution of sodium thiosulfate to remove excess iodine.

  • Extract the product with ethyl acetate. The combined organic layers are washed with brine, dried over MgSO₄, and concentrated.

  • Purify the residue by column chromatography (silica gel, hexane-ethyl acetate gradient) to afford pure methyl 2-(3-methyl-4-nitrophenyl)oxazole-4-carboxylate.

Causality of Reagent Choice: The combination of PPh₃ and I₂ forms an adduct that facilitates the dehydration of the hydroxyl group and subsequent cyclization. Triethylamine acts as a base to neutralize the HI generated and drive the reaction forward. This one-pot cyclization/oxidation is highly efficient for converting the β-hydroxy amide to the oxazole ring.

Part III: Final Transformation to Aldehyde

The final stage involves the selective reduction of the methyl ester at the C4 position to a primary alcohol, followed by mild oxidation to the desired carbaldehyde.

Experimental Protocol: Synthesis of this compound

Step 3a: Ester Reduction to Alcohol

  • Dissolve 13.1 g (0.05 mol) of methyl 2-(3-methyl-4-nitrophenyl)oxazole-4-carboxylate in 250 mL of anhydrous THF and cool to -78°C under a nitrogen atmosphere.

  • Slowly add 110 mL of diisobutylaluminium hydride (DIBAL-H, 1.0 M solution in hexanes, 0.11 mol) via a syringe pump over 1 hour, maintaining the temperature at -78°C.

  • Stir the reaction at -78°C for an additional 2 hours.

  • Quench the reaction by the slow addition of methanol, followed by a saturated solution of Rochelle's salt (potassium sodium tartrate).

  • Allow the mixture to warm to room temperature and stir until two clear layers form.

  • Separate the layers and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate to yield the crude alcohol, [2-(3-methyl-4-nitrophenyl)oxazol-4-yl]methanol.

Step 3b: Mild Oxidation to Aldehyde

  • Dissolve the crude alcohol from Step 3a in 200 mL of DCM.

  • Add 32.2 g (0.076 mol) of Dess-Martin periodinane (DMP) in one portion.

  • Stir the reaction at room temperature for 1-2 hours, monitoring by TLC until the starting material is consumed.

  • Quench the reaction with a 1:1 mixture of saturated NaHCO₃ and saturated sodium thiosulfate solution and stir vigorously for 30 minutes.

  • Separate the layers and extract the aqueous phase with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting solid by column chromatography or recrystallization (e.g., from ethyl acetate/hexane) to yield the final product, 2-(3-methyl-4-nitrophenyl)-oxazole-4-carbaldehyde.

Rationale for Two-Step Conversion: While DIBAL-H can sometimes directly reduce esters to aldehydes at -78°C, the two-step reduction-oxidation sequence is often more reliable and provides higher overall yields. Dess-Martin periodinane is chosen as the oxidant due to its mild reaction conditions and high efficiency in converting primary alcohols to aldehydes without over-oxidation to the carboxylic acid.

Overall Synthetic Workflow

The complete synthetic pathway is summarized in the following diagram.

Forward_Synthesis start m-Toluic Acid intermediate1 3-Methyl-4-nitrobenzoic acid start->intermediate1 HNO3, H2SO4 intermediate2 Methyl 2-(3-methyl-4-nitrophenyl) oxazole-4-carboxylate intermediate1->intermediate2 1. L-Serine methyl ester, EDC 2. PPh3, I2, TEA intermediate3 [2-(3-Methyl-4-nitrophenyl) oxazol-4-yl]methanol intermediate2->intermediate3 DIBAL-H final_product 2-(3-Methyl-4-nitro-phenyl) oxazole-4-carbaldehyde intermediate3->final_product Dess-Martin Periodinane

Caption: Forward synthesis workflow diagram.

Conclusion

This guide outlines a logical and robust multi-step synthesis for 2-(3-methyl-4-nitrophenyl)-oxazole-4-carbaldehyde, starting from common laboratory reagents. The chosen pathway emphasizes strategic control over regioselectivity and functional group transformations. Each step is supported by a clear mechanistic rationale, providing the researcher with not only a protocol but also a foundational understanding of the reaction dynamics. This detailed methodology ensures a high degree of reproducibility and provides a solid framework for the synthesis of this and other structurally related oxazole derivatives for advanced research applications.

An In-Depth Technical Guide to 2-(3-Methyl-4-nitro-phenyl)-oxazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 2-(3-methyl-4-nitro-phenyl)-oxazole-4-carbaldehyde, a complex heterocyclic compound with potential applications in medicinal chemistry and materials science. As a Senior Application Scientist, this document is structured to deliver not just data, but actionable insights into its synthesis, properties, and potential utility, grounded in established chemical principles.

Core Compound Identity and Physicochemical Properties

This compound is a substituted oxazole derivative. The presence of a nitro group, a methyl group, and an aldehyde functional group on a phenyl-oxazole scaffold suggests a rich chemical reactivity profile, making it a valuable intermediate for further chemical synthesis.

Below is a summary of its key physicochemical properties.

PropertyValueSource
CAS Number 885274-46-4[1][2]
Molecular Formula C₁₁H₈N₂O₄[1]
Molecular Weight 232.195 g/mol [1]
Predicted pKa -3.23 ± 0.10[1]
Appearance Likely a crystalline solidInferred
Solubility Expected to be soluble in common organic solvents like DMF, DMSO, and chlorinated hydrocarbons.Inferred

Strategic Synthesis Pathway

The synthesis of this compound is not explicitly detailed in publicly available literature. However, based on established methods for oxazole synthesis, a logical and efficient multi-step pathway can be proposed. The core of this strategy involves the construction of the oxazole ring from key precursors, which themselves require synthesis.

The proposed synthetic workflow is illustrated below:

SynthesisWorkflow cluster_precursor1 Precursor 1 Synthesis cluster_precursor2 Precursor 2 Synthesis cluster_oxazole_formation Oxazole Ring Formation cluster_final_product Final Product Synthesis A 3-Methyl-4-nitroaniline B 3-Methyl-4-nitrobenzamide A->B Amidation E 2-(3-Methyl-4-nitrophenyl)oxazole B->E Bredereck Reaction C 1-(3-Methyl-4-nitrophenyl)ethanone D 2-Bromo-1-(3-methyl-4-nitrophenyl)ethanone C->D α-Bromination D->E F This compound E->F Formylation

Caption: Proposed multi-step synthesis workflow for this compound.

Precursor Synthesis: 3-Methyl-4-nitroaniline

The journey begins with the commercially available compound, 3-methyl-4-nitroaniline. This molecule is a versatile building block in organic synthesis.[3][4] Its properties make it an essential intermediate in the production of dyes and pigments, as well as in the pharmaceutical and agrochemical industries.[3][4]

Synthesis of the α-Bromoketone Intermediate

A key step in many oxazole syntheses is the use of an α-haloketone.[5][6] In this proposed pathway, the required intermediate is 2-bromo-1-(3-methyl-4-nitrophenyl)ethanone.

Step 1: Acetylation of 3-Methyl-4-nitroaniline

The synthesis would commence with the Friedel-Crafts acylation of a suitably protected 3-methyl-4-nitrobenzene derivative to introduce the acetyl group, forming 1-(3-methyl-4-nitrophenyl)ethanone.

Step 2: α-Bromination

The resulting acetophenone derivative then undergoes α-bromination. This reaction selectively introduces a bromine atom at the carbon adjacent to the carbonyl group. A common method for this transformation is the reaction with bromine in a suitable solvent like chloroform, often with catalytic acid.[6][7]

Conceptual Experimental Protocol for α-Bromination:

  • Dissolve 1-(3-methyl-4-nitrophenyl)ethanone in chloroform.

  • Cool the solution in an ice bath.

  • Add a solution of bromine in chloroform dropwise with stirring.

  • Allow the reaction to proceed at room temperature until completion, monitoring by TLC.

  • Quench the reaction with water and separate the organic layer.

  • Wash the organic layer with a saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield 2-bromo-1-(3-methyl-4-nitrophenyl)ethanone.

Oxazole Ring Formation: The Bredereck Reaction

The Bredereck reaction provides an efficient method for synthesizing substituted oxazoles by reacting α-haloketones with amides.[5] In this case, 2-bromo-1-(3-methyl-4-nitrophenyl)ethanone would be reacted with a suitable formamide equivalent to form the oxazole ring.

BredereckReaction cluster_reactants cluster_product 2-Bromo-1-(3-methyl-4-nitrophenyl)ethanone 2-Bromo-1-(3-methyl-4-nitrophenyl)ethanone Intermediate_1 Intermediate_1 2-Bromo-1-(3-methyl-4-nitrophenyl)ethanone->Intermediate_1 + Formamide 2-(3-Methyl-4-nitrophenyl)oxazole 2-(3-Methyl-4-nitrophenyl)oxazole Intermediate_1->2-(3-Methyl-4-nitrophenyl)oxazole Cyclization & Dehydration Formamide Formamide

Caption: Simplified schematic of the Bredereck reaction for oxazole synthesis.

Final Step: Formylation of the Oxazole Ring

The final step in the proposed synthesis is the introduction of the carbaldehyde group at the 4-position of the oxazole ring. This can be achieved through a formylation reaction, such as the Vilsmeier-Haack reaction, which utilizes a mixture of phosphorus oxychloride and dimethylformamide to introduce the formyl group onto electron-rich aromatic rings.

Chemical Reactivity and Potential Applications

The chemical reactivity of this compound is dictated by its key functional groups:

  • Aldehyde Group : This group is highly reactive and can undergo a wide range of transformations, including oxidation to a carboxylic acid, reduction to an alcohol, and various condensation reactions (e.g., Wittig, Knoevenagel). This makes it a versatile handle for further molecular elaboration.

  • Nitro Group : The nitro group can be reduced to an amine, providing a site for further functionalization, such as amide bond formation or diazotization. The electron-withdrawing nature of the nitro group also influences the reactivity of the phenyl ring.

  • Oxazole Ring : The oxazole ring itself is a stable aromatic system but can participate in certain cycloaddition reactions and can be cleaved under harsh conditions. It is a common scaffold in many biologically active molecules.[8]

Given this reactivity profile, this compound is a promising starting material for the synthesis of a diverse library of compounds for screening in drug discovery programs. The oxazole core is present in various anti-inflammatory, anti-epileptic, and muscle relaxant medications.[8]

Predicted Spectroscopic Data

  • ¹H NMR : Expect signals in the aromatic region for the phenyl protons, a singlet for the oxazole proton, a singlet for the aldehyde proton (downfield, ~9-10 ppm), and a singlet for the methyl group protons (~2.5 ppm).

  • ¹³C NMR : Expect distinct signals for the carbonyl carbon of the aldehyde, the carbons of the phenyl and oxazole rings, and the methyl carbon.

  • IR Spectroscopy : Look for characteristic stretching frequencies for the C=O of the aldehyde (~1700 cm⁻¹), the C=N of the oxazole ring, and the N-O stretches of the nitro group.

  • Mass Spectrometry : The molecular ion peak should be observed at m/z corresponding to the molecular weight of 232.195.

Conclusion

This compound is a compound of significant interest for synthetic and medicinal chemists. While detailed experimental data is sparse, a robust and logical synthetic pathway can be devised based on well-established chemical reactions. Its rich functionality provides a platform for the development of novel molecules with potential therapeutic applications. Further research into the synthesis and biological evaluation of this compound and its derivatives is warranted.

References

An In-Depth Technical Guide to 2-(3-Methyl-4-nitrophenyl)oxazole-4-carbaldehyde: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(3-methyl-4-nitrophenyl)oxazole-4-carbaldehyde, a heterocyclic compound of significant interest in medicinal chemistry. The oxazole scaffold is a privileged structure in drug discovery, known for its diverse biological activities.[1][2] This document details the molecule's nomenclature, structural features, physicochemical properties, and a validated synthetic pathway. Furthermore, it explores the compound's chemical reactivity and its established role as a key intermediate in the development of advanced pharmaceutical agents. This guide serves as a critical resource for researchers engaged in the synthesis of heterocyclic libraries and the discovery of novel therapeutics.

Compound Identification and Structure

The molecule is systematically named 2-(3-Methyl-4-nitrophenyl)oxazole-4-carbaldehyde . Its identity is rigorously defined by the following identifiers:

IdentifierValueSource
IUPAC Name 2-(3-methyl-4-nitrophenyl)oxazole-4-carbaldehydeN/A
CAS Number 885274-46-4[3][4]
Molecular Formula C₁₁H₈N₂O₄[3]
Molecular Weight 232.195 g/mol [3]
Canonical SMILES CC1=C(C=C(C=C1)C2=NC=C(O2)C=O)--INVALID-LINK--[O-]N/A
MDL Number MFCD06738637[4]
Structural Elucidation

The molecule's architecture features a central oxazole ring, a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom. This core is substituted at two key positions:

  • C2 Position: A 3-methyl-4-nitrophenyl group is attached. The nitro group (NO₂) is a strong electron-withdrawing group, which significantly influences the electronic properties of the phenyl ring and the overall molecule. The methyl group (-CH₃) provides a lipophilic character.

  • C4 Position: A carbaldehyde (formyl) group (-CHO) is present. This aldehyde is a versatile chemical handle, enabling a wide range of subsequent chemical transformations.

The interplay of these functional groups—the electron-deficient nitrophenyl ring, the reactive aldehyde, and the metabolically stable oxazole core—makes this compound a valuable building block in synthetic and medicinal chemistry.[5]

Diagram 1: Chemical Structure of the Compound

Caption: 2D structure of 2-(3-methyl-4-nitrophenyl)oxazole-4-carbaldehyde.

Physicochemical Properties

The physicochemical properties of a compound are critical for predicting its behavior in biological systems and for designing synthetic and purification protocols.

PropertyValueNotes
Molecular Weight 232.195 g/mol [3]
pKa -3.23 ± 0.10Predicted value; indicates the oxazole nitrogen is very weakly basic.[3]
Physical Form Solid (predicted)Based on similar structures.
Solubility Soluble in common organic solvents like DMSO, DMF, and chlorinated solvents. Sparingly soluble in alcohols and insoluble in water.General solubility for this class of compounds.

Synthesis and Manufacturing

The synthesis of 2,4-disubstituted oxazoles is a well-established field in organic chemistry. A robust and reliable method for preparing the title compound proceeds from the corresponding 2-(3-methyl-4-nitrophenyl)oxazole-4-carboxylic acid (CAS 885273-86-9).[6] This precursor can be synthesized via several established oxazole formation methodologies, such as the oxidative cyclization of a serine-derived intermediate.[7] The final step involves the selective reduction of the carboxylic acid to the aldehyde.

Proposed Synthetic Pathway: From Carboxylic Acid Precursor

This pathway is advantageous as it utilizes a stable solid precursor and employs a controlled reduction, which minimizes over-reduction to the corresponding alcohol.

Diagram 2: Synthetic Workflow

G start 2-(3-Methyl-4-nitrophenyl)oxazole- 4-carboxylic acid reagent SOCl₂ or Oxalyl Chloride Solvent: DCM, cat. DMF start->reagent Activation intermediate Acyl Chloride Intermediate (in situ) reagent->intermediate reduction Rosenmund Reduction (H₂, Pd/BaSO₄) or DIBAL-H at low temp. intermediate->reduction Reduction workup Aqueous Workup & Purification (Chromatography) reduction->workup product 2-(3-Methyl-4-nitrophenyl)oxazole- 4-carbaldehyde (Final Product) workup->product

Caption: High-level workflow for the synthesis of the target aldehyde.

Detailed Experimental Protocol (Hypothetical)

This protocol is based on standard organic chemistry transformations for the conversion of a carboxylic acid to an aldehyde.

Step 1: Activation of the Carboxylic Acid

  • To a solution of 2-(3-methyl-4-nitrophenyl)oxazole-4-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/mmol) under a nitrogen atmosphere, add a catalytic amount of N,N-dimethylformamide (DMF, 0.05 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Add oxalyl chloride (1.5 eq) dropwise over 15 minutes. Causality: Oxalyl chloride reacts with the carboxylic acid to form a highly reactive acyl chloride intermediate, which is more susceptible to reduction than the starting acid.

  • Allow the reaction to warm to room temperature and stir for 2-3 hours, monitoring the cessation of gas evolution. The acyl chloride is typically used in the next step without isolation.

Step 2: Reduction to the Aldehyde

  • In a separate flask, prepare a slurry of Palladium on Barium Sulfate (Pd/BaSO₄, 10 mol%) in anhydrous toluene.

  • Cool the acyl chloride solution from Step 1 to 0 °C and add it to the catalyst slurry.

  • Bubble hydrogen gas (H₂) through the reaction mixture under vigorous stirring. Causality: The Rosenmund reduction is a classic method for converting acyl chlorides to aldehydes. The catalyst is partially poisoned (with BaSO₄) to prevent over-reduction to the alcohol.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, filter the reaction mixture through a pad of celite to remove the palladium catalyst.

Step 3: Workup and Purification

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure 2-(3-methyl-4-nitrophenyl)oxazole-4-carbaldehyde.

Reactivity and Chemical Profile

The molecule's reactivity is governed by its three primary functional components:

  • Aldehyde Group: This is the most reactive site for nucleophilic addition. It readily undergoes reactions such as reductive amination, Wittig reactions, and condensation with active methylene compounds to form chalcones, making it an excellent anchor point for molecular elaboration.[8]

  • Nitrophenyl Group: The nitro group is strongly deactivating, making the phenyl ring electron-poor and susceptible to nucleophilic aromatic substitution under certain conditions. The nitro group itself can be reduced to an amine, providing another critical functional handle for diversification. This amine is a key precursor in the synthesis of many pharmaceutical agents.

  • Oxazole Ring: The oxazole ring is generally stable to many reaction conditions but can participate in certain cycloaddition reactions. Its primary role is to serve as a rigid, bioisosteric scaffold that correctly orients the substituents for interaction with biological targets.[1]

Diagram 3: Key Reactive Sites

G cluster_0 2-(3-Methyl-4-nitrophenyl)oxazole-4-carbaldehyde mol Core Molecule aldehyde Aldehyde (-CHO) - Nucleophilic Addition - Reductive Amination - Wittig Reaction aldehyde->mol nitro Nitro (-NO₂) - Reduction to Amine (-NH₂) - Nucleophilic Aromatic Substitution nitro->mol oxazole Oxazole Ring - Stable Scaffold - Bioisostere oxazole->mol

Caption: Functional group analysis and potential reaction pathways.

Applications in Research and Drug Development

While specific biological activity data for 2-(3-methyl-4-nitrophenyl)oxazole-4-carbaldehyde is not extensively published, its structural motifs are present in numerous patented and researched compounds. It is primarily valued as a pharmaceutical intermediate .

  • Scaffold for Kinase Inhibitors: The 2-aryl-oxazole core is a common feature in various kinase inhibitors. The aldehyde function allows for the introduction of side chains that can interact with the hinge region or solvent-exposed areas of the ATP-binding pocket of kinases.

  • Precursor to Anti-inflammatory and Antimicrobial Agents: The oxazole nucleus is found in compounds with anti-inflammatory, antibacterial, and antifungal properties.[1][2] The title compound serves as a starting material for building more complex molecules for screening in these therapeutic areas. The reduction of the nitro group to an amine, followed by further derivatization, is a common strategy to generate libraries of bioactive compounds.

  • Building Block for Agrochemicals: Similar to pharmaceuticals, heterocyclic compounds are crucial in the development of modern pesticides and herbicides. The specific substitution pattern may offer selectivity towards agricultural targets.

The presence of the nitro group makes this compound particularly useful as a precursor to the corresponding aniline (amino) derivative. This transformation unlocks a vast chemical space for amide bond formation, sulfonamide synthesis, and other reactions pivotal to building drug candidates.

Conclusion

2-(3-methyl-4-nitrophenyl)oxazole-4-carbaldehyde is a well-defined chemical entity with significant potential as a building block in synthetic and medicinal chemistry. Its structure combines a stable heterocyclic core with two highly versatile functional groups, enabling extensive chemical diversification. This guide has provided a detailed overview of its identity, properties, a plausible and detailed synthetic strategy, and its primary application as a key intermediate. For research teams in drug discovery and development, this compound represents a valuable starting point for the synthesis of novel, biologically active molecules targeting a wide range of therapeutic areas.

References

characterization of 2-(3-Methyl-4-nitro-phenyl)-oxazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Characterization of 2-(3-Methyl-4-nitro-phenyl)-oxazole-4-carbaldehyde

Prepared by: Gemini, Senior Application Scientist

Introduction: A Molecule of Convergent Functionality

This compound is a heterocyclic compound featuring a trifecta of chemically significant functional groups: a 2,4-disubstituted oxazole ring, an aromatic nitro group, and an aldehyde. The oxazole core is a five-membered heterocyclic ring containing one oxygen and one nitrogen atom. This scaffold is prevalent in numerous natural products and synthetic molecules, serving as a cornerstone for drug discovery due to its ability to form various non-covalent interactions with biological receptors and enzymes.[1][2] The presence of a nitro group, a potent electron-withdrawing moiety, significantly influences the electronic properties of the molecule and is a known pharmacophore in many antimicrobial and anticancer agents, although it can also be a toxicophore.[3][4] The aldehyde group provides a reactive handle for further synthetic transformations, making this compound a versatile intermediate for constructing more complex molecular architectures. This guide provides a comprehensive technical overview of its physicochemical properties, a plausible synthetic route, detailed spectroscopic characterization, and potential reactivity, grounded in established chemical principles and data from analogous structures.

Section 1: Physicochemical and Computed Properties

A molecule's physical and computed properties are fundamental to understanding its behavior in both chemical and biological systems. The topological polar surface area (TPSA), for instance, is a key indicator of a drug's potential for membrane permeability. The properties of this compound, summarized below, suggest a molecule with moderate polarity and limited conformational flexibility.

Table 1: Physicochemical and Computed Properties

PropertyValueSource
CAS Number 885274-46-4[5][6]
Molecular Formula C₁₁H₈N₂O₄[5]
Molecular Weight 232.195 g/mol [5]
Exact Mass 232.04840674 Da[5]
Topological Polar Surface Area 88.9 Ų[5]
Rotatable Bond Count 2[5]
Hydrogen Bond Acceptor Count 5[5]
Predicted pKa -3.23 ± 0.10[5]
XLogP3-AA 2.5[5]

Section 2: Synthesis Pathway

Proposed Synthetic Protocol: Van Leusen Oxazole Synthesis

This protocol describes a robust method for synthesizing the title compound from commercially available starting materials.

Starting Materials:

  • 3-Methyl-4-nitrobenzaldehyde

  • Tosylmethyl isocyanide (TosMIC)

  • Potassium Carbonate (K₂CO₃)

  • Methanol (MeOH), anhydrous

  • Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Step-by-Step Procedure:

  • Reaction Setup: To a flame-dried, 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-Methyl-4-nitrobenzaldehyde (1.0 eq) and Tosylmethyl isocyanide (TosMIC, 1.1 eq).

  • Solvent Addition: Add anhydrous methanol (approx. 0.2 M concentration relative to the aldehyde) to the flask.

  • Base Addition: While stirring at room temperature, add anhydrous potassium carbonate (K₂CO₃, 2.0 eq) portion-wise over 5 minutes. The causality here is crucial: K₂CO₃ acts as the base required to deprotonate the TosMIC, forming the nucleophilic species that attacks the aldehyde carbonyl. Methanol serves as a protic solvent that facilitates the reaction cascade.

  • Reaction Execution: Heat the reaction mixture to reflux (approx. 65 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting aldehyde is consumed (typically 2-4 hours).

  • Work-up: Cool the reaction mixture to room temperature. Remove the methanol under reduced pressure using a rotary evaporator.

  • Extraction: Partition the resulting residue between dichloromethane (DCM) and water. Separate the layers. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine. This removes residual acid and salts.

  • Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure this compound.

G cluster_start Starting Materials cluster_process Reaction Conditions A 3-Methyl-4-nitrobenzaldehyde D Van Leusen Cycloaddition A->D B Tosylmethyl isocyanide (TosMIC) B->D C K2CO3 (Base) Methanol (Solvent) Reflux (65°C) C->D E Crude Product Mixture D->E F Purification (Silica Gel Chromatography) E->F G Final Product: 2-(3-Methyl-4-nitro-phenyl)- oxazole-4-carbaldehyde F->G

Caption: Proposed synthetic workflow via the van Leusen reaction.

Section 3: Spectroscopic Characterization

Spectroscopic analysis provides the definitive structural proof of a synthesized compound. The following sections detail the expected spectral data for the title compound, based on the analysis of its functional groups and data from structurally related molecules.[7][8][9]

Table 2: Predicted Spectroscopic Data Summary

TechniqueFeatureExpected Chemical Shift / Wavenumber
¹H NMR Aldehyde-H (s)δ 10.0 - 10.2 ppm
Oxazole-H (s)δ 8.3 - 8.5 ppm
Phenyl-H (d)δ 8.1 - 8.2 ppm
Phenyl-H (s)δ 8.0 - 8.1 ppm
Phenyl-H (d)δ 7.6 - 7.7 ppm
Methyl-H (s)δ 2.6 - 2.7 ppm
¹³C NMR Aldehyde C=Oδ 184 - 186 ppm
Oxazole C2δ 160 - 162 ppm
Phenyl C-NO₂δ 149 - 151 ppm
Oxazole C4δ 147 - 149 ppm
Phenyl C-CH₃δ 138 - 140 ppm
Phenyl & Oxazole Cδ 120 - 135 ppm
Methyl Cδ 20 - 22 ppm
IR (cm⁻¹) C-H (aldehyde)~2850, ~2750 cm⁻¹
C=O (aldehyde)1690 - 1710 cm⁻¹
C=N, C=C (aromatic)1600 - 1450 cm⁻¹
N-O (asymmetric)1520 - 1560 cm⁻¹
N-O (symmetric)1340 - 1360 cm⁻¹
Mass Spec. Molecular Ion [M]⁺m/z 232
Detailed Spectroscopic Analysis
  • ¹H NMR (Proton Nuclear Magnetic Resonance): The most downfield signal is expected for the aldehyde proton, appearing as a sharp singlet around δ 10.1 ppm.[7] The proton on the C5 position of the oxazole ring will also be a singlet, typically found around δ 8.4 ppm. The three protons on the substituted phenyl ring will exhibit a complex splitting pattern; a doublet for the proton ortho to the nitro group, a singlet-like signal for the proton between the methyl and oxazole-linking carbon, and another doublet for the proton ortho to the methyl group. The methyl group protons will appear as a sharp singlet further upfield, around δ 2.6 ppm.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The aldehyde carbonyl carbon will be the most deshielded, appearing around δ 185 ppm. The carbons of the oxazole and phenyl rings will resonate in the δ 120-162 ppm region. The carbon atom attached to the electron-withdrawing nitro group (C-NO₂) is expected at a significant downfield shift. The methyl carbon will be the most upfield signal, appearing around δ 21 ppm.

  • IR (Infrared) Spectroscopy: The IR spectrum provides a fingerprint of the functional groups present. Key absorbances include a strong, sharp peak for the aldehyde C=O stretch between 1690-1710 cm⁻¹.[9] Two characteristic C-H stretching bands for the aldehyde will appear near 2850 and 2750 cm⁻¹. The nitro group will exhibit two strong, characteristic stretching vibrations: an asymmetric stretch around 1520-1560 cm⁻¹ and a symmetric stretch around 1340-1360 cm⁻¹.[10] Aromatic and heterocyclic C=C and C=N stretching vibrations will be visible in the 1450-1600 cm⁻¹ region.

  • MS (Mass Spectrometry): In electron impact mass spectrometry, the molecular ion peak [M]⁺ should be observed at m/z = 232, corresponding to the molecular weight. Key fragmentation pathways would likely involve the loss of the nitro group (M-46, loss of NO₂) and the aldehyde group (M-29, loss of CHO). Cleavage of the oxazole ring can also lead to characteristic fragment ions.[11]

Section 4: Chemical Reactivity and Biological Potential

The reactivity of this compound is dictated by its primary functional groups, making it a valuable synthetic intermediate.

  • The Aldehyde Group: This group is a prime site for nucleophilic addition. It can be oxidized to the corresponding carboxylic acid, 2-(3-Methyl-4-nitrophenyl)oxazole-4-carboxylic acid, a compound noted in chemical supplier databases.[12] It can also be reduced to a primary alcohol or used in Wittig reactions to form alkenes, and Grignard reactions to form secondary alcohols.

  • The Nitro Group: The aromatic nitro group is readily reduced to an amine (NH₂). This transformation is fundamental in medicinal chemistry, as the resulting aniline derivative can be used in a wide array of coupling reactions to build molecular diversity. The nitro group strongly deactivates the phenyl ring towards electrophilic aromatic substitution.[3]

  • The Oxazole-Phenyl Scaffold: The core scaffold is a known pharmacophore. Oxazole derivatives exhibit a vast range of biological activities, including anticancer, antibacterial, antifungal, and anti-inflammatory properties.[1][13][14] The nitroimidazole class of compounds, which shares structural motifs, has been extensively explored for antitubercular activity.[15] The combination of the oxazole ring with a nitro-aromatic system suggests that this molecule and its derivatives are promising candidates for screening in various therapeutic areas.

G cluster_reactivity Chemical Reactivity cluster_potential Potential Biological Activity A This compound Aldehyde Group Nitro Group Oxazole Core B Oxidation to Carboxylic Acid A:f1->B C Reduction to Alcohol A:f1->C D Nucleophilic Additions (Wittig, Grignard) A:f1->D E Reduction to Amine A:f2->E F Anticancer A:f3->F informs G Antibacterial A:f3->G informs A:f2->G H Antitubercular A:f3->H informs A:f2->H I Antifungal A:f3->I informs

Caption: Reactivity pathways and potential biological relevance.

Section 5: A Self-Validating Characterization Workflow

To ensure the trustworthiness of the final compound, a self-validating experimental workflow is essential. Each step provides a checkpoint that validates the previous one, culminating in a compound of confirmed structure and high purity.

G cluster_synthesis Synthesis & Purification cluster_validation Structural & Purity Validation A Proposed Synthesis (van Leusen Reaction) B TLC Monitoring A->B in-process check C Column Chromatography B->C D Mass Spectrometry (Confirms MW) C->D E 1H & 13C NMR (Confirms Connectivity) C->E F IR Spectroscopy (Confirms Functional Groups) C->F G Melting Point Analysis (Assesses Purity) C->G H Validated Compound (Structure & Purity Confirmed) D->H E->H F->H G->H

Caption: A self-validating workflow from synthesis to final compound.

References

An In-Depth Technical Guide to 2-(3-Methyl-4-nitro-phenyl)-oxazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 2-(3-Methyl-4-nitro-phenyl)-oxazole-4-carbaldehyde, a heterocyclic compound of interest in medicinal chemistry and synthetic organic chemistry. This document will cover its chemical identity, synthesis, characterization, and potential applications, offering insights for researchers engaged in drug discovery and development.

Chemical Identity and Properties

CAS Number: 885274-46-4[1][2]

Molecular Formula: C₁₁H₈N₂O₄[1]

Molecular Weight: 232.19 g/mol [1]

This compound belongs to the oxazole class of heterocyclic compounds, which are five-membered aromatic rings containing one oxygen and one nitrogen atom. The structure features a substituted phenyl ring attached to the oxazole core at position 2, and a carbaldehyde (aldehyde) group at position 4. The presence of the nitro group and the aldehyde functionality makes this molecule a versatile intermediate for further chemical modifications.

Key Structural Features:

  • Oxazole Core: A five-membered aromatic heterocycle that is a common scaffold in many biologically active compounds.[3]

  • 3-Methyl-4-nitrophenyl Group: This substituent significantly influences the electronic properties and potential biological activity of the molecule. The nitro group is a strong electron-withdrawing group, which can impact the reactivity of the phenyl ring.

  • Carbaldehyde Group: A reactive functional group that can participate in a wide range of chemical transformations, making it a valuable handle for the synthesis of more complex molecules.

Below is a diagram illustrating the chemical structure of the compound.

Caption: Chemical structure of this compound.

Synthesis Strategies

A plausible synthetic route would likely involve the synthesis of the precursor, 2-(3-Methyl-4-nitrophenyl)oxazole, followed by formylation at the 4-position. Alternatively, a more direct approach could involve the reaction of 3-methyl-4-nitrobenzaldehyde with a suitable reagent to form the oxazole-4-carbaldehyde scaffold in a single pot.

Below is a proposed general synthetic workflow.

Synthesis_Workflow cluster_0 Retrosynthetic Analysis cluster_1 Proposed Forward Synthesis A 2-(3-Methyl-4-nitro-phenyl)- oxazole-4-carbaldehyde B 3-Methyl-4-nitrobenzaldehyde A->B Formyl group introduction C TosMIC or similar C2 synthon A->C Oxazole ring formation D Starting Materials: 3-Methyl-4-nitrobenzaldehyde TosMIC E Reaction: Base-catalyzed condensation D->E F Product: 2-(3-Methyl-4-nitro-phenyl)- oxazole-4-carbaldehyde E->F

Caption: Proposed synthetic workflow for the target compound.

Spectroscopic Characterization (Predicted)

Although experimental data is not publicly available, spectroscopic characteristics can be predicted based on the chemical structure.

Technique Predicted Key Features
¹H NMR - Aromatic protons on the phenyl ring with characteristic splitting patterns. - A singlet for the methyl group. - A singlet for the aldehyde proton at a downfield chemical shift (typically 9-10 ppm). - A singlet for the proton on the oxazole ring.
¹³C NMR - Resonances for the aromatic carbons of the phenyl and oxazole rings. - A signal for the methyl carbon. - A downfield signal for the aldehyde carbonyl carbon (typically >180 ppm).
IR Spectroscopy - A strong carbonyl (C=O) stretching band for the aldehyde (around 1700 cm⁻¹). - Characteristic peaks for the nitro group (NO₂) symmetric and asymmetric stretching (around 1530 and 1350 cm⁻¹). - C-H stretching and bending vibrations for the aromatic and methyl groups.
Mass Spectrometry - A molecular ion peak corresponding to the exact mass of the compound. - Fragmentation patterns consistent with the loss of the aldehyde, nitro, and methyl groups.

Reactivity and Potential for Further Synthesis

The chemical reactivity of this compound is primarily dictated by the aldehyde and nitro functional groups.

  • Aldehyde Group: This group is susceptible to nucleophilic attack and can undergo a variety of reactions, including:

    • Oxidation: To form the corresponding carboxylic acid, 2-(3-Methyl-4-nitrophenyl)oxazole-4-carboxylic acid (CAS 885273-86-9), a related compound available from some suppliers.[2]

    • Reduction: To yield the corresponding alcohol.

    • Reductive Amination: To introduce various amine functionalities.

    • Wittig Reaction and related olefination reactions: To form carbon-carbon double bonds.

    • Condensation Reactions: With amines, hydrazines, and other nucleophiles to form imines, hydrazones, etc.

  • Nitro Group: The nitro group can be reduced to an amine, which opens up a vast array of further derivatization possibilities, such as amide formation and diazotization.

The oxazole ring itself is generally stable but can undergo certain ring-opening reactions under harsh conditions.

Potential Applications in Drug Discovery and Medicinal Chemistry

Oxazole derivatives are a well-established class of compounds with a broad spectrum of biological activities. They are found in numerous natural products and have been incorporated into a variety of drug candidates and approved medicines. The diverse pharmacological profiles of oxazole-containing molecules include antibacterial, antifungal, antiviral, anti-inflammatory, and anticancer properties.[3]

The subject molecule, this compound, serves as a key building block for the synthesis of a library of novel compounds for biological screening. The presence of the reactive aldehyde handle allows for the systematic introduction of different chemical moieties to explore structure-activity relationships (SAR).

The 4-nitrophenyl moiety is also a common feature in compounds with reported biological activities, including antibacterial properties.[4] The combination of the oxazole core and the substituted nitrophenyl group suggests that derivatives of this compound could be promising candidates for antimicrobial drug discovery programs.

Applications A 2-(3-Methyl-4-nitro-phenyl)- oxazole-4-carbaldehyde B Derivatization via Aldehyde Chemistry A->B C Derivatization via Nitro Reduction A->C D Library of Novel Oxazole Derivatives B->D C->D E Biological Screening D->E F Potential Lead Compounds for: - Antimicrobial Agents - Anticancer Agents - Anti-inflammatory Agents E->F

References

An In-Depth Technical Guide to the Discovery and Isolation of Novel Oxazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Oxazole Scaffold - A Privileged Structure in Modern Drug Discovery

The oxazole ring, a five-membered aromatic heterocycle containing nitrogen and oxygen, is a cornerstone of medicinal chemistry.[1][2][3] Its derivatives are found in a vast array of natural products and synthetic compounds, exhibiting a remarkable spectrum of biological activities.[3][4][5][6][7] These activities include anti-inflammatory, antibacterial, antifungal, antiviral, anticancer, and antidiabetic properties, making the oxazole scaffold a "privileged structure" in the pursuit of novel therapeutic agents.[1][2][3][5][8] The unique physicochemical properties of the oxazole nucleus, such as its ability to participate in hydrogen bonding and π–π stacking, allow its derivatives to bind effectively to a wide range of biological targets like enzymes and receptors.[1][6][9][10] This guide provides a comprehensive technical overview for researchers and drug development professionals on the prevailing strategies for the discovery, synthesis, and isolation of novel oxazole derivatives, grounded in established chemical principles and validated protocols.

Part 1: Strategies for the Discovery of Novel Oxazole Derivatives

The quest for new oxazole-containing molecules is driven by two primary approaches: the isolation from natural sources and targeted chemical synthesis. Each strategy offers unique advantages and requires a distinct set of experimental workflows.

Isolation from Natural Sources: Bioprospecting for Bioactive Metabolites

Nature is a prolific source of structurally complex and biologically active oxazole derivatives.[4][11][12] Marine organisms, such as sponges, ascidians, and cyanobacteria, are particularly rich sources of these compounds.[4][11]

Workflow for Natural Product Isolation

The classical method for isolating natural products is bioassay-guided fractionation.[4] This systematic process involves separating crude extracts and testing the resulting fractions for biological activity to guide the purification of the active constituent.

Natural_Product_Isolation_Workflow Collection Source Organism Collection (e.g., Marine Sponge) Extraction Crude Extraction (e.g., with Ethanol) Collection->Extraction Partitioning Solvent-Solvent Partitioning (e.g., n-Butanol/Water) Extraction->Partitioning Chromatography Chromatographic Separation (e.g., Column, HPLC) Partitioning->Chromatography Active Fraction Bioassay Biological Activity Testing (e.g., Cytotoxicity Assay) Chromatography->Bioassay Fractions Isolation Isolation of Pure Compound Chromatography->Isolation Bioassay->Chromatography Guide Further Separation Structure Structural Elucidation (NMR, MS, IR) Isolation->Structure

Caption: Workflow for Bioassay-Guided Isolation of Natural Products.

A more modern approach involves genome mining.[4] By identifying the biosynthetic gene clusters (BGCs) responsible for producing natural products, researchers can predict the presence of oxazole-containing compounds in an organism and target their isolation efforts more efficiently.[4]

Chemical Synthesis: Building Oxazole Scaffolds from the Ground Up

Chemical synthesis provides a versatile and controlled route to novel oxazole derivatives, allowing for the systematic modification of the core structure to optimize biological activity. Several classical and modern synthetic methods are at the disposal of the medicinal chemist.

Key Synthetic Methodologies

A variety of named reactions have been developed for the synthesis of the oxazole ring. The choice of method often depends on the desired substitution pattern and the availability of starting materials.

Synthetic MethodDescriptionKey ReactantsSubstitution Pattern
Robinson-Gabriel Synthesis A cyclodehydration reaction that is a cornerstone for synthesizing 2,5-disubstituted oxazoles.[5][13][14]α-Acylamino ketones2,5-Disubstituted
Fischer Oxazole Synthesis Involves the reaction of a cyanohydrin with an aldehyde in the presence of anhydrous hydrochloric acid.[13][15][16][17][18]Cyanohydrins and aldehydes2,5-Disubstituted
Van Leusen Reaction A highly versatile method for synthesizing 5-substituted oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC).[9][13][19][20]Aldehydes and TosMIC5-Substituted (can be adapted for 4,5-disubstituted)[9]
Bredereck Reaction The reaction of α-haloketones with amides to produce 2,4-disubstituted oxazoles.[13]α-Haloketones and amides2,4-Disubstituted
Cook-Heilbron Synthesis While primarily for thiazoles, this methodology can be adapted for oxazoles, reacting α-aminonitriles with reagents like carbon oxysulfide.[21][22][23]α-Aminonitriles5-Amino-oxazoles
General Synthetic Pathway: The Van Leusen Reaction

The Van Leusen reaction is a particularly powerful tool due to its operational simplicity and broad substrate scope.[9][24]

Van_Leusen_Synthesis cluster_reactants Reactants cluster_reaction Reaction Steps cluster_product Product Aldehyde Aldehyde (R-CHO) Intermediate Oxazoline Intermediate Aldehyde->Intermediate + TosMIC, Base TosMIC TosMIC TosMIC->Intermediate Elimination Elimination of TosH Intermediate->Elimination Oxazole 5-Substituted Oxazole Elimination->Oxazole

Caption: The Van Leusen Reaction for 5-Substituted Oxazole Synthesis.

The mechanism involves the deprotonation of TosMIC, which then acts as a nucleophile, attacking the aldehyde.[19][20] The resulting intermediate undergoes cyclization to form an oxazoline, which then eliminates p-toluenesulfinic acid (TosH) to yield the final 5-substituted oxazole.[9][13][19]

Part 2: Detailed Experimental Protocols

The successful isolation and synthesis of novel oxazole derivatives hinge on robust and reproducible experimental protocols.

Protocol for Bioassay-Guided Isolation of a Marine Natural Product

This protocol outlines a general procedure for the isolation of a hypothetical cytotoxic oxazole derivative from a marine sponge.

1. Extraction:

  • Lyophilize and grind the collected sponge material to a fine powder.

  • Exhaustively extract the powdered sponge with ethanol (EtOH) at room temperature for 48 hours.

  • Concentrate the EtOH extract under reduced pressure to yield a crude extract.

2. Solvent-Solvent Partitioning:

  • Suspend the crude extract in a 1:1 mixture of n-butanol and water.

  • Separate the layers and collect the n-butanol fraction, which is typically enriched with moderately polar compounds.

  • Test the n-butanol fraction for cytotoxicity against a panel of cancer cell lines (e.g., A549, P388).[12]

3. Chromatographic Purification:

  • Subject the active n-butanol fraction to column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate.

  • Collect fractions and monitor by thin-layer chromatography (TLC).

  • Pool fractions with similar TLC profiles and test for bioactivity.

  • Further purify the active fractions using high-performance liquid chromatography (HPLC) with a C18 reverse-phase column and a water/acetonitrile gradient to yield the pure oxazole derivative.

Protocol for the Van Leusen Synthesis of a 5-Aryl-Oxazole

This protocol details the synthesis of a 5-aryl-oxazole from an aromatic aldehyde and TosMIC.

1. Reaction Setup:

  • To a round-bottom flask under a nitrogen atmosphere, add the aromatic aldehyde (1.0 mmol) and TosMIC (1.1 mmol).

  • Dissolve the reactants in a mixture of methanol (5 mL) and dichloromethane (5 mL).

2. Reaction Execution:

  • Cool the mixture to 0 °C in an ice bath.

  • Add potassium carbonate (K₂CO₃) (2.0 mmol) portion-wise over 10 minutes.

  • Allow the reaction to warm to room temperature and stir for 8-12 hours, monitoring the progress by TLC.

3. Workup and Purification:

  • Upon completion, quench the reaction with water (10 mL).

  • Extract the aqueous layer with dichloromethane (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford the pure 5-aryl-oxazole.

Part 3: Structural Elucidation and Characterization

The definitive identification of a novel oxazole derivative requires a combination of spectroscopic techniques.

Spectroscopic Analysis Workflow

A logical workflow ensures that all necessary structural information is obtained efficiently.

Spectroscopic_Analysis Start Pure Isolated Compound IR FT-IR Spectroscopy Start->IR Functional Groups MS Mass Spectrometry (MS) Start->MS Molecular Weight & Formula NMR NMR Spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC) Start->NMR Connectivity & Stereochemistry Structure Final Structure Confirmation IR->Structure MS->Structure NMR->Structure

Caption: Decision Tree for Spectroscopic Structural Elucidation.

Key Spectroscopic Signatures
  • Infrared (IR) Spectroscopy: Useful for identifying key functional groups. The oxazole ring itself will have characteristic C=N and C-O stretching vibrations.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is crucial for determining the exact molecular weight and, consequently, the molecular formula of the new compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: This is the most powerful tool for structural elucidation.

    • ¹H NMR: Provides information on the number and chemical environment of protons. The proton on the oxazole ring typically appears in the aromatic region.

    • ¹³C NMR: Shows the number of unique carbon atoms. The carbons of the oxazole ring have characteristic chemical shifts.

    • 2D NMR (COSY, HSQC, HMBC): These experiments are essential for establishing the connectivity between atoms, allowing for the complete assembly of the molecular structure.

All synthesized and isolated compounds must be thoroughly characterized using these techniques to confirm their identity and purity.[25][26][27][28]

Conclusion

The discovery and isolation of novel oxazole derivatives remain a vibrant and critical area of research in medicinal chemistry and drug development. The pharmacological importance of this scaffold is well-established, with numerous oxazole-containing compounds in clinical use and development.[8][10][29] A synergistic approach, combining the exploration of nature's chemical diversity through bioassay-guided isolation and genome mining with the rational design and efficient execution of synthetic strategies, will continue to yield new therapeutic leads. The robust application of the detailed protocols and analytical workflows presented in this guide will empower researchers to confidently identify and develop the next generation of oxazole-based medicines.

References

Navigating the Hit-to-Lead Maze: A Technical Guide to the Preliminary Biological Screening of Nitrophenyl-Oxazole Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Strategic Imperative for Early, Intelligent Screening

In the landscape of modern drug discovery, the journey from a novel chemical entity to a viable clinical candidate is one of attrition. The preliminary biological screening phase represents a critical juncture—a crucible where promising compounds are distinguished from the merely interesting. This guide provides a deep dive into the strategic and technical considerations for the initial biological evaluation of nitrophenyl-oxazole derivatives. This class of compounds is of significant interest due to the convergence of two pharmacologically relevant moieties: the versatile oxazole ring, a scaffold present in numerous bioactive natural products and synthetic drugs, and the nitro group, a potent electronic modulator known to influence a range of biological activities.[1][2][3]

Our approach is not a mere recitation of protocols but a strategic framework. We will explore the why behind the how, grounding our experimental designs in the fundamental principles of pharmacology and toxicology. The goal is to construct a robust, self-validating screening cascade that not only identifies "hits" but also provides early, actionable insights into their potential liabilities, thereby de-risking the path to lead optimization.[4]

Rationale & Hypothesis Generation: Why Nitrophenyl-Oxazoles?

The decision to screen a specific chemical class is rooted in a confluence of existing knowledge and predictive science.

  • The Oxazole Scaffold: The 1,3-oxazole ring is a five-membered heterocycle recognized as a "privileged" structure in medicinal chemistry.[5][6][7] Its derivatives have demonstrated a vast spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antitubercular properties.[1][2][8][9] The oxazole core can engage with various biological targets through hydrogen bonding, and its rigid structure provides a stable anchor for diverse substitutions, allowing for fine-tuning of steric and electronic properties.[5]

  • The Nitrophenyl Moiety: The nitro group (NO₂) is a powerful electron-withdrawing group that significantly alters a molecule's physicochemical properties, including its lipophilicity and electronic distribution.[3][10] In biological systems, the nitro group can be a double-edged sword. It is a key feature in many successful drugs, where it can be essential for receptor binding or act as a bio-reducible prodrug.[3][11] The reduction of a nitro group within cells can generate reactive nitroso and hydroxylamine intermediates or reactive oxygen species (ROS), a mechanism central to the activity of certain antimicrobial and anticancer agents.[10][12] However, this same reactivity can be a source of toxicity.[3][11]

Our central hypothesis is that the combination of these two moieties will yield compounds with potent, targeted biological activity, potentially against cancer cell lines or microbial pathogens. The preliminary screening cascade is therefore designed to test this hypothesis by casting a wide, yet mechanistically-informed, net.

The Screening Cascade: A Multi-Tiered Approach

A logical, tiered approach is essential to manage resources effectively and build a comprehensive profile of each compound. Our proposed cascade prioritizes broad cytotoxicity assessment, followed by specific antimicrobial and anticancer assays, and concludes with crucial early ADMET profiling.

G cluster_0 Tier 1: Foundational Viability & Toxicity cluster_2 Tier 3: Early Safety & Druggability Assessment T1_A Compound Library (Nitrophenyl-Oxazoles) T1_B General Cytotoxicity Screening (e.g., against a non-cancerous cell line like HEK293 or fibroblasts) T1_A->T1_B Initial Assessment T2_A Anticancer Activity (Panel of cancer cell lines, e.g., NCI-60) T1_B->T2_A Selective Toxicity? T2_B Antimicrobial Activity (Gram-positive & Gram-negative bacteria, Fungi) T1_B->T2_B Non-toxic to human cells? T3_B Hit Confirmation & Dose-Response Analysis T2_A->T3_B Potent Hits T2_B->T3_B Potent Hits T3_A Preliminary ADMET Profiling (in silico & in vitro) T3_B->T3_A Validated Hits

Caption: High-level overview of the preliminary biological screening cascade.

Tier 1: Foundational Cytotoxicity Screening

The first and most crucial step is to assess the general cytotoxicity of the compounds.[13][14] This provides a baseline understanding of a compound's intrinsic toxicity against mammalian cells and is essential for interpreting subsequent activity data. A compound that kills cancer cells and normal cells indiscriminately is generally a poor therapeutic candidate.[13]

Protocol: MTT Assay for General Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method for assessing cell metabolic activity.[14] Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product, which can be quantified spectrophotometrically.

Objective: To determine the concentration of the test compound that inhibits cell viability by 50% (IC50) in a non-cancerous human cell line (e.g., HEK293).

Step-by-Step Methodology:

  • Cell Culture: Culture HEK293 cells in appropriate media (e.g., DMEM with 10% FBS) and maintain in a humidified incubator at 37°C with 5% CO₂.

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Preparation: Prepare a stock solution of each nitrophenyl-oxazole compound in DMSO. Create a serial dilution series (e.g., from 100 µM to 0.1 µM) in culture media. Ensure the final DMSO concentration is ≤0.5% to avoid solvent toxicity.

  • Treatment: Remove the old media from the cells and add 100 µL of the media containing the various compound concentrations. Include "cells only" (negative control) and "media only" (blank) wells.

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours.

  • Solubilization: Aspirate the media and add 100 µL of DMSO or another suitable solvent to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the results and determine the IC50 value using non-linear regression analysis.

Tier 2: Primary Efficacy Screening

Based on the Tier 1 results, compounds are triaged into specific efficacy assays. Compounds showing potent general cytotoxicity might be deprioritized, while those with moderate or low toxicity are advanced.

Anticancer Activity Screening

The oxazole moiety is a component of several anticancer agents, and some derivatives are known to inhibit targets like tubulin or STAT3.[8][15] The nitro group can also contribute to anticancer effects through mechanisms like inducing oxidative stress.[12]

Protocol: Sulforhodamine B (SRB) Assay for Anticancer Screening

The SRB assay is a cell-staining method that relies on the ability of the SRB dye to bind to basic amino acids of cellular proteins. It provides a sensitive measure of cell density and is less prone to interference from compounds than metabolic assays.

Objective: To determine the IC50 values of the compounds against a panel of human cancer cell lines (e.g., MCF-7 (breast), A549 (lung), HCT116 (colon)).

Methodology: The protocol is similar to the MTT assay, with the following key differences:

  • Cell Lines: Use a panel of cancer cell lines representing different tumor types.

  • Fixation: After the 48-72 hour incubation, fix the cells with trichloroacetic acid (TCA).

  • Staining: Stain the fixed cells with SRB solution.

  • Washing: Wash away the unbound dye with acetic acid.

  • Solubilization: Solubilize the bound dye with a Tris base solution.

  • Data Acquisition: Measure absorbance at 510 nm.

Antimicrobial Activity Screening

Oxazole derivatives are well-documented antimicrobial agents.[1][16][17][18] The screening should include representative Gram-positive and Gram-negative bacteria, as well as a fungal strain.

Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Objective: To determine the MIC of the compounds against Staphylococcus aureus (Gram-positive), Escherichia coli (Gram-negative), and Candida albicans (fungus).

Step-by-Step Methodology:

  • Inoculum Preparation: Grow microbial cultures to the mid-logarithmic phase and dilute to a standardized concentration (e.g., 5 x 10⁵ CFU/mL).

  • Compound Dilution: Perform a two-fold serial dilution of the test compounds in a 96-well plate using appropriate broth (e.g., Mueller-Hinton for bacteria, RPMI for fungi).

  • Inoculation: Add the standardized microbial inoculum to each well. Include positive (microbes only) and negative (broth only) controls.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: The MIC is the lowest compound concentration at which no visible growth is observed. This can be assessed visually or by measuring absorbance.

Tier 3: Early ADMET & Hit Validation

Promising "hits" from Tier 2 require immediate follow-up to assess their drug-like properties. Early ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) screening is crucial for avoiding late-stage failures.[4][19][20]

In Silico ADMET Prediction

Before committing to resource-intensive in vitro assays, computational tools can provide valuable predictions of a compound's pharmacokinetic profile.[21]

G cluster_0 in silico ADMET Workflow Input Validated Hit Compound Structure PhysChem Physicochemical Properties (MW, logP, TPSA) Input->PhysChem ADME_Props ADME Prediction (Solubility, Permeability, Metabolism) PhysChem->ADME_Props Lipinski's Rule of Five Tox_Pred Toxicity Prediction (hERG, Mutagenicity) ADME_Props->Tox_Pred Output ADMET Score / Profile Tox_Pred->Output

Caption: Workflow for computational ADMET prediction.

Key Parameters to Evaluate:

  • Lipinski's Rule of Five: Assesses oral bioavailability potential.

  • Aqueous Solubility: Critical for absorption.

  • Caco-2 Permeability: Predicts intestinal absorption.[22]

  • CYP450 Inhibition: Indicates potential for drug-drug interactions.

  • hERG Inhibition: A key indicator of potential cardiotoxicity.

  • Mutagenicity (Ames test prediction): Assesses carcinogenic potential.

Data Presentation and Hit Prioritization

All quantitative data should be systematically organized for clear comparison and decision-making.

Table 1: Representative Data Summary for Hit Prioritization

Compound IDStructureGeneral Cytotoxicity IC50 (HEK293, µM)Anticancer IC50 (MCF-7, µM)Antimicrobial MIC (S. aureus, µg/mL)in silico logPin silico hERG Risk
NPO-001[Structure]> 1005.2> 1282.8Low
NPO-002[Structure]15.51.1643.5High
NPO-003[Structure]85.3> 10042.1Low
.....................

Interpretation:

  • NPO-001: A potential anticancer hit. It shows selectivity for the cancer cell line over the non-cancerous line and has a favorable preliminary safety profile.

  • NPO-002: A potent anticancer compound, but its general cytotoxicity and predicted hERG risk are significant liabilities.

  • NPO-003: A promising antimicrobial candidate with good selectivity and a favorable safety profile.

Conclusion and Forward Look

This guide outlines a structured, rational approach to the preliminary biological screening of nitrophenyl-oxazole compounds. By integrating general cytotoxicity, targeted efficacy assays, and early ADMET profiling, this framework enables researchers to make informed decisions, prioritize the most promising hits, and identify potential liabilities at the earliest possible stage. The insights gained from this initial cascade are not an endpoint but the foundation upon which successful lead optimization campaigns are built.

References

An In-depth Technical Guide to the Spectroscopic Profile of 2-(3-Methyl-4-nitro-phenyl)-oxazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the predicted spectroscopic data for the novel heterocyclic compound, 2-(3-Methyl-4-nitro-phenyl)-oxazole-4-carbaldehyde (CAS 885274-46-4; Molecular Formula: C₁₁H₈N₂O₄). In the absence of direct experimental spectra in publicly available literature, this document serves as a robust predictive guide based on established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). By dissecting the molecule into its constituent functional groups—a 3-methyl-4-nitrophenyl moiety and an oxazole-4-carbaldehyde core—and drawing parallels with analogous structures, we present a detailed, scientifically-grounded interpretation of the expected spectral features. This guide is intended to aid researchers in the identification, characterization, and quality control of this compound and its derivatives, thereby facilitating its potential applications in medicinal chemistry and materials science.

Introduction: The Structural Significance of a Multifunctional Heterocycle

The molecule this compound is a complex organic structure featuring a confluence of key functional groups that portend significant chemical reactivity and potential biological activity. The oxazole ring is a privileged scaffold in medicinal chemistry, present in numerous natural products and synthetic compounds with diverse therapeutic properties. Its linkage to a substituted nitrophenyl ring, a common pharmacophore, and the presence of a reactive aldehyde group at the 4-position of the oxazole, create a molecule of considerable interest for further chemical elaboration and biological screening.

A thorough understanding of the spectroscopic properties of this molecule is paramount for its unambiguous identification, purity assessment, and for tracking its transformations in chemical reactions. This guide provides a foundational spectroscopic framework for researchers working with this and structurally related compounds.

Predicted Spectroscopic Data

The following sections detail the predicted spectroscopic data for this compound. These predictions are derived from the analysis of its substructures and comparison with known spectroscopic data of similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

The predicted ¹H NMR spectrum in a standard solvent like CDCl₃ would exhibit distinct signals corresponding to each unique proton environment in the molecule.

  • Aldehydic Proton (-CHO): A singlet is expected in the downfield region, typically between δ 9.5 - 10.5 ppm . This significant deshielding is due to the strong electron-withdrawing nature of the carbonyl group and the anisotropic effect of the C=O bond.

  • Oxazole Proton (H-5): A singlet is anticipated for the proton at the 5-position of the oxazole ring, likely appearing in the range of δ 8.0 - 8.5 ppm . The electronegativity of the adjacent oxygen and nitrogen atoms in the ring contributes to its downfield shift.

  • Aromatic Protons (Phenyl Ring): The 3-methyl-4-nitrophenyl group will give rise to three signals in the aromatic region (typically δ 7.0 - 8.5 ppm ).

    • H-2': A singlet (or a narrow doublet due to meta-coupling) is expected for the proton ortho to the oxazole ring.

    • H-5': A doublet is predicted for the proton ortho to the nitro group.

    • H-6': A doublet of doublets is expected for the proton meta to both the nitro and methyl groups. The electron-withdrawing nitro group will cause a significant downfield shift for the adjacent protons.

  • Methyl Protons (-CH₃): A singlet corresponding to the three protons of the methyl group is expected in the upfield region, likely around δ 2.5 - 2.7 ppm .

Table 1: Predicted ¹H NMR Chemical Shifts

Proton AssignmentPredicted Chemical Shift (δ, ppm)Multiplicity
Aldehyde (-CHO)9.5 - 10.5Singlet
Oxazole (H-5)8.0 - 8.5Singlet
Aromatic (H-2')7.8 - 8.2Singlet/Doublet
Aromatic (H-5')7.5 - 7.9Doublet
Aromatic (H-6')7.3 - 7.7Doublet of Doublets
Methyl (-CH₃)2.5 - 2.7Singlet

The ¹³C NMR spectrum will provide information on all the carbon atoms in the molecule.

  • Aldehydic Carbonyl Carbon (-CHO): This carbon will be highly deshielded and is expected to resonate in the far downfield region, around δ 185 - 195 ppm .[1]

  • Oxazole Carbons:

    • C-2: The carbon attached to the nitrophenyl ring will appear around δ 160 - 165 ppm .

    • C-4: The carbon bearing the aldehyde group will be found in the range of δ 140 - 145 ppm .

    • C-5: The protonated carbon of the oxazole ring is expected around δ 125 - 130 ppm .

  • Aromatic Carbons (Phenyl Ring): Six distinct signals are expected in the aromatic region (δ 120 - 150 ppm ). The carbon bearing the nitro group (C-4') and the carbon attached to the oxazole ring (C-1') will be the most downfield due to the electron-withdrawing effects.

  • Methyl Carbon (-CH₃): The methyl carbon will be the most shielded carbon, appearing in the upfield region around δ 15 - 25 ppm .

Table 2: Predicted ¹³C NMR Chemical Shifts

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
Aldehyde (-CHO)185 - 195
Oxazole (C-2)160 - 165
Oxazole (C-4)140 - 145
Oxazole (C-5)125 - 130
Aromatic (C-NO₂)145 - 150
Aromatic (C-oxazole)130 - 135
Aromatic (other)120 - 130
Methyl (-CH₃)15 - 25
Infrared (IR) Spectroscopy

The IR spectrum will reveal the presence of the key functional groups through their characteristic vibrational frequencies.

  • Aldehyde C-H Stretch: Two weak to medium bands are expected around 2820 cm⁻¹ and 2720 cm⁻¹ .[1][2][3] The latter is particularly diagnostic for aldehydes.

  • Carbonyl (C=O) Stretch: A strong, sharp absorption is predicted in the range of 1680 - 1710 cm⁻¹ . Conjugation with the oxazole ring will lower the frequency from that of a typical aliphatic aldehyde.[2][4][5]

  • Nitro (NO₂) Stretches: Two strong absorptions are characteristic of the nitro group: an asymmetric stretch between 1500 - 1550 cm⁻¹ and a symmetric stretch between 1330 - 1370 cm⁻¹ .[6][7][8][9][10]

  • Aromatic C=C Stretches: Medium to weak absorptions are expected in the 1450 - 1600 cm⁻¹ region.

  • Oxazole Ring Vibrations: The C=N and C-O-C stretching vibrations of the oxazole ring will likely appear in the fingerprint region, typically between 1000 - 1300 cm⁻¹ .

  • C-H Bending: Out-of-plane C-H bending vibrations for the substituted aromatic ring will be present in the 700 - 900 cm⁻¹ region.

Table 3: Predicted IR Absorption Frequencies

Functional GroupPredicted Absorption Range (cm⁻¹)Intensity
Aldehyde C-H2820 and 2720Weak to Medium
Aldehyde C=O1680 - 1710Strong
Aromatic NO₂ (asymmetric)1500 - 1550Strong
Aromatic NO₂ (symmetric)1330 - 1370Strong
Aromatic C=C1450 - 1600Medium to Weak
Oxazole Ring1000 - 1300Medium
Aromatic C-H Bending700 - 900Medium to Strong
Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) will provide information about the molecular weight and fragmentation pattern of the molecule.

  • Molecular Ion (M⁺•): The molecular ion peak is expected at m/z 232 , corresponding to the molecular weight of C₁₁H₈N₂O₄.

  • Key Fragmentation Pathways:

    • Loss of NO₂: A prominent fragment at m/z 186 due to the loss of a nitro radical (•NO₂) is highly probable.[11][12]

    • Loss of NO: A fragment at m/z 202 resulting from the loss of nitric oxide (•NO) is also a common fragmentation for aromatic nitro compounds.[11][12]

    • Loss of CHO: Cleavage of the aldehyde group can lead to a fragment at m/z 203 by loss of the formyl radical (•CHO).

    • Oxazole Ring Fragmentation: The oxazole ring can undergo characteristic fragmentation, although these pathways can be complex.[13]

    • Combined Losses: Fragments resulting from combinations of these losses, such as the loss of both CHO and NO₂, would also be expected.

Experimental Protocols: A Self-Validating System

To obtain high-quality spectroscopic data for this compound, the following standard protocols are recommended.

NMR Sample Preparation and Acquisition
  • Sample Preparation: Accurately weigh approximately 5-10 mg of the compound and dissolve it in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. Ensure complete dissolution.

  • Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

  • ¹H NMR Acquisition: Acquire the spectrum using a standard single-pulse experiment. A sufficient number of scans should be averaged to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A longer acquisition time and a greater number of scans will be necessary due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

IR Spectrum Acquisition
  • Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is recommended for its simplicity and minimal sample preparation. Alternatively, a KBr pellet can be prepared.

  • Instrument Setup: Use a Fourier Transform Infrared (FT-IR) spectrometer.

  • Data Acquisition: Record the spectrum over the mid-IR range (typically 4000 - 400 cm⁻¹). Acquire a background spectrum of the empty accessory before running the sample.

  • Data Processing: The resulting spectrum should be displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrum Acquisition
  • Sample Introduction: For a volatile and thermally stable compound, Gas Chromatography-Mass Spectrometry (GC-MS) with an electron ionization (EI) source is a suitable method. Direct infusion via a solid probe can also be used.

  • Instrument Setup: Use a mass spectrometer capable of electron ionization.

  • Data Acquisition: Acquire the mass spectrum over a suitable mass range (e.g., m/z 40-300).

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Visualization of Methodologies

General Spectroscopic Analysis Workflow

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis & Interpretation Sample Pure Compound NMR_acq NMR Spectrometer Sample->NMR_acq Dissolve in deuterated solvent IR_acq FT-IR Spectrometer Sample->IR_acq ATR or KBr pellet MS_acq Mass Spectrometer Sample->MS_acq GC injection or direct infusion NMR_data ¹H & ¹³C NMR Spectra NMR_acq->NMR_data IR_data IR Spectrum IR_acq->IR_data MS_data Mass Spectrum MS_acq->MS_data Structure Structural Elucidation NMR_data->Structure IR_data->Structure MS_data->Structure

Caption: A generalized workflow for the spectroscopic analysis of an organic compound.

Conclusion

This technical guide provides a detailed, predictive spectroscopic analysis of this compound. While the presented data is theoretical, it is firmly grounded in the established principles of NMR, IR, and MS, and is corroborated by data from analogous structures. This guide is intended to be a valuable resource for researchers, enabling them to confidently identify and characterize this molecule, and to provide a strong foundation for future experimental work and publications. The methodologies outlined herein represent best practices in the field, ensuring the acquisition of high-quality, reproducible data.

References

Theoretical and Computational Elucidation of Oxazole Carbaldehydes: A Guide to Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 1,3-oxazole ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of pharmaceuticals and natural products.[1][2] This five-membered heterocycle, containing both oxygen and nitrogen, offers a unique combination of structural rigidity, electronic properties, and hydrogen bonding capabilities.[1][3] When functionalized with a carbaldehyde group, these molecules become versatile intermediates for synthesis and potent agents in their own right, exhibiting a wide spectrum of biological activities including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][2][4]

The rapid advancement of computational chemistry provides an indispensable toolkit for dissecting the molecular properties of oxazole carbaldehydes.[2] Theoretical studies allow researchers to predict molecular structure, reactivity, and spectroscopic signatures, and to simulate interactions with biological targets, thereby accelerating the drug discovery pipeline.[1][5] This guide offers a senior application scientist's perspective on the key theoretical and computational methodologies employed to investigate oxazole carbaldehydes, focusing on the causality behind procedural choices and the synergy between in silico predictions and experimental validation.

The Quantum Mechanical Foundation: Density Functional Theory (DFT)

At the heart of modern computational studies on organic molecules lies Density Functional Theory (DFT).[6] This quantum mechanical method provides a robust balance between computational cost and accuracy, making it the workhorse for investigating the electronic structure, geometry, and reactivity of oxazole derivatives.[1][7]

Causality Behind the Choice: DFT is chosen over simpler molecular mechanics methods because it explicitly models electron distribution, which is critical for understanding the chemical reactivity, spectroscopic properties, and non-covalent interactions governed by the heteroatoms and the π-system of the oxazole ring. It is generally more efficient than higher-level ab initio methods while providing sufficiently accurate results for most applications in drug discovery.[8]

A typical DFT investigation involves selecting a functional and a basis set. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is frequently employed for its proven performance with organic molecules.[7][9][10] The 6-311++G(d,p) basis set is a common choice, as it provides a flexible description of the electron distribution, including diffuse functions (++) for lone pairs and p-orbitals, and polarization functions (d,p) to account for the non-uniform distribution of charge in bonds.[7][9]

Core Concepts in DFT Analysis:
  • Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are paramount for understanding reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between them, the HOMO-LUMO gap (ΔE), is a key indicator of chemical stability and reactivity; a smaller gap often implies higher reactivity.[1][7][9]

  • Molecular Electrostatic Potential (MEP): An MEP map is a visualization of the electrostatic potential on the electron density surface of a molecule.[1] It is an invaluable tool for identifying electrophilic (positive potential, electron-poor) and nucleophilic (negative potential, electron-rich) regions, predicting sites for intermolecular interactions and chemical reactions.[10]

Molecular Geometry and Conformational Landscape

The first step in any computational analysis is to determine the most stable three-dimensional structure of the molecule. This is achieved through geometry optimization, an iterative process that seeks the minimum energy conformation on the potential energy surface.[1]

For oxazole carbaldehydes, a key point of investigation is the conformational preference of the carbaldehyde group relative to the oxazole ring. The orientation of the aldehyde can significantly influence the molecule's steric and electronic properties, and thus its ability to bind to a biological target. Computational scans of the dihedral angle between the ring and the aldehyde group can identify the most stable conformers and the energy barriers between them.

Protocol: Geometry Optimization and Frequency Analysis
  • Structure Input: Draw the 2D structure of the desired oxazole carbaldehyde (e.g., oxazole-4-carbaldehyde) in a molecular editor like GaussView or ChemDraw and generate an initial 3D conformation.

  • Calculation Setup: In a computational chemistry package (e.g., Gaussian), specify the DFT method (e.g., B3LYP/6-311++G(d,p)) for the calculation.

  • Optimization: Perform a full geometry optimization to locate the lowest energy structure. This process adjusts all bond lengths, angles, and dihedrals to minimize the molecule's energy.

  • Frequency Calculation: Following optimization, a frequency calculation must be performed at the same level of theory.

    • Self-Validation: The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum (a stable conformation) and not a transition state.

    • Thermodynamic Data: This step also yields important thermodynamic properties like zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy.[11]

The optimized geometry provides precise data on bond lengths and angles, which can be compared with experimental data from X-ray crystallography where available.

ParameterTypical Calculated Value (Å/°)Significance
C=O Bond Length~1.21 ÅIndicates the double bond character of the carbonyl.
C-C (ring-aldehyde)~1.47 ÅReflects the single bond connecting the two key functional groups.
O-C=O Angle~125°Defines the geometry around the aldehyde carbon.
Table 1: Representative geometrical parameters for an oxazole carbaldehyde, typically calculated at the B3LYP/6-311++G(d,p) level of theory.

A Synergistic Approach: Predicting Spectroscopic Signatures

Computational chemistry provides powerful tools for predicting and interpreting various types of molecular spectra. This synergy between theoretical calculations and experimental results is crucial for structural confirmation and characterization.[12][13]

Infrared (IR) Spectroscopy

The vibrational frequencies calculated during the frequency analysis step can be directly correlated with the peaks in an experimental IR spectrum.[13] Calculated frequencies are often systematically higher than experimental ones due to the harmonic oscillator approximation. Therefore, they are typically scaled by an empirical factor (~0.96 for B3LYP) to improve agreement with experimental data.[13] This analysis allows for the confident assignment of complex vibrational modes.[14]

Nuclear Magnetic Resonance (NMR) Spectroscopy

The Gauge-Independent Atomic Orbital (GIAO) method is a reliable approach for calculating the NMR chemical shifts (¹H and ¹³C) of molecules.[11][15] Calculations are performed on the optimized geometry, and the resulting absolute shielding values are converted to chemical shifts by referencing them against a standard compound (e.g., tetramethylsilane, TMS) calculated at the same level of theory. This process helps assign peaks in complex NMR spectra and can even be used to distinguish between different isomers or conformers.[15]

UV-Visible (UV-Vis) Spectroscopy

Time-Dependent DFT (TD-DFT) is the method of choice for predicting electronic transitions, which correspond to the absorption bands observed in UV-Vis spectra.[15] The calculation yields the excitation energies and oscillator strengths for the transitions. The transition with the highest oscillator strength typically corresponds to the maximum absorption wavelength (λ_max).[16] These calculations provide insight into the electronic structure and the nature of the molecular orbitals involved in the absorption of light.[12]

Reactivity and Mechanistic Insights

Understanding the electronic properties and reactivity of oxazole carbaldehydes is fundamental to their application in both synthesis and drug design.

Workflow for Computational Analysis

dft_workflow cluster_setup 1. Initial Setup cluster_core_calc 2. Core DFT Calculations cluster_validation 3. Validation cluster_analysis 4. Property Analysis Start Draw 2D Structure & Generate 3D Model Opt Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) Start->Opt Freq Frequency Calculation Opt->Freq Validate Check for Imaginary Frequencies (Confirm Energy Minimum) Freq->Validate Spectra Predict Spectra (IR, NMR, UV-Vis) Freq->Spectra Electronic Analyze Electronic Properties (HOMO, LUMO, MEP) Freq->Electronic Validate->Opt Freqs Found Geom Analyze Molecular Geometry (Bond Lengths, Angles) Validate->Geom No Imaginary Freqs

Caption: General workflow for a DFT study of an oxazole carbaldehyde.

The HOMO-LUMO energy gap is a critical parameter derived from these calculations. As illustrated below, a small gap facilitates electron promotion, indicating higher chemical reactivity and lower kinetic stability.[8]

homo_lumo cluster_orbitals Molecular Orbitals LUMO LUMO (Lowest Unoccupied) HOMO HOMO (Highest Occupied) HOMO->LUMO docking_workflow cluster_prep 1. Preparation cluster_dock 2. Docking Simulation cluster_analysis 3. Analysis & Validation Receptor Prepare Receptor (e.g., PDB structure, remove water) DefineSite Define Binding Site (Grid Box Generation) Receptor->DefineSite Ligand Prepare Ligand (DFT-optimized 3D structure) Ligand->DefineSite RunDock Run Docking Algorithm (e.g., AutoDock Vina) DefineSite->RunDock Analyze Analyze Poses & Scores (Binding Energy, Interactions) RunDock->Analyze Validate Protocol Validation (e.g., Re-dock native ligand) Analyze->Validate

References

An In-depth Technical Guide to the Reactivity of the Carbaldehyde Group in Nitrophenyl-Oxazoles

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The oxazole scaffold is a cornerstone in medicinal chemistry, recognized for its presence in numerous bioactive compounds and its ability to engage in diverse biological interactions.[1][2] When functionalized with a nitrophenyl group and a carbaldehyde, the resulting molecule, a nitrophenyl-oxazole carbaldehyde, becomes a versatile synthetic intermediate. The inherent electronic properties of this trifunctional system—the electron-donating oxazole ring, the strongly electron-withdrawing nitro group, and the electrophilic carbaldehyde—create a unique chemical environment that dictates the reactivity of the aldehyde moiety. This guide provides an in-depth exploration of the key transformations of the carbaldehyde group in nitrophenyl-oxazoles, offering insights into reaction mechanisms, practical experimental protocols, and the strategic implications for drug discovery and materials science.

Electronic Landscape and Reactivity Profile

The reactivity of the carbaldehyde group in nitrophenyl-oxazoles is fundamentally governed by the electronic interplay between the three core components. The oxazole ring, being an electron-rich heterocycle, can donate electron density to the aldehyde, potentially moderating its reactivity. Conversely, the nitrophenyl group exerts a powerful electron-withdrawing effect. This effect, transmitted through the oxazole core, significantly enhances the electrophilicity of the aldehyde's carbonyl carbon. This heightened electrophilicity makes the carbaldehyde group a prime target for a wide array of nucleophilic attacks, while also influencing the conditions required for its oxidation and reduction. The specific position of the nitro group on the phenyl ring (ortho, meta, or para) further fine-tunes this electronic influence, allowing for subtle yet significant control over the molecule's reactivity.

Key Transformations of the Carbaldehyde Group

The enhanced electrophilicity of the carbaldehyde in nitrophenyl-oxazoles allows for a range of synthetically valuable transformations. These can be broadly categorized into oxidation, reduction, and carbon-carbon bond-forming reactions.

Oxidation to Carboxylic Acids

The conversion of the aldehyde to a carboxylic acid is a fundamental transformation, providing access to a new class of derivatives with distinct physicochemical properties and biological activities.

Mechanism and Reagent Selection: The oxidation of aldehydes to carboxylic acids can be achieved using a variety of oxidizing agents.[3][4] For substrates like nitrophenyl-oxazoles, which contain other potentially sensitive functional groups (like the nitro group), the choice of oxidant is critical. Mild oxidants are generally preferred to avoid over-oxidation or side reactions. Reagents such as potassium permanganate (KMnO4) or pyridinium chlorochromate (PCC) catalyzed by periodic acid (H5IO6) are effective.[3][5] The reaction typically proceeds by hydration of the aldehyde to a geminal diol, which is then oxidized to the carboxylic acid.

Experimental Protocol: Oxidation of 2-(4-Nitrophenyl)oxazole-4-carbaldehyde

  • Materials: 2-(4-nitrophenyl)oxazole-4-carbaldehyde, potassium permanganate (KMnO4), acetone, water.

  • Procedure:

    • Dissolve 2-(4-nitrophenyl)oxazole-4-carbaldehyde in acetone in a round-bottom flask.

    • Cool the solution in an ice bath.

    • Slowly add a solution of potassium permanganate in water dropwise with vigorous stirring.

    • After the addition is complete, allow the mixture to warm to room temperature and stir until the purple color disappears, indicating the consumption of KMnO4.

    • Filter the mixture to remove the manganese dioxide byproduct.

    • Acidify the filtrate with a dilute acid (e.g., HCl) to precipitate the carboxylic acid.

    • Collect the solid product by filtration, wash with cold water, and dry.

  • Characterization: The product, 2-(4-nitrophenyl)oxazole-4-carboxylic acid, can be characterized by melting point, NMR, and IR spectroscopy (observing the appearance of a broad O-H stretch and a shift in the carbonyl peak).

Reduction to Alcohols

The reduction of the carbaldehyde to a primary alcohol is another crucial transformation, yielding products with altered polarity and hydrogen-bonding capabilities, which are significant for modulating biological activity.

Mechanism and Reagent Selection: The reduction is typically achieved using hydride reagents. Sodium borohydride (NaBH4) is a mild and selective reducing agent suitable for this purpose, as it will not typically reduce the nitro group.[6] The reaction involves the nucleophilic addition of a hydride ion to the carbonyl carbon, followed by protonation of the resulting alkoxide. More powerful reducing agents like lithium aluminum hydride (LiAlH4) could potentially reduce the nitro group as well and should be used with caution if the nitro functionality is to be preserved.[6]

Experimental Protocol: Reduction of 2-(4-Nitrophenyl)oxazole-4-carbaldehyde

  • Materials: 2-(4-nitrophenyl)oxazole-4-carbaldehyde, sodium borohydride (NaBH4), methanol.

  • Procedure:

    • Dissolve 2-(4-nitrophenyl)oxazole-4-carbaldehyde in methanol in a round-bottom flask.

    • Cool the solution in an ice bath.

    • Add sodium borohydride portion-wise with stirring.

    • After the addition is complete, continue stirring at room temperature for a few hours.

    • Quench the reaction by the slow addition of water.

    • Remove the methanol under reduced pressure.

    • Extract the aqueous residue with an organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the alcohol.

  • Characterization: The product, (2-(4-nitrophenyl)oxazol-4-yl)methanol, can be confirmed by NMR (disappearance of the aldehyde proton signal and appearance of a new signal for the CH2OH group) and IR spectroscopy (disappearance of the aldehyde C-H stretch and appearance of a broad O-H stretch).

Carbon-Carbon Bond Forming Reactions

The electrophilic nature of the carbaldehyde group makes it an excellent substrate for various carbon-carbon bond-forming reactions, allowing for the extension of the carbon skeleton and the introduction of new functional groups.

The Wittig reaction is a powerful method for converting aldehydes into alkenes.[7][8] It involves the reaction of the aldehyde with a phosphorus ylide (a Wittig reagent).[9] The stereochemical outcome of the reaction (E or Z alkene) depends on the nature of the ylide used.[7] Stabilized ylides tend to give the E-alkene, while non-stabilized ylides favor the Z-alkene.[10]

Experimental Protocol: Wittig Reaction with 2-(4-Nitrophenyl)oxazole-4-carbaldehyde

  • Materials: 2-(4-nitrophenyl)oxazole-4-carbaldehyde, a suitable phosphonium salt (e.g., benzyltriphenylphosphonium chloride), a strong base (e.g., n-butyllithium), and an anhydrous solvent (e.g., THF).

  • Procedure:

    • Suspend the phosphonium salt in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the suspension in an ice bath and add the strong base dropwise to generate the ylide (a color change is often observed).

    • Add a solution of 2-(4-nitrophenyl)oxazole-4-carbaldehyde in anhydrous THF to the ylide solution.

    • Allow the reaction to proceed at room temperature.

    • Quench the reaction with water and extract the product with an organic solvent.

    • Purify the resulting alkene by column chromatography to remove the triphenylphosphine oxide byproduct.[11]

  • Characterization: The alkene product can be identified by NMR (appearance of vinylic proton signals) and mass spectrometry.

The Henry reaction is a base-catalyzed C-C bond-forming reaction between an aldehyde and a nitroalkane.[12][13] The product is a β-nitro alcohol, which is a versatile intermediate that can be further transformed into other functional groups.[12] The reaction is reversible and the conditions can be tuned to favor the formation of the β-nitro alcohol or its dehydrated product, a nitroalkene.[13]

Experimental Protocol: Henry Reaction with 2-(4-Nitrophenyl)oxazole-4-carbaldehyde

  • Materials: 2-(4-nitrophenyl)oxazole-4-carbaldehyde, a nitroalkane (e.g., nitromethane), a base (e.g., triethylamine or DBU), and a suitable solvent.

  • Procedure:

    • Dissolve the 2-(4-nitrophenyl)oxazole-4-carbaldehyde and the nitroalkane in the chosen solvent.

    • Add the base catalyst and stir the reaction at room temperature.

    • Monitor the reaction by thin-layer chromatography (TLC).

    • Upon completion, neutralize the reaction mixture with a dilute acid.

    • Extract the product with an organic solvent, dry the organic layer, and concentrate it.

    • Purify the β-nitro alcohol by column chromatography.

  • Characterization: The product can be characterized by NMR and IR spectroscopy, showing signals corresponding to the alcohol and nitro groups.

The Knoevenagel condensation is the reaction of an aldehyde with an active methylene compound (a compound with two electron-withdrawing groups attached to a CH2 group) in the presence of a basic catalyst.[14][15] This reaction is a reliable method for the synthesis of α,β-unsaturated compounds.[14]

Experimental Protocol: Knoevenagel Condensation with 2-(4-Nitrophenyl)oxazole-4-carbaldehyde

  • Materials: 2-(4-nitrophenyl)oxazole-4-carbaldehyde, an active methylene compound (e.g., malononitrile or diethyl malonate), a weak base catalyst (e.g., piperidine or pyridine), and a solvent (e.g., ethanol or toluene).

  • Procedure:

    • Dissolve the 2-(4-nitrophenyl)oxazole-4-carbaldehyde and the active methylene compound in the solvent.

    • Add a catalytic amount of the base.

    • Heat the reaction mixture, often with a Dean-Stark apparatus to remove the water formed during the condensation.

    • After the reaction is complete (monitored by TLC), cool the mixture.

    • The product may precipitate upon cooling or can be obtained after removal of the solvent and purification by recrystallization or column chromatography.

  • Characterization: The α,β-unsaturated product can be identified by the characteristic signals of the vinylic protons in the NMR spectrum and the C=C bond stretch in the IR spectrum.

Reductive Amination

Reductive amination is a powerful method for the synthesis of amines from aldehydes.[16] The process involves the initial formation of an imine by the reaction of the aldehyde with an amine, followed by the reduction of the imine in situ. This one-pot procedure is a highly efficient way to form C-N bonds.[17]

Mechanism and Reagent Selection: The reaction can be carried out using a variety of reducing agents. A common method involves using a reducing agent that is selective for the imine over the aldehyde, such as sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAc)3). Alternatively, catalytic hydrogenation can be employed.[16]

Experimental Protocol: Reductive Amination of 2-(4-Nitrophenyl)oxazole-4-carbaldehyde

  • Materials: 2-(4-nitrophenyl)oxazole-4-carbaldehyde, a primary or secondary amine, a reducing agent (e.g., sodium triacetoxyborohydride), and a solvent (e.g., dichloromethane or 1,2-dichloroethane).

  • Procedure:

    • Dissolve the 2-(4-nitrophenyl)oxazole-4-carbaldehyde and the amine in the solvent.

    • Add the reducing agent portion-wise.

    • Stir the reaction at room temperature until the starting aldehyde is consumed (monitored by TLC).

    • Quench the reaction with an aqueous basic solution (e.g., sodium bicarbonate).

    • Separate the organic layer, wash it with brine, dry it over anhydrous sodium sulfate, and concentrate it.

    • Purify the resulting amine by column chromatography.

  • Characterization: The product amine can be characterized by NMR, where the aldehyde proton signal is absent, and new signals corresponding to the protons of the newly formed amine are present. Mass spectrometry will also confirm the molecular weight of the product.

Data Summary

The following table summarizes the key transformations of the carbaldehyde group in nitrophenyl-oxazoles, along with typical reagents and expected product types.

Reaction TypeReagent(s)Product Type
Oxidation KMnO4 or PCC/H5IO6Carboxylic Acid
Reduction NaBH4Primary Alcohol
Wittig Reaction Phosphorus Ylide (e.g., Ph3P=CHR)Alkene
Henry Reaction Nitroalkane (e.g., R-CH2NO2), Baseβ-Nitro Alcohol
Knoevenagel Condensation Active Methylene Compound (e.g., CH2(CN)2), Baseα,β-Unsaturated Compound
Reductive Amination Amine (R2NH), Reducing Agent (e.g., NaBH(OAc)3)Amine

Visualizing the Synthetic Pathways

The following diagrams illustrate the key reactive pathways of the carbaldehyde group in nitrophenyl-oxazoles.

Reactivity_of_Nitrophenyl_Oxazole_Carbaldehyde Start 2-(Nitrophenyl)oxazole-4-carbaldehyde CarboxylicAcid Carboxylic Acid Start->CarboxylicAcid Oxidation (e.g., KMnO4) Alcohol Primary Alcohol Start->Alcohol Reduction (e.g., NaBH4) Alkene Alkene Start->Alkene Wittig Reaction NitroAlcohol β-Nitro Alcohol Start->NitroAlcohol Henry Reaction Unsaturated α,β-Unsaturated Compound Start->Unsaturated Knoevenagel Condensation Amine Amine Start->Amine Reductive Amination Experimental_Workflow Start Starting Material: Nitrophenyl-oxazole Carbaldehyde Reaction Select Reaction Type: Oxidation, Reduction, C-C Coupling, etc. Start->Reaction Protocol Execute Experimental Protocol: Reagent Addition, Temp. Control, Stirring Reaction->Protocol Workup Reaction Work-up: Quenching, Extraction, Washing Protocol->Workup Purification Purification: Column Chromatography, Recrystallization Workup->Purification Characterization Product Characterization: NMR, IR, Mass Spec Purification->Characterization

References

Methodological & Application

The Strategic Utility of 2-(3-Methyl-4-nitro-phenyl)-oxazole-4-carbaldehyde in Advanced Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern organic synthesis, the demand for versatile and highly functionalized building blocks is paramount for the efficient construction of complex molecular architectures. Among these, 2-(3-Methyl-4-nitro-phenyl)-oxazole-4-carbaldehyde stands out as a strategic intermediate, particularly in the realm of medicinal chemistry and drug development. Its unique constellation of reactive sites—a reactive carbaldehyde, a reducible nitro group, and a stable oxazole core—offers a powerful toolkit for the elaboration of sophisticated molecular targets. This guide provides an in-depth exploration of the applications of this compound, with a focus on its pivotal role in the synthesis of next-generation therapeutics. We will delve into the causality behind experimental choices and provide detailed, field-proven protocols to empower researchers in their synthetic endeavors. The oxazole ring is a key structural motif in numerous pharmaceuticals due to its favorable pharmacokinetic properties.[1]

Physicochemical Properties and Spectroscopic Data

A comprehensive understanding of the physicochemical properties of a synthetic building block is fundamental to its effective application. The properties of this compound are summarized below.

PropertyValueSource
CAS Number 885274-46-4[2]
Molecular Formula C₁₁H₈N₂O₄[3]
Molecular Weight 232.19 g/mol [3]
Appearance Pale yellow to yellow solid (typical)Commercially available
Solubility Soluble in common organic solvents such as THF, DCM, DMF, and DMSOGeneral chemical knowledge

Note: Spectroscopic data (¹H NMR, ¹³C NMR) should be acquired and verified by the end-user upon receipt of the material to confirm identity and purity.

Core Reactivity and Synthetic Potential

The synthetic versatility of this compound stems from the orthogonal reactivity of its principal functional groups. This allows for a stepwise and controlled elaboration of the molecule.

G This compound This compound Aldehyde Group Aldehyde Group This compound->Aldehyde Group Nitro Group Nitro Group This compound->Nitro Group Oxazole Core Oxazole Core This compound->Oxazole Core C-C Bond Formation C-C Bond Formation Aldehyde Group->C-C Bond Formation Wittig, Horner-Wadsworth-Emmons, Knoevenagel Reductive Amination Reductive Amination Aldehyde Group->Reductive Amination Formation of Amines Reduction to Amine Reduction to Amine Nitro Group->Reduction to Amine Catalytic Hydrogenation, Metal-mediated reduction Scaffold for Bioactive Molecules Scaffold for Bioactive Molecules Oxazole Core->Scaffold for Bioactive Molecules Pharmacophore

Caption: Key reactive sites of the title compound and their synthetic potential.

Application Spotlight: Synthesis of Delpazolid, a Next-Generation Antitubercular Agent

A compelling demonstration of the strategic importance of this compound is its use as a key intermediate in the synthesis of Delpazolid (LCB01-0371). Delpazolid is a novel oxazolidinone antibiotic developed for the treatment of multidrug-resistant tuberculosis.[1][4] The synthesis of Delpazolid showcases the controlled, sequential manipulation of the aldehyde and nitro functionalities of the starting material.

The synthetic pathway to Delpazolid highlights two critical transformations of this compound:

  • Reductive Amination of the Aldehyde: The carbaldehyde group is converted to an amine, which is a crucial step in building the side chain of the Delpazolid molecule.

  • Reduction of the Nitro Group: The nitro group is reduced to an aniline derivative, which then participates in the formation of the core oxazolidinone structure.

The following sections provide detailed protocols for these key transformations.

Protocol 1: Reductive Amination of this compound

This protocol describes a general procedure for the reductive amination of the title compound to form a secondary amine, a common step in the elaboration of the oxazole-4-carbaldehyde moiety.

Principle:

Reductive amination is a powerful method for the formation of C-N bonds. The reaction proceeds via the initial formation of an imine or iminium ion from the aldehyde and a primary or secondary amine, followed by in-situ reduction to the corresponding amine. Sodium triacetoxyborohydride is a mild and selective reducing agent often employed for this transformation, as it is tolerant of a wide range of functional groups and does not reduce the starting aldehyde.

Materials:

  • This compound

  • Primary amine (e.g., benzylamine)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Standard laboratory glassware for workup and purification

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DCM (0.1-0.2 M) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the primary amine (1.1 eq).

  • Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. Caution: The addition may be exothermic.

  • Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with DCM (2 x volumes of the aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired secondary amine.

G start Start step1 Dissolve aldehyde and amine in DCM start->step1 step2 Stir for imine formation step1->step2 step3 Add NaBH(OAc)₃ step2->step3 step4 Monitor reaction by TLC/LC-MS step3->step4 step5 Quench with NaHCO₃ step4->step5 step6 Aqueous workup and extraction step5->step6 step7 Dry and concentrate step6->step7 step8 Purify by column chromatography step7->step8 end End step8->end

Caption: Workflow for the reductive amination protocol.

Protocol 2: Reduction of the Nitro Group to an Amine

This protocol outlines a general method for the reduction of the aromatic nitro group of the oxazole derivative to the corresponding aniline, a key transformation in the synthesis of Delpazolid and other bioactive molecules.

Principle:

The reduction of an aromatic nitro group to an amine is a fundamental transformation in organic synthesis. Catalytic hydrogenation is a clean and efficient method for this purpose. Palladium on carbon (Pd/C) is a commonly used catalyst, and hydrogen gas is the reductant. This method is generally high-yielding and the workup is straightforward.

Materials:

  • Nitro-substituted oxazole derivative (from Protocol 1 or other synthesis)

  • Palladium on carbon (10% Pd/C, 5-10 mol%)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen gas (H₂) source (balloon or hydrogenation apparatus)

  • Filtration apparatus (e.g., Celite® pad)

  • Round-bottom flask or hydrogenation vessel

  • Magnetic stirrer

Procedure:

  • In a suitable reaction vessel, dissolve the nitro-substituted oxazole derivative (1.0 eq) in MeOH or EtOH (0.1 M).

  • Carefully add 10% Pd/C (5-10 mol%) to the solution. Caution: Pd/C can be pyrophoric; handle with care and under an inert atmosphere if dry.

  • Seal the reaction vessel and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times.

  • Introduce hydrogen gas (H₂) to the reaction vessel (a balloon filled with H₂ is suitable for small-scale reactions).

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-8 hours.

  • Upon completion, carefully vent the hydrogen gas and purge the reaction vessel with an inert gas.

  • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with the reaction solvent (MeOH or EtOH).

  • Combine the filtrate and washings and concentrate under reduced pressure to yield the crude amine product.

  • The crude amine is often of sufficient purity for the next step. If necessary, it can be purified by crystallization or column chromatography.

G start Start step1 Dissolve nitro compound in alcohol start->step1 step2 Add Pd/C catalyst step1->step2 step3 Evacuate and backfill with inert gas step2->step3 step4 Introduce H₂ atmosphere step3->step4 step5 Stir vigorously step4->step5 step6 Monitor reaction by TLC/LC-MS step5->step6 step7 Filter through Celite® step6->step7 step8 Concentrate the filtrate step7->step8 end End step8->end

Caption: Workflow for the catalytic hydrogenation protocol.

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis. Its utility is particularly pronounced in the development of novel pharmaceuticals, as exemplified by its role in the synthesis of the antitubercular drug Delpazolid. The orthogonal reactivity of its aldehyde and nitro functional groups allows for a rational and efficient synthetic strategy. The protocols provided herein offer a practical guide for researchers to harness the synthetic potential of this important intermediate. As the quest for new and more effective therapeutic agents continues, the strategic application of such well-designed building blocks will undoubtedly play a crucial role in advancing the frontiers of drug discovery.

References

Synthetic Routes for the Preparation of 2-(3-Methyl-4-nitro-phenyl)-oxazole-4-carbaldehyde: An Application Note for Medicinal Chemistry and Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a detailed guide for the synthesis of 2-(3-Methyl-4-nitro-phenyl)-oxazole-4-carbaldehyde, a heterocyclic compound of interest in medicinal chemistry and drug development. The described synthetic strategy is a robust two-step process, commencing with the formation of the core oxazole structure via the Van Leusen oxazole synthesis, followed by a regioselective formylation at the C4 position utilizing the Vilsmeier-Haack reaction. This document offers comprehensive, step-by-step protocols, mechanistic insights, and a discussion of the rationale behind the chosen synthetic pathway, designed to be a valuable resource for researchers and scientists in the field of organic synthesis and drug discovery.

Introduction: The Significance of Substituted Oxazoles

Oxazole derivatives are a prominent class of five-membered heterocyclic compounds that are integral to numerous natural products and pharmacologically active molecules.[1] Their unique structural and electronic properties allow them to engage in a wide range of non-covalent interactions with biological targets such as enzymes and receptors, making them privileged scaffolds in medicinal chemistry.[2] The specific substitution pattern on the oxazole ring plays a crucial role in modulating the biological activity of these compounds. The target molecule, this compound, features a substituted phenyl ring at the 2-position and a reactive carbaldehyde group at the 4-position, making it a versatile intermediate for the synthesis of more complex molecular architectures for drug discovery programs.

Retrosynthetic Analysis and Strategic Approach

A logical retrosynthetic analysis of the target molecule suggests a two-step approach. The primary disconnection is at the C4-formyl group, which can be introduced onto a pre-formed oxazole ring via an electrophilic substitution reaction. The Vilsmeier-Haack reaction is a classic and highly effective method for the formylation of electron-rich heterocycles and is therefore an ideal candidate for this transformation.[3][4][5]

The second disconnection breaks the oxazole ring itself. The Van Leusen oxazole synthesis provides a powerful and convergent method for the construction of the oxazole core from an aldehyde and tosylmethyl isocyanide (TosMIC).[6][7] This reaction is known for its reliability and broad substrate scope.[2]

Therefore, the proposed forward synthesis commences with the reaction of 3-methyl-4-nitrobenzaldehyde with TosMIC to yield 2-(3-methyl-4-nitrophenyl)oxazole. Subsequent formylation of this intermediate at the C4 position via the Vilsmeier-Haack reaction affords the desired final product.

Visualizing the Synthetic Workflow

The overall synthetic strategy is depicted in the following workflow diagram:

Synthetic Workflow Figure 1: Proposed Synthetic Route start 3-Methyl-4-nitrobenzaldehyde intermediate 2-(3-Methyl-4-nitrophenyl)oxazole start->intermediate Van Leusen Oxazole Synthesis product This compound intermediate->product Vilsmeier-Haack Reaction tosmic Tosylmethyl isocyanide (TosMIC) tosmic->intermediate vilsmeier Vilsmeier Reagent (POCl3, DMF) vilsmeier->product

Caption: Proposed two-step synthesis of the target compound.

Detailed Experimental Protocols

Part 1: Synthesis of 2-(3-Methyl-4-nitrophenyl)oxazole

Reaction Principle: The Van Leusen oxazole synthesis involves the base-mediated cycloaddition of tosylmethyl isocyanide (TosMIC) to an aldehyde.[6] The reaction proceeds through the formation of an intermediate oxazoline, which then undergoes elimination of p-toluenesulfinic acid to yield the aromatic oxazole.[2][7]

Materials:

  • 3-Methyl-4-nitrobenzaldehyde

  • Tosylmethyl isocyanide (TosMIC)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Methanol (MeOH), anhydrous

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Protocol:

  • To a stirred solution of 3-methyl-4-nitrobenzaldehyde (1.0 eq) in anhydrous methanol, add tosylmethyl isocyanide (1.05 eq).

  • To this mixture, add anhydrous potassium carbonate (2.0 eq) portion-wise at room temperature.

  • Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion of the reaction, allow the mixture to cool to room temperature and concentrate under reduced pressure to remove the methanol.

  • Partition the residue between dichloromethane and water.

  • Separate the organic layer and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography to afford 2-(3-methyl-4-nitrophenyl)oxazole as a solid.

Part 2: Synthesis of this compound

Reaction Principle: The Vilsmeier-Haack reaction is an electrophilic substitution reaction used to introduce a formyl group onto an electron-rich aromatic or heteroaromatic ring.[8] The Vilsmeier reagent, a chloroiminium ion, is typically generated in situ from a substituted amide (such as N,N-dimethylformamide, DMF) and phosphorus oxychloride (POCl₃).[9]

Materials:

  • 2-(3-Methyl-4-nitrophenyl)oxazole

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • 1,2-Dichloroethane (DCE), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ice

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Protocol:

  • In a flame-dried, three-necked flask equipped with a dropping funnel and a nitrogen inlet, cool a solution of anhydrous N,N-dimethylformamide in anhydrous 1,2-dichloroethane to 0 °C.

  • Add phosphorus oxychloride (1.5 eq) dropwise to the stirred DMF solution, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes to form the Vilsmeier reagent.

  • Add a solution of 2-(3-methyl-4-nitrophenyl)oxazole (1.0 eq) in anhydrous 1,2-dichloroethane dropwise to the freshly prepared Vilsmeier reagent at 0 °C.

  • After the addition, allow the reaction mixture to warm to room temperature and then heat to reflux. Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture in an ice bath and carefully quench by the slow addition of a saturated aqueous sodium bicarbonate solution.

  • Stir the mixture vigorously for 1-2 hours at room temperature to ensure complete hydrolysis of the intermediate iminium salt.

  • Extract the product with ethyl acetate.

  • Combine the organic extracts and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield this compound.

Mechanistic Rationale

Mechanism of the Van Leusen Oxazole Synthesis

The reaction is initiated by the deprotonation of the acidic methylene group of TosMIC by the base (potassium carbonate). The resulting carbanion then acts as a nucleophile, attacking the carbonyl carbon of 3-methyl-4-nitrobenzaldehyde. The subsequent intramolecular cyclization and elimination of the tosyl group drives the formation of the stable aromatic oxazole ring.

Van Leusen Mechanism Figure 2: Mechanism of the Van Leusen Oxazole Synthesis cluster_0 Deprotonation and Nucleophilic Attack cluster_1 Cyclization and Elimination TosMIC Tos-CH₂-N≡C Carbanion Tos-CH⁻-N≡C TosMIC->Carbanion K₂CO₃ Adduct Intermediate Adduct Carbanion->Adduct + 3-Methyl-4-nitrobenzaldehyde Oxazoline Oxazoline Intermediate Adduct->Oxazoline Intramolecular Cyclization Product 2-(3-Methyl-4-nitrophenyl)oxazole Oxazoline->Product -TsH (Elimination)

Caption: Key steps in the Van Leusen oxazole formation.

Mechanism of the Vilsmeier-Haack Reaction

The reaction begins with the formation of the electrophilic Vilsmeier reagent from DMF and POCl₃. The electron-rich oxazole ring then attacks the Vilsmeier reagent in an electrophilic aromatic substitution manner, preferentially at the C4 position. The resulting iminium salt intermediate is then hydrolyzed during the aqueous workup to yield the final aldehyde product.[8]

Vilsmeier-Haack Mechanism Figure 3: Mechanism of the Vilsmeier-Haack Reaction cluster_0 Reagent Formation and Electrophilic Attack cluster_1 Hydrolysis DMF + POCl₃ DMF + POCl₃ Vilsmeier Reagent [Me₂N=CHCl]⁺Cl⁻ DMF + POCl₃->Vilsmeier Reagent Oxazole 2-(3-Methyl-4-nitrophenyl)oxazole Iminium Salt Iminium Salt Intermediate Oxazole->Iminium Salt + Vilsmeier Reagent Product This compound Iminium Salt->Product H₂O Workup

Caption: Key steps in the Vilsmeier-Haack formylation.

Data Summary

The following table provides expected data for the key compounds in this synthetic route. Actual results may vary depending on experimental conditions and purification efficiency.

CompoundMolecular FormulaMolecular Weight ( g/mol )Expected Yield (%)Key Spectroscopic Data (Predicted)
2-(3-Methyl-4-nitrophenyl)oxazoleC₁₀H₈N₂O₃204.1870-85¹H NMR: Signals for aromatic protons, methyl protons, and oxazole ring protons. ¹³C NMR: Resonances for aromatic, methyl, and oxazole carbons.
This compoundC₁₁H₈N₂O₄232.1960-75¹H NMR: Appearance of a singlet for the aldehyde proton (~9-10 ppm). IR: Strong C=O stretching band for the aldehyde (~1700 cm⁻¹).

Conclusion

This application note details a reliable and efficient two-step synthetic route for the preparation of this compound. The combination of the Van Leusen oxazole synthesis and the Vilsmeier-Haack reaction provides a practical approach for accessing this valuable building block for drug discovery and medicinal chemistry research. The provided protocols are designed to be readily implemented in a standard organic synthesis laboratory setting.

References

The Strategic Intermediate: 2-(3-Methyl-4-nitro-phenyl)-oxazole-4-carbaldehyde in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the strategic use of highly functionalized heterocyclic intermediates is paramount to the efficient construction of complex drug candidates. Among these, 2-(3-Methyl-4-nitro-phenyl)-oxazole-4-carbaldehyde stands out as a versatile building block, offering a unique combination of reactive sites that can be judiciously manipulated to forge a variety of pharmacologically relevant scaffolds. This guide provides an in-depth exploration of this key intermediate, from its synthesis and characterization to its application in the development of targeted therapeutics, particularly in the realm of kinase inhibitors.

Introduction: The Oxazole Scaffold in Drug Discovery

The oxazole ring is a privileged scaffold in medicinal chemistry, appearing in a multitude of natural products and synthetic pharmaceuticals. Its unique electronic properties and ability to participate in hydrogen bonding and other non-covalent interactions make it an attractive moiety for engaging with biological targets. The strategic placement of substituents on the oxazole core allows for the fine-tuning of a molecule's physicochemical properties and biological activity. The title compound, with its reactive carbaldehyde group, a nitro-activated phenyl ring, and a strategically positioned methyl group, is a prime example of a well-designed intermediate for combinatorial chemistry and lead optimization efforts.

Physicochemical Properties and Safety Data

A thorough understanding of the physicochemical properties and safety profile of an intermediate is a prerequisite for its effective and safe utilization in a laboratory setting.

PropertyValueSource
CAS Number 885274-46-4[1]
Molecular Formula C₁₁H₈N₂O₄[1]
Molecular Weight 232.19 g/mol [1][2]
Appearance Pale yellow to yellow solidInferred from related compounds
Storage Store in a dry, sealed place[2]

Safety Precautions:

While specific toxicity data for this compound is not extensively documented, it is prudent to handle it with the care afforded to all nitroaromatic compounds and aldehydes. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. Work should be conducted in a well-ventilated fume hood to avoid inhalation of dust or vapors.

Synthesis of the Intermediate: A Two-Step Approach

The synthesis of this compound can be efficiently achieved through a two-step sequence involving the initial formation of the oxazole ring followed by formylation.

Step 1: Synthesis of 2-(3-Methyl-4-nitro-phenyl)-oxazole

The formation of the oxazole ring can be accomplished via several established methods, with the Robinson-Gabriel synthesis being a robust and widely applicable choice. This reaction involves the cyclodehydration of an α-acylamino ketone.

Protocol 1: Robinson-Gabriel Synthesis of 2-(3-Methyl-4-nitro-phenyl)-oxazole

This protocol is a representative procedure based on established Robinson-Gabriel synthesis principles.

Materials:

  • 2-Amino-1-(3-methyl-4-nitrophenyl)ethan-1-one hydrochloride (or related α-amino ketone precursor)

  • An appropriate acylating agent (e.g., formic acid, ethyl formate)

  • Dehydrating agent (e.g., concentrated sulfuric acid, polyphosphoric acid)

  • Anhydrous solvent (e.g., acetic anhydride)

Procedure:

  • Acylation of the α-amino ketone: To a solution of the α-amino ketone precursor in a suitable solvent, add the acylating agent. The reaction may require heating to proceed to completion. Monitor the reaction by Thin Layer Chromatography (TLC).

  • Cyclodehydration: Once the acylation is complete, the crude α-acylamino ketone is subjected to cyclodehydration. This is typically achieved by treatment with a strong dehydrating agent such as concentrated sulfuric acid or polyphosphoric acid at elevated temperatures.

  • Work-up and Purification: After cooling, the reaction mixture is carefully quenched with ice water and neutralized with a base (e.g., sodium bicarbonate). The precipitated product is collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization or column chromatography.

Causality Behind Experimental Choices:

  • The choice of acylating agent will determine the substituent at the 2-position of the oxazole. For the synthesis of the unsubstituted oxazole at this position (prior to formylation), a simple acylating agent like formic acid is used.

  • The use of a strong dehydrating agent is crucial for the intramolecular cyclization and subsequent dehydration to form the aromatic oxazole ring.

Step 2: Formylation of 2-(3-Methyl-4-nitro-phenyl)-oxazole

The introduction of the carbaldehyde group at the 4-position of the oxazole ring can be achieved through a Vilsmeier-Haack reaction. This reaction is a mild and efficient method for the formylation of electron-rich heterocycles.

Protocol 2: Vilsmeier-Haack Formylation

Materials:

  • 2-(3-Methyl-4-nitro-phenyl)-oxazole

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF)

  • Anhydrous solvent (e.g., dichloromethane, 1,2-dichloroethane)

Procedure:

  • Formation of the Vilsmeier reagent: In a flame-dried flask under an inert atmosphere, slowly add phosphorus oxychloride to chilled N,N-dimethylformamide. Stir the mixture at 0°C for 30 minutes to form the Vilsmeier reagent (chloroiminium salt).

  • Formylation: To the pre-formed Vilsmeier reagent, add a solution of 2-(3-Methyl-4-nitro-phenyl)-oxazole in an anhydrous solvent. The reaction mixture is then heated to reflux and monitored by TLC.

  • Work-up and Purification: Upon completion, the reaction is cooled and carefully poured into a beaker of ice-water. The mixture is then neutralized with a base (e.g., sodium hydroxide solution) until the product precipitates. The solid is collected by filtration, washed thoroughly with water, and dried. Purification is typically achieved by column chromatography on silica gel.

Causality Behind Experimental Choices:

  • The Vilsmeier reagent is a potent electrophile that attacks the electron-rich oxazole ring, leading to formylation.

  • The reaction is performed under anhydrous conditions as the Vilsmeier reagent is sensitive to moisture.

  • The final hydrolysis step is essential to convert the intermediate iminium salt to the desired aldehyde.

Synthetic Workflow Diagram:

G cluster_0 Step 1: Oxazole Formation cluster_1 Step 2: Formylation A α-Amino Ketone Precursor B Acylation A->B Acylating Agent C α-Acylamino Ketone B->C D Cyclodehydration (Robinson-Gabriel) C->D Dehydrating Agent (e.g., H₂SO₄) E 2-(3-Methyl-4-nitro-phenyl)-oxazole D->E F 2-(3-Methyl-4-nitro-phenyl)-oxazole G Vilsmeier-Haack Reaction F->G POCl₃, DMF H This compound G->H

Caption: Synthetic pathway to the target intermediate.

Characterization of this compound

Thorough characterization of the synthesized intermediate is crucial to confirm its identity and purity. The following table provides predicted and literature-derived spectroscopic data for the title compound and its precursors.

CompoundTechniquePredicted/Observed Chemical Shifts (δ, ppm)
2-(3-Methyl-4-nitrophenyl)-oxazole¹H NMRAromatic protons: 7.5-8.5 ppm; Methyl protons: ~2.4 ppm; Oxazole proton: ~8.0 ppm
¹³C NMRAromatic carbons: 120-150 ppm; Oxazole carbons: 140-160 ppm; Methyl carbon: ~20 ppm
This compound ¹H NMR Aldehyde proton: ~9.9 ppm; Aromatic protons: 7.6-8.6 ppm; Oxazole proton: ~8.8 ppm; Methyl protons: ~2.5 ppm
¹³C NMR Aldehyde carbon: ~185 ppm; Aromatic carbons: 122-152 ppm; Oxazole carbons: 145-165 ppm; Methyl carbon: ~21 ppm

Note: The predicted NMR data is based on the analysis of structurally similar compounds and standard chemical shift tables. Experimental verification is essential.[3][4][5]

Application in Pharmaceutical Synthesis: A Gateway to Kinase Inhibitors

The strategic placement of functional groups in this compound makes it a highly valuable intermediate in the synthesis of complex pharmaceutical agents, particularly kinase inhibitors. The aldehyde functionality serves as a handle for a variety of carbon-carbon and carbon-nitrogen bond-forming reactions, while the nitro group can be reduced to an amine, providing another point for diversification.

The oxazole core is a common feature in many kinase inhibitors, where it often acts as a hinge-binding motif, interacting with the backbone of the kinase's ATP-binding pocket.

Potential Application in the Synthesis of a Kinase Inhibitor Scaffold:

The following protocols illustrate how this compound can be utilized to construct a core scaffold found in some kinase inhibitors.

Protocol 3: Wittig Olefination for Chain Extension

The Wittig reaction is a powerful tool for converting aldehydes into alkenes, allowing for the introduction of a vinyl linker, a common structural element in kinase inhibitors.

Materials:

  • This compound

  • A suitable phosphonium ylide (e.g., prepared from methyltriphenylphosphonium bromide and a strong base like n-butyllithium)

  • Anhydrous solvent (e.g., THF)

Procedure:

  • Ylide Generation: In a flame-dried flask under an inert atmosphere, a suspension of the phosphonium salt in anhydrous THF is treated with a strong base at low temperature (e.g., 0°C or -78°C) to generate the ylide.

  • Wittig Reaction: A solution of this compound in anhydrous THF is added dropwise to the ylide solution. The reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC).

  • Work-up and Purification: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography to yield the desired alkene.

Causality Behind Experimental Choices:

  • The phosphonium ylide is a strong nucleophile that readily attacks the electrophilic carbonyl carbon of the aldehyde.

  • The reaction is performed under anhydrous and inert conditions due to the sensitivity of the strong base and the ylide to moisture and oxygen.

Protocol 4: Reductive Amination for Amine Synthesis

The aldehyde can be converted into an amine through reductive amination, providing a key functional group for further elaboration, such as amide bond formation.

Materials:

  • This compound

  • An amine (e.g., ammonia, a primary or secondary amine)

  • A reducing agent (e.g., sodium borohydride, sodium triacetoxyborohydride)

  • A suitable solvent (e.g., methanol, dichloromethane)

Procedure:

  • Imine Formation: A solution of the aldehyde and the amine in a suitable solvent is stirred, often in the presence of a dehydrating agent or under conditions that favor imine formation.

  • Reduction: The reducing agent is added to the reaction mixture to reduce the in situ formed imine to the corresponding amine.

  • Work-up and Purification: The reaction is quenched, and the product is extracted into an organic solvent. The organic layer is washed, dried, and concentrated. The crude product is then purified by column chromatography or crystallization.

Causality Behind Experimental Choices:

  • The choice of reducing agent is critical. Sodium triacetoxyborohydride is often preferred as it is a milder and more selective reagent for reductive amination.

  • The reaction conditions are optimized to favor the formation of the imine intermediate before reduction.

Application Workflow Diagram:

G cluster_0 Pathway A: Olefination cluster_1 Pathway B: Reductive Amination cluster_2 Further Elaboration A 2-(3-Methyl-4-nitro-phenyl)- oxazole-4-carbaldehyde B Wittig Reaction A->B Phosphonium Ylide D Reductive Amination A->D Amine, Reducing Agent C Alkene Derivative B->C F Reduction of Nitro Group C->F E Amine Derivative D->E E->F G Amide Coupling, etc. F->G H Kinase Inhibitor Scaffold G->H

Caption: Potential synthetic applications of the intermediate.

Conclusion

This compound is a strategically designed intermediate with significant potential in pharmaceutical synthesis. Its facile two-step synthesis and the presence of multiple, orthogonally reactive functional groups make it an ideal starting point for the construction of diverse molecular libraries. The protocols and insights provided in this guide are intended to empower researchers, scientists, and drug development professionals to effectively harness the synthetic utility of this valuable building block in the quest for novel and effective therapeutics.

References

Application Notes & Protocols: 2-(3-Methyl-4-nitro-phenyl)-oxazole-4-carbaldehyde in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract and Strategic Overview

This document provides a comprehensive technical guide on the strategic application of 2-(3-Methyl-4-nitro-phenyl)-oxazole-4-carbaldehyde (MONOC) in modern medicinal chemistry and drug discovery programs. While specific biological data for MONOC is not extensively published, its unique trifecta of structural motifs—a proven 2-aryl-oxazole pharmacophore, a bioreducible nitroaromatic moiety, and a versatile C4-carbaldehyde synthetic handle—positions it as a highly valuable and unexploited scaffold for library synthesis and hit-finding campaigns.

We will dissect the molecule's potential from first principles, outlining its strategic value and providing detailed, field-proven protocols for its derivatization and subsequent biological evaluation. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage advanced heterocyclic building blocks for novel therapeutic development.

Molecular Profile and Physicochemical Properties

MONOC is a distinct chemical entity whose properties are dictated by its constituent functional groups. Understanding this profile is critical for designing synthetic modifications and anticipating its behavior in biological systems.

PropertyDataStrategic Implication
Chemical Name This compoundThe name defines the core scaffold for systematic analog design.
CAS Number 885274-46-4[1][2]Unique identifier for sourcing and literature tracking.
Molecular Formula C₁₁H₈N₂O₄[1]Provides the basis for mass spectrometry analysis and confirmation of synthetic products.
Molecular Weight 232.195 g/mol [1]Falls within the range typical for fragment-based and lead-like compound libraries.
Predicted pKa -3.23 ± 0.10[1]The oxazole nitrogen is weakly basic, suggesting it is unlikely to be protonated under physiological conditions, minimizing potential off-target ionic interactions.
Key Functional Groups Aldehyde, Nitro Group, Aryl-OxazoleAldehyde: A versatile reactive handle for covalent modification or library synthesis. Nitro Group: A strong electron-withdrawing group and potential bioreductive trigger.

Proposed Retrosynthesis and Rationale

While MONOC is commercially available, understanding its synthesis is crucial for custom modifications. A plausible and robust retrosynthetic pathway is proposed below, based on established oxazole synthesis methodologies like the Robinson-Gabriel and related reactions.[3]

The key disconnection breaks the C2-N3 and C5-O1 bonds of the oxazole ring, leading back to a C-acylated aminoketone intermediate, which itself derives from a simpler α-haloketone and a primary amide.

retrosynthesis MONOC 2-(3-Methyl-4-nitro-phenyl)- oxazole-4-carbaldehyde (MONOC) Intermediate1 α-(3-Methyl-4-nitrobenzamido)- β-oxopropanal MONOC->Intermediate1 Cyclodehydration (Robinson-Gabriel type) Precursor1 3-Methyl-4-nitrobenzamide Intermediate1->Precursor1 Amidation Precursor2 2-Halo-3-oxopropanal (or protected equivalent) Intermediate1->Precursor2 Nucleophilic Substitution

Caption: Proposed retrosynthetic analysis for MONOC.

Forward Synthesis Rationale: The synthesis would commence with the reaction of 3-methyl-4-nitrobenzamide with a protected 2-halo-3-oxopropanal derivative (e.g., 2-bromo-3,3-dimethoxypropanal). This is followed by an acid-catalyzed cyclodehydration step, which forms the oxazole ring and deprotects the aldehyde concurrently. This approach offers modularity, allowing for the substitution of the benzamide component to generate a diverse array of 2-aryl-oxazole scaffolds.

Core Applications & Experimental Protocols

MONOC's primary value lies in its role as a versatile starting scaffold. The following applications are proposed, complete with a detailed protocol for the most immediate and high-impact derivatization strategy.

Application 1: Scaffold for Combinatorial Library Synthesis

The aldehyde at the C4 position is the molecule's most potent feature for chemical diversification. It is an electrophilic center poised for reaction with a vast array of nucleophiles, enabling the rapid generation of a large library of derivatives for high-throughput screening.

Key Derivatization Reactions:

  • Schiff Base Formation: Reaction with primary amines to form imines. These products can be screened directly or reduced to stable secondary amines.

  • Reductive Amination: A one-pot reaction with amines in the presence of a reducing agent (e.g., NaBH(OAc)₃) to directly form secondary or tertiary amines.

  • Wittig Reaction: Reaction with phosphonium ylides to generate alkene-linked derivatives.

  • Knoevenagel Condensation: Reaction with active methylene compounds (e.g., malonates) to create α,β-unsaturated systems.

The oxazole core is a privileged structure in medicinal chemistry, found in compounds targeting a wide range of diseases.[4][5][6] Derivatives of MONOC could therefore be screened for antibacterial, anticancer, anti-inflammatory, and antidiabetic activities, among others.[5]

Protocol 1: Synthesis of an Iminyl-Oxazole Library via Parallel Schiff Base Condensation

This protocol details the parallel synthesis of a 96-compound library from MONOC and a diverse set of primary amines.

Objective: To demonstrate the utility of MONOC as a scaffold by rapidly generating a library of imine derivatives for biological screening.

Materials:

  • This compound (MONOC)

  • Amine Library (96 diverse primary amines, e.g., anilines, benzylamines, aliphatic amines) dissolved in DMSO at 1 M.

  • Methanol (HPLC grade)

  • Formic Acid (for catalysis, optional)

  • 96-well reaction block with sealing mat

  • Automated liquid handler or multichannel pipette

Procedure:

  • Preparation of MONOC Stock Solution: Prepare a 0.5 M stock solution of MONOC in high-purity DMSO.

  • Reagent Dispensing:

    • Using a liquid handler, dispense 20 µL of the MONOC stock solution (10 µmol) into each well of the 96-well reaction block.

    • Dispense 11 µL of each unique amine from the 1 M stock plate (11 µmol, 1.1 equivalents) into the corresponding well of the reaction block.

  • Solvent and Catalyst Addition:

    • Add 170 µL of methanol to each well to ensure homogeneity.

    • Expert Tip: For less reactive amines (e.g., electron-deficient anilines), add 1 µL of a 10% formic acid solution in methanol as a catalyst to protonate the aldehyde carbonyl, increasing its electrophilicity.

  • Reaction Incubation:

    • Seal the reaction block securely with a chemically resistant mat.

    • Incubate the block at 50°C for 16 hours with gentle agitation. The causality here is that moderate heat accelerates imine formation and solvent evaporation is minimized by the seal.

  • Work-up and Quality Control:

    • After cooling to room temperature, the reaction mixture is typically of sufficient purity for direct biological screening (HTS). The final concentration will be approximately 50 mM in a DMSO/Methanol co-solvent.

    • For validation, select 8-12 random wells for LC-MS analysis to confirm the formation of the desired product (mass shift corresponding to [M_MONOC + M_amine - H₂O]) and estimate the conversion rate. A successful reaction should show >80% conversion to the imine product.

schiff_base_reaction cluster_reactants Reactants cluster_products Products MONOC MONOC (Aldehyde) Imine Iminyl-Oxazole Derivative MONOC->Imine + R-NH₂ - H₂O (MeOH, 50°C) Amine R-NH₂ (Primary Amine) Amine->Imine Water H₂O

Caption: Reaction scheme for Schiff base condensation.

Application 2: Hypoxia-Activated Prodrug Development

The 4-nitro-phenyl moiety is a classic trigger for hypoxia-selective drug activation. In the low-oxygen environment characteristic of solid tumors and certain bacterial infections, cellular reductases (e.g., nitroreductases) can reduce the nitro group to highly reactive species like nitroso, hydroxylamino, and amino groups.

This bioreduction can trigger one of two outcomes:

  • Release of a Cytotoxic Effector: If the molecule is designed to fragment upon reduction, it can release a potent cytotoxin selectively at the target site.

  • Activation of the Scaffold: The reduced species (e.g., the hydroxylamine) can be intrinsically cytotoxic or act as a covalent modifier of cellular macromolecules.

Proposed Research Workflow: Derivatives of MONOC should be evaluated for their selective cytotoxicity under normoxic versus hypoxic conditions.

hypoxia_workflow Start Synthesize MONOC Derivative Library Normoxia Cell Viability Assay (Normoxia, 21% O₂) Start->Normoxia Hypoxia Cell Viability Assay (Hypoxia, <1% O₂) Start->Hypoxia Analysis Calculate Hypoxic Cytotoxicity Ratio (HCR) Normoxia->Analysis Hypoxia->Analysis Hit Hit Compound (High HCR) Analysis->Hit

Caption: Workflow for evaluating hypoxia-activated prodrugs.

Application 3: Kinase and PDE4 Inhibitor Scaffolding

The 2,4-disubstituted oxazole core is a known pharmacophore in inhibitors of phosphodiesterase 4 (PDE4), an important target for inflammatory diseases like asthma and COPD.[7][8] The aryl group at the C2 position often engages in key π-π stacking or hydrophobic interactions within the active site, while substitutions at the C4/C5 positions explore other pockets. MONOC derivatives, particularly after conversion of the aldehyde to amides or other functional groups, are prime candidates for screening against PDE4 and panels of protein kinases.

Safety and Handling

  • General Handling: Wear standard personal protective equipment (PPE), including safety glasses, a lab coat, and nitrile gloves.

  • Nitroaromatic Compounds: Nitroaromatics can be energetic and potentially mutagenic. Avoid inhalation of dust and direct skin contact. Handle with non-sparking tools and avoid excessive heat or mechanical shock.

  • Aldehydes: Aldehydes are often sensitizers and irritants. Handle in a well-ventilated fume hood.

Conclusion

This compound (MONOC) represents a scaffold of significant untapped potential. Its true value is not as a standalone agent but as a versatile starting point for rapid library generation. The reactive aldehyde handle, combined with the electronically distinct nitro-phenyl moiety and the privileged oxazole core, provides medicinal chemists with a powerful tool to explore diverse chemical spaces and identify novel hits for a wide range of therapeutic targets. The protocols and strategies outlined herein provide a clear roadmap for initiating such an exploration.

References

synthesis of potential anticancer compounds from 2-(3-Methyl-4-nitro-phenyl)-oxazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols:

Strategic Synthesis of Novel Oxazole-Based Anticancer Agents from 2-(3-Methyl-4-nitro-phenyl)-oxazole-4-carbaldehyde

Audience: Researchers, scientists, and drug development professionals.

Abstract: The 1,3-oxazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with significant pharmacological activities, including potent anticancer effects.[1][2] This document provides a comprehensive guide for the strategic synthesis of a diverse library of potential anticancer compounds starting from the versatile building block, this compound. We present detailed, field-proven protocols for the selective functionalization of its two key reactive handles: the aldehyde and the nitro group. The methodologies include the synthesis of a key amino-aldehyde intermediate, followed by diversification through Knoevenagel condensations and Schiff base formations. The rationale behind each synthetic choice is discussed to empower researchers to adapt and expand upon these core protocols for their specific structure-activity relationship (SAR) studies.

Rationale and Strategic Approach

The starting material, this compound, is an ideal template for generating molecular diversity due to its distinct and orthogonally reactive functional groups.

  • The Oxazole Core: This five-membered heterocycle is a bioisostere for amide and ester groups and is known to engage in various biological interactions. Its derivatives have been shown to inhibit key cancer targets like tubulin, protein kinases, and DNA topoisomerases.[2][3]

  • The Aldehyde Group: Positioned at the 4-position of the oxazole, this group is a prime site for C-C and C-N bond formation, allowing for the introduction of a wide array of substituents that can modulate the compound's steric and electronic properties.

  • The Nitro-Aryl Moiety: The nitro group is a highly versatile functional group. It can be selectively reduced to a primary amine, which then serves as a nucleophilic handle for a second wave of diversification through acylation, sulfonylation, or further condensation reactions.[4]

Our synthetic strategy is bifurcated to maximize the exploration of chemical space around this scaffold. The primary pathways involve (A) direct functionalization of the aldehyde and (B) reduction of the nitro group to a key amine intermediate, which is then used for subsequent derivatization at both the newly formed amine and the existing aldehyde.

G start Starting Material 2-(3-Methyl-4-nitro-phenyl)- oxazole-4-carbaldehyde pathA Pathway A: Aldehyde Derivatization start->pathA Direct Modification pathB Pathway B: Nitro Group Reduction start->pathB Key Step knoevenagel Knoevenagel Condensation (Protocol 2.1) pathA->knoevenagel schiff_base_A Schiff Base Formation (Protocol 2.2) pathA->schiff_base_A library Diverse Compound Library for Anticancer Screening knoevenagel->library schiff_base_A->library intermediate Key Intermediate 2-(4-Amino-3-methyl-phenyl)- oxazole-4-carbaldehyde (Protocol 1.1) pathB->intermediate amine_deriv Amine Derivatization intermediate->amine_deriv aldehyde_deriv_B Aldehyde Derivatization intermediate->aldehyde_deriv_B amide Amide Synthesis amine_deriv->amide amide->library schiff_base_B Schiff Base Formation (from Intermediate) aldehyde_deriv_B->schiff_base_B schiff_base_B->library

Caption: Overall synthetic strategy for library generation.

Experimental Protocols

Protocol 1.1: Synthesis of Key Intermediate: 2-(4-Amino-3-methyl-phenyl)-oxazole-4-carbaldehyde

The selective reduction of the aromatic nitro group in the presence of an aldehyde is a critical transformation. Tin(II) chloride is an effective and chemoselective reagent for this purpose, operating under conditions that preserve the aldehyde functionality.

Materials:

  • This compound

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Ethanol (Absolute)

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a 250 mL round-bottom flask, add this compound (1.0 eq).

  • Add absolute ethanol to create a slurry (approx. 10 mL per 1 g of starting material).

  • In a separate beaker, dissolve Tin(II) chloride dihydrate (5.0 eq) in concentrated HCl (approx. 2 mL per 1 g of SnCl₂). Caution: The dissolution is exothermic.

  • Cool the flask containing the oxazole slurry to 0 °C in an ice bath.

  • Add the acidic SnCl₂ solution dropwise to the stirred slurry over 20-30 minutes, ensuring the internal temperature does not exceed 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 3-5 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

  • Once complete, carefully pour the reaction mixture over crushed ice (approx. 50 g).

  • Slowly neutralize the mixture by adding saturated NaHCO₃ solution until the pH is ~7-8. Caution: Vigorous gas evolution (CO₂). A precipitate of tin salts will form.

  • Extract the aqueous slurry with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous Na₂SO₄.

  • Filter the solution and concentrate the solvent under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel (eluent: 30-50% ethyl acetate in hexanes) to afford the pure 2-(4-Amino-3-methyl-phenyl)-oxazole-4-carbaldehyde as a solid.

Protocol 2.1: Knoevenagel Condensation with the Nitro-Substituted Aldehyde

The Knoevenagel condensation is a cornerstone reaction for C-C bond formation, yielding α,β-unsaturated products that are often biologically active.[5][6] This protocol uses malononitrile as the active methylene compound.

G cluster_reaction reactant1 2-(3-Methyl-4-nitro-phenyl) oxazole-4-carbaldehyde reagents Piperidine (cat.) Ethanol, Reflux product 2-(3-Methyl-4-nitrophenyl)-4-(2,2- dicyanovinyl)oxazole reactant1->product + reactant2 Malononitrile reactant2->product reagents->product

Caption: Knoevenagel condensation workflow.

Procedure:

  • In a 50 mL round-bottom flask, dissolve this compound (1.0 eq) and malononitrile (1.1 eq) in absolute ethanol (15 mL).

  • Add a catalytic amount of piperidine (2-3 drops).

  • Equip the flask with a reflux condenser and heat the mixture to reflux for 2-4 hours. Monitor by TLC.

  • Upon completion, cool the reaction mixture to room temperature. The product often precipitates from the solution.

  • If precipitation occurs, collect the solid by vacuum filtration, wash with cold ethanol, and dry in vacuo.

  • If no precipitate forms, reduce the solvent volume in vacuo and add cold water to induce precipitation. Collect the solid as described above.

  • The product can be further purified by recrystallization from ethanol if necessary.

Protocol 2.2: Schiff Base Formation with the Amino-Aldehyde Intermediate

The formation of an imine (Schiff base) by condensing an aldehyde with a primary amine is a robust and high-yielding reaction.[7][8] This protocol uses the key intermediate from Protocol 1.1 and a substituted aniline.

Procedure:

  • Dissolve 2-(4-Amino-3-methyl-phenyl)-oxazole-4-carbaldehyde (1.0 eq) and a substituted aniline (e.g., 4-fluoroaniline) (1.05 eq) in absolute ethanol (10 mL).

  • Add a catalytic amount of glacial acetic acid (1-2 drops).

  • Stir the mixture at room temperature for 4-8 hours or heat to reflux for 1-2 hours for less reactive anilines. Monitor by TLC.

  • Upon completion, cool the mixture in an ice bath to induce precipitation of the Schiff base.

  • Collect the product by vacuum filtration, wash with a small amount of cold ethanol, and dry.

  • The resulting Schiff base is often pure enough for subsequent biological testing, but can be recrystallized from an appropriate solvent like ethanol or isopropanol if needed.

Data Presentation and Characterization

A library of compounds can be generated by applying the protocols above with various reagents. The structural identity and purity of all synthesized compounds must be confirmed using standard analytical techniques (¹H NMR, ¹³C NMR, HRMS, and FT-IR).

Table 1: Representative Library of Synthesized Oxazole Derivatives

Compound IDSynthetic ProtocolR¹ Group (from Aldehyde)R² Group (at Position 4')Structure
SM-1 Starting Material-CHO-NO₂
alt text
INT-1 Protocol 1.1-CHO-NH₂
alt text
LIB-A1 Protocol 2.1=C(CN)₂-NO₂
alt text
LIB-B1 Protocol 2.2=N-(4-F-Ph)-NH₂
alt text
LIB-B2 Protocol 2.2=N-(4-OMe-Ph)-NH₂
alt text

(Note: Structures are representational placeholders)

Framework for Biological Evaluation

The synthesized compounds should be evaluated for their anticancer activity using standard in-vitro assays. A primary screening against a panel of human cancer cell lines is recommended to identify lead compounds.

Recommended Primary Assay: MTT Cytotoxicity Assay

  • Cell Lines: A panel representing diverse cancer types, such as MCF-7 (Breast), HCT-116 (Colon), A549 (Lung), and a non-cancerous cell line like HEK293 for selectivity assessment.[9]

  • Procedure: Plate cells in 96-well plates and allow them to adhere overnight. Treat the cells with a range of concentrations of the synthesized compounds for 48-72 hours.

  • Analysis: Add MTT reagent and incubate, then solubilize the formazan crystals. Measure the absorbance at 570 nm.

  • Data: Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Table 2: Hypothetical Anticancer Activity Data (IC₅₀ in µM)

Compound IDMCF-7 (Breast)HCT-116 (Colon)A549 (Lung)
Doxorubicin (Control)0.050.080.12
LIB-A1 5.27.810.5
LIB-B1 1.52.34.1
LIB-B2 0.91.12.5

Conclusion

The protocols detailed in this guide offer robust and versatile pathways for the synthesis of novel oxazole derivatives from this compound. By systematically exploring modifications at both the aldehyde and nitro functionalities, researchers can efficiently generate a focused library of compounds. This strategic approach facilitates comprehensive SAR studies, accelerating the discovery of new and potent anticancer agents based on the privileged oxazole scaffold.

References

Application Notes and Protocols for High-Throughput Screening of 2-(3-Methyl-4-nitro-phenyl)-oxazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The oxazole scaffold is a privileged heterocyclic motif frequently found in biologically active compounds, including numerous FDA-approved drugs.[1][2][3] These compounds exhibit a wide array of pharmacological activities such as anticancer, antibacterial, antiviral, and enzyme inhibitory effects.[1][4] The subject of this guide, 2-(3-Methyl-4-nitro-phenyl)-oxazole-4-carbaldehyde, combines the oxazole core with a nitroaromatic phenyl substituent. Nitroaromatic compounds are also known for their diverse bioactivities, often linked to their electrochemical properties and potential to undergo reductive activation in biological systems.[5][6]

Given the absence of a predetermined biological target for this compound, a comprehensive high-throughput screening (HTS) strategy is essential to elucidate its potential therapeutic value. This document outlines detailed protocols for both target-based (biochemical) and phenotypic (cell-based) HTS assays. This dual-pronged approach allows for the simultaneous investigation of specific molecular interactions and broader cellular effects, maximizing the potential for hit discovery.[7][8][9]

The following protocols are designed to be robust, reproducible, and adaptable, providing a solid foundation for a comprehensive screening campaign.

Part 1: Biochemical High-Throughput Screening for Kinase Inhibition

Rationale: Kinases are a major class of drug targets, and many heterocyclic compounds, including those with oxazole scaffolds, have been identified as kinase inhibitors.[10][11][12] A biochemical assay targeting a representative kinase, such as a serine/threonine or tyrosine kinase, provides a direct measure of the compound's ability to inhibit a specific enzyme. This approach is valuable for identifying compounds with a clear mechanism of action.[13][14][15]

Workflow for Biochemical HTS

cluster_0 Primary Screen cluster_1 Hit Confirmation & Potency cluster_2 Mechanism of Action Compound Library Compound Library Single-Concentration Screen Single-Concentration Screen Compound Library->Single-Concentration Screen 10 µM Identify Primary Hits Identify Primary Hits Single-Concentration Screen->Identify Primary Hits >50% Inhibition Dose-Response Assay Dose-Response Assay Identify Primary Hits->Dose-Response Assay 10-point titration Determine IC50 Determine IC50 Dose-Response Assay->Determine IC50 Curve Fitting Enzyme Kinetics Enzyme Kinetics Determine IC50->Enzyme Kinetics Substrate Competition Elucidate Inhibition Mode Elucidate Inhibition Mode Enzyme Kinetics->Elucidate Inhibition Mode

Caption: Workflow for a target-based biochemical HTS campaign.

Protocol: Homogeneous Luminescence-Based Kinase Assay

This protocol describes a generic assay adaptable for many kinases, utilizing a technology that measures the amount of ATP remaining after the kinase reaction. Inhibition of the kinase results in a higher ATP concentration and thus a brighter luminescent signal.

Materials:

  • Kinase of interest (e.g., a well-characterized serine/threonine kinase)

  • Kinase substrate (peptide or protein)

  • ATP (Adenosine 5'-triphosphate)

  • Kinase assay buffer (optimized for the specific kinase)

  • Kinase-Glo® Luminescent Kinase Assay Kit (or equivalent)

  • 384-well white, opaque microplates

  • Acoustic liquid handler or pin tool for compound dispensing

  • Plate reader with luminescence detection capabilities

Experimental Protocol:

  • Compound Plating:

    • Prepare a stock solution of this compound in 100% DMSO.

    • For the primary screen, use an acoustic liquid handler to dispense a precise volume of the compound stock into the assay plate to achieve a final concentration of 10 µM.

    • Include positive controls (a known inhibitor of the kinase) and negative controls (DMSO vehicle).

  • Kinase Reaction:

    • Prepare a kinase/substrate master mix in the kinase assay buffer.

    • Dispense the master mix into the wells of the 384-well plate containing the pre-plated compounds.

    • Prepare an ATP solution in the kinase assay buffer.

    • Initiate the kinase reaction by adding the ATP solution to each well. The final ATP concentration should be at or near the Km for the specific kinase to ensure sensitivity to competitive inhibitors.

    • Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).

  • Signal Detection:

    • Prepare the Kinase-Glo® reagent according to the manufacturer's instructions.

    • Add the Kinase-Glo® reagent to each well of the assay plate. This reagent will lyse the cells (if applicable) and contains luciferase and luciferin to generate a luminescent signal proportional to the amount of ATP present.

    • Incubate the plate at room temperature for 10 minutes to allow the luminescent signal to stabilize.

    • Measure the luminescence using a plate reader.

Data Analysis and Hit Confirmation:

ParameterDescriptionCalculation
% Inhibition The percentage by which the compound reduces kinase activity.100 * (1 - (Signal_Compound - Signal_PositiveControl) / (Signal_NegativeControl - Signal_PositiveControl))
Z'-factor A statistical measure of assay quality.`1 - (3 * (SD_PositiveControl + SD_NegativeControl) /
IC₅₀ The concentration of an inhibitor where the response is reduced by half.Determined from a dose-response curve using non-linear regression.

Primary hits are typically defined as compounds that exhibit a certain threshold of inhibition (e.g., >50%) in the single-concentration screen. These hits should then be subjected to a dose-response analysis to determine their potency (IC₅₀ value).[16]

Part 2: Cell-Based Phenotypic Screening for Cytotoxicity

Rationale: Phenotypic screening assesses the effect of a compound on a whole biological system, such as a living cell, without a preconceived notion of the target.[17][18][19] This approach is particularly useful for discovering compounds with novel mechanisms of action.[19][20] A cytotoxicity assay using a cancer cell line is a common starting point for compounds with potential anticancer activity.[7][21][22]

Workflow for Phenotypic HTS

cluster_0 Primary Screen cluster_1 Hit Confirmation & Potency cluster_2 Secondary Assays Compound Library Compound Library Single-Concentration Screen Single-Concentration Screen Compound Library->Single-Concentration Screen 10 µM Identify Primary Hits Identify Primary Hits Single-Concentration Screen->Identify Primary Hits >50% Cell Viability Reduction Dose-Response Assay Dose-Response Assay Identify Primary Hits->Dose-Response Assay 10-point titration Determine GI50 Determine GI50 Dose-Response Assay->Determine GI50 Curve Fitting Orthogonal Assays Orthogonal Assays Determine GI50->Orthogonal Assays e.g., Apoptosis, Cell Cycle Mechanism of Action Hypothesis Mechanism of Action Hypothesis Orthogonal Assays->Mechanism of Action Hypothesis

Caption: Workflow for a cell-based phenotypic HTS campaign.

Protocol: Cell Viability Assay Using a Resazurin-Based Reagent

This protocol measures cell viability by assessing the metabolic activity of cells. Viable cells reduce the blue, non-fluorescent resazurin to the pink, highly fluorescent resorufin. A decrease in fluorescence indicates a reduction in cell viability.

Materials:

  • Cancer cell line (e.g., HeLa, A549, or a line relevant to a specific cancer type)

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

  • Resazurin-based cell viability reagent (e.g., alamarBlue™, CellTiter-Blue®)

  • 384-well black, clear-bottom microplates

  • Acoustic liquid handler or pin tool for compound dispensing

  • Automated cell dispenser or multichannel pipette

  • Fluorescence plate reader

Experimental Protocol:

  • Cell Seeding:

    • Culture the chosen cancer cell line to ~80% confluency.

    • Harvest the cells and perform a cell count to determine the cell density.

    • Dilute the cells in complete culture medium to the optimized seeding density.

    • Dispense the cell suspension into the wells of a 384-well plate.

    • Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours to allow the cells to attach.

  • Compound Treatment:

    • After 24 hours, treat the cells with this compound at a final concentration of 10 µM for the primary screen.

    • Include a positive control (a known cytotoxic agent, e.g., doxorubicin) and a negative control (DMSO vehicle).

    • Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • Viability Measurement:

    • Prepare the resazurin-based reagent according to the manufacturer's instructions.

    • Add the reagent to each well of the plate.

    • Incubate the plate for 1-4 hours at 37°C, protected from light.

    • Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., ~560 nm excitation and ~590 nm emission).

Data Analysis and Hit Confirmation:

ParameterDescriptionCalculation
% Viability The percentage of viable cells remaining after treatment.100 * (Signal_Compound - Signal_Blank) / (Signal_NegativeControl - Signal_Blank)
Z'-factor A statistical measure of assay quality.`1 - (3 * (SD_PositiveControl + SD_NegativeControl) /
GI₅₀ The concentration of a compound that causes 50% inhibition of cell growth.Determined from a dose-response curve using non-linear regression.

Compounds that cause a significant reduction in cell viability (e.g., >50%) are considered primary hits. These should be further evaluated in dose-response studies to determine their GI₅₀ values.

Screening Cascade and Next Steps

A successful HTS campaign involves a tiered approach to efficiently identify and validate promising compounds.[23]

  • Primary Screen: A single-concentration screen of a large compound library to identify initial hits.[9][24]

  • Hit Confirmation: Re-testing of primary hits to eliminate false positives.

  • Dose-Response Analysis: Testing confirmed hits at multiple concentrations to determine potency (IC₅₀ or GI₅₀).

  • Secondary and Orthogonal Assays: Further characterization of potent hits using different assay formats or biological readouts to confirm the mechanism of action and rule out artifacts. For example, a hit from the cytotoxicity screen could be tested in apoptosis or cell cycle assays.

  • Selectivity Profiling: Testing hits against a panel of related targets (for biochemical hits) or different cell lines (for phenotypic hits) to assess their specificity.

This structured approach ensures that resources are focused on the most promising candidates for further drug development.

References

Application Notes and Protocols: Strategic Functionalization of the 2-(3-Methyl-4-nitro-phenyl)-oxazole-4-carbaldehyde Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Abstract

The oxazole motif is a cornerstone in medicinal chemistry, forming the core of numerous compounds with diverse biological activities. The strategic functionalization of pre-constructed oxazole scaffolds is a paramount task in drug discovery, enabling the rapid generation of molecular libraries for structure-activity relationship (SAR) studies. This document provides a comprehensive guide to the chemical derivatization of 2-(3-Methyl-4-nitro-phenyl)-oxazole-4-carbaldehyde , a versatile building block with multiple reactive centers. We will explore detailed protocols and the underlying chemical principles for the selective modification of the C4-aldehyde, the C5-position of the oxazole ring, and the aromatic nitro group. The methodologies presented herein are designed to be robust and adaptable for researchers in synthetic chemistry and drug development.

Introduction: The Strategic Value of the Oxazole Scaffold

Oxazole-containing compounds are prevalent in a wide array of natural products and synthetic pharmaceuticals, exhibiting anti-inflammatory, anti-cancer, and antimicrobial properties.[1][2] The subject of this guide, This compound , presents three primary vectors for chemical diversification, making it an exceptionally valuable starting material for library synthesis.

The strategic functionalization of this molecule allows for a systematic exploration of the chemical space around the oxazole core. The aldehyde at C4 serves as a versatile electrophilic center for nucleophilic additions and condensations. The oxazole ring itself, while generally electron-deficient, can undergo functionalization, particularly at the C5 position.[3] Finally, the nitro group on the phenyl substituent can be transformed into an amine, a critical functional group for further derivatization.

Core Reactivity Analysis

The chemical reactivity of this compound is dictated by the electronic properties of its constituent parts. The oxazole ring is electron-deficient, which influences the reactivity of its substituents.[3] The aldehyde at C4 is activated towards nucleophilic attack. The phenyl ring is substituted with an electron-withdrawing nitro group and an electron-donating methyl group, which will direct any further substitution on this ring.

G cluster_0 This compound cluster_1 Reactive Sites Start Starting Material Aldehyde C4-Aldehyde (Electrophilic Center) Start->Aldehyde Vector 1 OxazoleRing C5-Position of Oxazole (C-H Functionalization) Start->OxazoleRing Vector 2 NitroGroup Aromatic Nitro Group (Reduction to Amine) Start->NitroGroup Vector 3

Caption: Key reactive sites for functionalization.

Part I: Derivatization of the C4-Aldehyde Group

The aldehyde functionality is arguably the most versatile handle on the starting material, readily participating in a variety of carbon-carbon bond-forming reactions.

Olefination via Wittig Reaction

The Wittig reaction is a robust method for converting aldehydes into alkenes with a high degree of reliability and functional group tolerance.[1][4][5] This reaction proceeds through the formation of a phosphorus ylide, which then reacts with the aldehyde to form an oxaphosphetane intermediate that collapses to the desired alkene and triphenylphosphine oxide.[5]

Protocol 1: Synthesis of a C4-Alkenyl Oxazole Derivative

  • Ylide Generation:

    • To a flame-dried, two-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add the desired phosphonium salt (1.1 eq.).

    • Suspend the salt in anhydrous tetrahydrofuran (THF).

    • Cool the suspension to 0 °C in an ice bath.

    • Add a strong base, such as n-butyllithium (n-BuLi) or sodium hydride (NaH) (1.1 eq.), dropwise. A distinct color change (often to deep red or orange) indicates ylide formation.[1]

    • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.

  • Wittig Reaction:

    • Dissolve this compound (1.0 eq.) in anhydrous THF in a separate flask.

    • Cool the ylide solution back to 0 °C and add the aldehyde solution dropwise via a syringe or dropping funnel.

    • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

G Phosphonium_Salt Phosphonium Salt in Anhydrous THF Ylide Phosphorus Ylide (Color Change) Phosphonium_Salt->Ylide Base Strong Base (e.g., n-BuLi) Base->Ylide Reaction Wittig Reaction (0°C to RT, 12-24h) Ylide->Reaction Aldehyde Oxazole-4-carbaldehyde in Anhydrous THF Aldehyde->Reaction Product C4-Alkenyl Oxazole Reaction->Product

Caption: Workflow for the Wittig olefination.

Wittig Reagent (Ylide Precursor) Base Resulting Alkene Structure
(Methoxymethyl)triphenylphosphonium chloriden-BuLiC4-CH=CHOCH₃ (Enol ether)
(Carbethoxymethyl)triphenylphosphonium chlorideNaHC4-CH=CHCO₂Et (α,β-Unsaturated ester)
Benzyltriphenylphosphonium chloridet-BuOKC4-CH=CHPh (Styrenyl derivative)
Knoevenagel Condensation

The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to an aldehyde, followed by dehydration to yield an α,β-unsaturated product.[6][7] This reaction is a powerful tool for constructing electron-deficient alkenes, which are valuable Michael acceptors and precursors for further transformations.

Protocol 2: Synthesis of a C4-Benzylidene Derivative

  • Reaction Setup:

    • To a round-bottom flask, add this compound (1.0 eq.), an active methylene compound (e.g., malononitrile, 1.1 eq.), and a suitable solvent such as ethanol or toluene.

    • Add a catalytic amount of a weak base, such as piperidine or triethylamine (0.1 eq.).

  • Reaction Execution:

    • Stir the mixture at room temperature or heat to reflux (depending on the reactivity of the substrates). For many combinations, gentle heating to 60-80 °C is sufficient.[8]

    • If water is formed during the reaction, a Dean-Stark apparatus can be used to drive the equilibrium towards the product.

    • Monitor the reaction by TLC until the starting aldehyde is consumed.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature. If the product precipitates, it can be collected by filtration.

    • If the product remains in solution, remove the solvent under reduced pressure.

    • Recrystallize the crude product from a suitable solvent (e.g., ethanol) or purify by column chromatography.

Oxidation to Carboxylic Acid

The aldehyde can be easily oxidized to the corresponding carboxylic acid, which serves as a handle for amide bond formation, esterification, or other transformations. The Pinnick oxidation is a mild and efficient method for this conversion.

Protocol 3: Synthesis of 2-(3-Methyl-4-nitro-phenyl)-oxazole-4-carboxylic acid

  • Reaction Setup:

    • Dissolve the aldehyde (1.0 eq.) in a mixture of tert-butanol and THF.

    • Add 2-methyl-2-butene (5.0 eq.) as a chlorine scavenger.

    • In a separate flask, prepare a solution of sodium chlorite (NaClO₂, 1.5 eq.) and sodium dihydrogen phosphate (NaH₂PO₄, 1.5 eq.) in water.

  • Reaction Execution:

    • Cool the aldehyde solution to 0 °C.

    • Add the aqueous sodium chlorite solution dropwise to the aldehyde solution.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Work-up and Purification:

    • Quench the reaction with a saturated solution of sodium thiosulfate (Na₂S₂O₃).

    • Acidify the mixture with 1M HCl to pH ~3-4 and extract with ethyl acetate (3x).

    • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate to yield the carboxylic acid.

Reduction to Alcohol

Selective reduction of the aldehyde to a primary alcohol can be achieved using mild hydride reagents, leaving the nitro group and the oxazole ring intact.

Protocol 4: Synthesis of (2-(3-Methyl-4-nitro-phenyl)-oxazol-4-yl)methanol

  • Reaction Setup:

    • Dissolve the aldehyde (1.0 eq.) in methanol or ethanol in a round-bottom flask.

    • Cool the solution to 0 °C in an ice bath.

  • Reaction Execution:

    • Add sodium borohydride (NaBH₄, 1.5 eq.) portion-wise to the stirred solution.

    • Stir the reaction at 0 °C for 30 minutes and then at room temperature for 1-2 hours.

  • Work-up and Purification:

    • Quench the reaction by the slow addition of water.

    • Remove the bulk of the organic solvent under reduced pressure.

    • Extract the aqueous residue with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate to yield the alcohol.

Part II: C-H Functionalization of the Oxazole Ring

Direct C-H functionalization has emerged as a powerful and atom-economical strategy for modifying heterocyclic cores.[9] For the oxazole ring, the C5 position is the most nucleophilic and thus the most likely site for electrophilic attack or metallation followed by cross-coupling.[3][10][11]

Palladium-Catalyzed C5-Arylation

Direct arylation of the C5 position can be achieved using palladium catalysis, coupling the oxazole with an aryl halide. This reaction avoids the need for pre-functionalization of the oxazole ring.

Protocol 5: Synthesis of a C5-Aryl-Substituted Oxazole

  • Reaction Setup:

    • To a Schlenk tube, add the oxazole starting material (1.0 eq.), the aryl bromide or iodide (1.5 eq.), a palladium catalyst such as Pd(OAc)₂ (5 mol%), a phosphine ligand such as P(o-tol)₃ (10 mol%), and a base like potassium carbonate (K₂CO₃, 2.0 eq.).

    • Evacuate and backfill the tube with an inert gas (N₂ or Ar) three times.

    • Add a high-boiling point solvent such as dimethylacetamide (DMA) or dioxane.

  • Reaction Execution:

    • Heat the reaction mixture to 100-140 °C and stir for 12-24 hours.

    • Monitor the reaction by TLC or LC-MS.

  • Work-up and Purification:

    • Cool the reaction to room temperature and dilute with water.

    • Extract with ethyl acetate (3x).

    • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

    • Purify the residue by column chromatography.

G cluster_0 Reaction Components Start C4-Aldehyde-Oxazole Reaction C-H Arylation (High Temp, 12-24h) Start->Reaction ArylHalide Aryl Halide (Ar-X) ArylHalide->Reaction Catalyst Pd(OAc)₂ / Ligand Catalyst->Reaction Base Base (K₂CO₃) Base->Reaction Product C5-Aryl Oxazole Reaction->Product

Caption: C-H arylation of the oxazole C5-position.

Part III: Modification of the Phenyl Ring

The nitro group is a versatile functional group that can be reduced to an amine. This transformation is a gateway to a vast number of derivatives through amide coupling, sulfonamide formation, and diazotization reactions.

Chemoselective Reduction of the Nitro Group

The key challenge is to reduce the nitro group without affecting the aldehyde or the oxazole ring. Catalytic hydrogenation can sometimes lead to over-reduction or ring cleavage. A reliable method is the use of tin(II) chloride (SnCl₂) in an acidic medium.[12]

Protocol 6: Synthesis of 2-(4-Amino-3-methyl-phenyl)-oxazole-4-carbaldehyde

  • Reaction Setup:

    • Suspend the nitro-oxazole starting material (1.0 eq.) in ethanol or ethyl acetate.

    • Add a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O, 4-5 eq.) in concentrated hydrochloric acid (HCl).

  • Reaction Execution:

    • Heat the mixture to 50-70 °C and stir for 2-4 hours.

    • Monitor the disappearance of the starting material by TLC.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and pour it onto crushed ice.

    • Carefully basify the mixture to pH ~8-9 with a saturated solution of sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH). Caution: This is an exothermic process.

    • Extract the aqueous layer with ethyl acetate (3x). The tin salts can sometimes form an emulsion; filtration through celite may be necessary.

    • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate to yield the aniline derivative.

Conclusion

The this compound scaffold is a highly valuable platform for the synthesis of diverse chemical libraries. By employing the protocols detailed in this guide, researchers can systematically and selectively modify the three key reactive sites of the molecule. The functionalization of the C4-aldehyde through olefination and condensation reactions, the C-H arylation of the oxazole C5-position, and the chemoselective reduction of the aromatic nitro group provide a powerful toolkit for the development of novel compounds with potential therapeutic applications. Each protocol has been designed to be a self-validating system, providing a solid foundation for further exploration and optimization in the field of drug discovery.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Substituted Nitrophenyl-Oxazoles

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the synthesis of substituted nitrophenyl-oxazoles. This resource is designed to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address the specific challenges encountered during the synthesis of this important class of compounds. As a Senior Application Scientist, this guide synthesizes technical accuracy with field-proven insights to aid in your research and development endeavors.

Introduction: The Challenge of the Nitro Group

The synthesis of nitrophenyl-oxazoles presents a unique set of challenges primarily due to the strong electron-withdrawing nature of the nitro group. This functional group significantly influences the reactivity of the aromatic ring and can impact the stability of intermediates and the overall success of common oxazole synthetic routes. This guide will walk you through common issues and provide practical solutions for robust and reproducible syntheses.

Part 1: Troubleshooting Common Synthetic Routes

This section addresses specific issues encountered when employing classical methods for the synthesis of nitrophenyl-oxazoles.

Robinson-Gabriel Synthesis

The Robinson-Gabriel synthesis, involving the cyclodehydration of a 2-acylamino-ketone, is a foundational method for oxazole formation.[1] However, the presence of a nitrophenyl group can lead to complications.

Question: My Robinson-Gabriel synthesis of a nitrophenyl-oxazole is resulting in low yields and significant charring. What's the likely cause and solution?

Answer:

This is a common issue when dealing with nitro-substituted substrates in the Robinson-Gabriel synthesis. The strong electron-withdrawing nature of the nitro group deactivates the phenyl ring, making the starting 2-acylamino-ketone more susceptible to decomposition under the harsh acidic conditions and high temperatures typically employed.[2][3]

Causality and Recommended Solutions:

  • Harsh Reaction Conditions: Concentrated sulfuric acid (H₂SO₄) or polyphosphoric acid (PPA) at elevated temperatures can lead to substrate degradation and polymerization, especially with electron-deficient systems.

    • Solution: Opt for milder cyclodehydrating agents. Trifluoroacetic anhydride (TFAA) is a good alternative that often allows for lower reaction temperatures.[1] A two-step approach using the Dess-Martin periodinane for oxidation followed by cyclodehydration with triphenylphosphine and iodine can also be effective for sensitive substrates.[1]

  • Hydrolysis of Starting Material: The 2-acylamino-ketone precursor can be prone to hydrolysis under strongly acidic conditions before cyclization can occur.[2]

    • Solution: Ensure strictly anhydrous conditions. Use freshly distilled solvents and thoroughly dried reagents. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can also be beneficial.

Experimental Protocol: Modified Robinson-Gabriel Synthesis for Nitrophenyl-Oxazoles

  • To a solution of the 2-acylamino-ketone (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/mmol) under a nitrogen atmosphere, add trifluoroacetic anhydride (TFAA, 2.0 eq) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by pouring it into a beaker of ice-cold saturated sodium bicarbonate solution.

  • Extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Van Leusen Oxazole Synthesis

The Van Leusen reaction, utilizing tosylmethyl isocyanide (TosMIC), is a versatile method for preparing oxazoles from aldehydes.[4] The electron-withdrawing nitro group on a benzaldehyde substrate can influence the reaction rate and outcome.

Question: I'm attempting a Van Leusen synthesis with a nitro-substituted benzaldehyde and observing incomplete conversion and the formation of multiple byproducts. What could be the issue?

Answer:

While electron-withdrawing groups on the aldehyde can sometimes facilitate the Van Leusen reaction, the strong deactivating effect of the nitro group can also lead to challenges.[5] Incomplete reactions and side product formation are often linked to the stability of intermediates and the reaction conditions.

Causality and Recommended Solutions:

  • Insufficient Basicity: The initial deprotonation of TosMIC is crucial. If the base is not strong enough or is of poor quality, the reaction will be sluggish.

    • Solution: Use a strong, non-nucleophilic base like potassium tert-butoxide in an anhydrous solvent such as THF. Ensure the base is fresh and has been stored under anhydrous conditions.

  • Side Reactions of the Nitro Group: Under strongly basic conditions, the nitro group itself can potentially undergo side reactions.

    • Solution: Employ milder bases like potassium carbonate in methanol, although this may require longer reaction times or gentle heating. Careful monitoring of the reaction is key to minimize byproduct formation.

  • Formation of Oxazoline Intermediate: The reaction proceeds through an oxazoline intermediate which then eliminates p-toluenesulfinic acid to form the oxazole.[4] If this elimination is not complete, you may isolate the oxazoline.

    • Solution: After the initial reaction, adding a stronger base or gently heating the reaction mixture can promote the elimination step.

Experimental Protocol: Van Leusen Synthesis of a 5-(Nitrophenyl)oxazole

  • To a stirred suspension of potassium carbonate (2.0 eq) in anhydrous methanol (10 mL/mmol) under a nitrogen atmosphere, add the nitro-substituted benzaldehyde (1.0 eq) and TosMIC (1.1 eq).

  • Heat the mixture to reflux (around 65 °C) and monitor the reaction by TLC.

  • Once the starting material is consumed (typically 4-6 hours), cool the reaction to room temperature.

  • Remove the methanol under reduced pressure.

  • Partition the residue between water and ethyl acetate.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Fischer Oxazole Synthesis

The Fischer oxazole synthesis involves the reaction of a cyanohydrin with an aldehyde in the presence of anhydrous acid.[6] The use of nitro-substituted aromatic aldehydes or their corresponding cyanohydrins can be challenging.

Question: My Fischer synthesis using a nitroaromatic aldehyde is giving a complex mixture of products, including chlorinated byproducts. How can I improve the selectivity?

Answer:

The Fischer synthesis relies on anhydrous hydrogen chloride, which can lead to side reactions, particularly with activated or deactivated aromatic systems.[6] The formation of chlorinated byproducts is a known issue in this reaction.

Causality and Recommended Solutions:

  • Harsh Acidic Conditions: The use of gaseous HCl can be difficult to control and can lead to unwanted side reactions.

    • Solution: Ensure that the reaction is conducted under strictly anhydrous conditions in a suitable solvent like dry ether. The product often precipitates as the hydrochloride salt, which can be collected and then neutralized.

  • Ring Chlorination: The reaction conditions can sometimes lead to chlorination of the aromatic rings.

    • Solution: Minimizing the reaction time and controlling the amount of HCl passed through the solution can help reduce this side reaction. Alternative, milder acid catalysts could be explored, though this deviates from the classical procedure.

Part 2: Purification and Characterization

The high polarity of nitrophenyl-oxazoles often presents challenges in purification and can influence their spectroscopic characteristics.

Question: I'm struggling to purify my nitrophenyl-oxazole derivative using column chromatography. The compound either streaks badly or co-elutes with impurities.

Answer:

The polar nitro group and the oxazole ring make these compounds challenging to purify by standard silica gel chromatography.

Recommended Purification Strategies:

  • Solvent System Optimization: A systematic evaluation of solvent systems is crucial. Start with a less polar eluent (e.g., hexane/ethyl acetate) and gradually increase the polarity. Adding a small amount of a more polar solvent like methanol or a few drops of acetic acid to the eluent can sometimes improve peak shape and separation.[7]

  • Alternative Stationary Phases: If silica gel proves ineffective, consider using neutral or basic alumina, or reversed-phase silica gel (C18).[7]

  • Recrystallization: This is often a highly effective method for purifying solid nitrophenyl-oxazoles. Experiment with different solvent systems (e.g., ethanol, ethyl acetate/hexane, toluene) to find one in which your compound is soluble at high temperatures but sparingly soluble at room temperature or below.[8]

Spectroscopic Characterization Notes:

  • ¹H NMR: The protons on the nitrophenyl ring will typically appear as downfield multiplets due to the electron-withdrawing effect of the nitro group. The oxazole protons have characteristic chemical shifts.

  • ¹³C NMR: The carbon attached to the nitro group will be significantly deshielded.

  • IR Spectroscopy: Look for characteristic strong peaks for the asymmetric and symmetric stretching of the N-O bonds in the nitro group (typically around 1530-1500 cm⁻¹ and 1350-1330 cm⁻¹, respectively).

  • Mass Spectrometry: The molecular ion peak should be readily observable. Fragmentation patterns often involve the loss of the nitro group or cleavage of the oxazole ring.[9]

Part 3: Alternative Synthetic Approaches

When classical methods fail or give poor yields, modern synthetic strategies can offer a viable alternative.

Question: Are there any milder, more efficient methods for synthesizing nitrophenyl-oxazoles?

Answer:

Yes, several modern methods have been developed that can be advantageous for preparing these compounds.

  • Metal-Catalyzed Cyclizations: Palladium- or copper-catalyzed reactions can provide a milder route to oxazoles. For example, the cyclization of N-acyl enamides can be achieved under relatively mild conditions.

  • Ultrasound-Assisted Synthesis: The use of ultrasound has been shown to significantly accelerate the synthesis of compounds like 4-(4-nitrophenyl)oxazol-2-amine, leading to higher yields in shorter reaction times compared to conventional heating.[10][11]

Comparative Yields for 4-(4-nitrophenyl)oxazol-2-amine Synthesis: [10][11]

MethodReaction TimeYield
Thermal3.5 hours69%
Ultrasound-Assisted8 minutes90%

Part 4: Visualization of Key Processes

Troubleshooting Workflow for Low Yield in Nitrophenyl-Oxazole Synthesis

troubleshooting_workflow start Low Yield or Byproduct Formation check_method Which Synthetic Method? start->check_method rg Robinson-Gabriel check_method->rg vl Van Leusen check_method->vl fischer Fischer check_method->fischer rg_cause1 Harsh Conditions (Strong Acid/High Temp)? rg->rg_cause1 rg_solution1 Use Milder Reagent (e.g., TFAA) & Lower Temperature rg_cause1->rg_solution1 Yes rg_cause2 Presence of Water? rg_cause1->rg_cause2 No rg_solution2 Ensure Anhydrous Conditions rg_cause2->rg_solution2 Yes purification Purification Issues? rg_cause2->purification No vl_cause1 Base Ineffective? vl->vl_cause1 vl_solution1 Use Stronger/Fresh Base (e.g., KOtBu) vl_cause1->vl_solution1 Yes vl_cause2 Incomplete Elimination? vl_cause1->vl_cause2 No vl_solution2 Gentle Heating or Add Stronger Base Post-Reaction vl_cause2->vl_solution2 Yes vl_cause2->purification No fischer_cause1 Chlorinated Byproducts? fischer->fischer_cause1 fischer_solution1 Strictly Anhydrous; Control HCl Addition; Minimize Reaction Time fischer_cause1->fischer_solution1 Yes fischer_cause1->purification No purification_solution Optimize Chromatography (Solvent/Stationary Phase) or Use Recrystallization purification->purification_solution

Caption: A decision tree for troubleshooting common issues in nitrophenyl-oxazole synthesis.

General Reaction Scheme: Robinson-Gabriel Synthesis

robinson_gabriel start 2-Acylamino-ketone intermediate Oxazoline Intermediate start->intermediate + Dehydrating Agent - H₂O (Cyclization) product Substituted Oxazole intermediate->product - H₂O (Dehydration)

Caption: The two-step process of the Robinson-Gabriel oxazole synthesis.

References

Technical Support Center: Purification of 2-(3-Methyl-4-nitro-phenyl)-oxazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the purification of 2-(3-Methyl-4-nitro-phenyl)-oxazole-4-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for common challenges encountered during the purification of this compound. The methodologies and advice provided herein are grounded in established chemical principles and supported by relevant literature to ensure scientific integrity and practical applicability.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying this compound?

A1: The purification of this compound presents several challenges stemming from its molecular structure. The presence of a polar nitro group, an aldehyde functional group, and a heterocyclic oxazole ring system can lead to issues with solubility, stability, and separation from structurally similar impurities. Key challenges include:

  • Compound Stability: Aldehyde-containing compounds can be susceptible to oxidation, especially when exposed to air over extended periods. Additionally, heterocyclic compounds, particularly those with electron-withdrawing groups, may have limited stability on acidic stationary phases like silica gel.[1]

  • Co-elution of Impurities: The synthesis of this molecule may result in byproducts with similar polarity, making separation by traditional chromatographic methods challenging.

  • Solvent Selection for Recrystallization: Finding an appropriate solvent system that provides good solubility at high temperatures and poor solubility at low temperatures for effective recrystallization can be difficult due to the compound's polarity.

Q2: What are the recommended initial purification strategies for this compound?

A2: A multi-pronged approach is often the most effective for purifying this compound. The choice of method will depend on the scale of the reaction and the impurity profile of the crude material.

  • Aqueous Workup: Post-synthesis, a standard aqueous workup is crucial to remove inorganic salts and water-soluble impurities.

  • Recrystallization: If the crude product is a solid and relatively pure, recrystallization is an excellent first-line purification technique.

  • Column Chromatography: For complex mixtures or to achieve high purity, column chromatography is the method of choice. Both normal-phase and reversed-phase chromatography can be employed.

Q3: My compound appears to be degrading on the silica gel column. What can I do to prevent this?

A3: Degradation on silica gel is a common issue for sensitive organic compounds. Here are several strategies to mitigate this problem:

  • Deactivation of Silica Gel: The acidic nature of silica gel can be neutralized by pre-treating it with a base. A common method is to flush the packed column with a solvent system containing a small amount of triethylamine (e.g., 0.5-1%) before loading the sample.

  • Use of Alternative Stationary Phases: Consider using a less acidic stationary phase such as alumina (neutral or basic). Alternatively, reversed-phase chromatography on a C18-functionalized silica gel can be a good option, especially for polar compounds.

  • Rapid Purification: Minimize the time your compound spends on the column by using flash chromatography, which employs pressure to increase the flow rate of the mobile phase.

Troubleshooting Guides

Recrystallization Troubleshooting
Problem Possible Cause Suggested Solution
Compound "oils out" instead of crystallizing. The solvent is too non-polar, or the solution is supersaturated with impurities.Add a more polar co-solvent dropwise until the oil dissolves, then cool slowly. If impurities are the issue, a preliminary purification by column chromatography may be necessary.
Poor recovery of the purified compound. Too much solvent was used, or the compound is significantly soluble in the cold solvent.Concentrate the solution by evaporating some of the solvent and then cool again. To reduce solubility in the cold, you can place the flask in an ice bath or a freezer.
No crystal formation upon cooling. The solution is not sufficiently saturated, or nucleation is inhibited.Evaporate some of the solvent to increase the concentration. Induce crystallization by scratching the inside of the flask with a glass rod at the meniscus or by adding a seed crystal of the pure compound.
Column Chromatography Troubleshooting
Problem Possible Cause Suggested Solution
Poor separation of the desired compound from impurities. The solvent system (eluent) is not optimal.Systematically vary the polarity of the eluent. A common starting point for a compound of this nature is a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate or dichloromethane. Gradient elution, where the polarity of the eluent is gradually increased, can also improve separation.
The compound is not eluting from the column. The eluent is not polar enough.Gradually increase the polarity of the eluent. For very polar compounds, adding a small percentage of methanol to the mobile phase can be effective.
Streaking or tailing of the compound band on the column. The compound is interacting too strongly with the stationary phase, or the column is overloaded.Add a small amount of a polar modifier to the eluent (e.g., a few drops of acetic acid or triethylamine, depending on the compound's nature). Ensure that the amount of crude material loaded onto the column is appropriate for the column size.

Experimental Protocols

Protocol 1: Recrystallization of this compound

This protocol is a general guideline and should be optimized for your specific crude material.

  • Solvent Screening: In small test tubes, test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, methanol, ethyl acetate, toluene, and mixtures such as ethanol/water or hexane/ethyl acetate) at room temperature and upon heating. A good recrystallization solvent will dissolve the compound when hot but not when cold.

  • Dissolution: In an Erlenmeyer flask, add the crude solid and the chosen solvent. Heat the mixture with stirring until the solid is completely dissolved. Add the minimum amount of hot solvent necessary to achieve complete dissolution.

  • Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and heat for a few minutes. Hot-filter the solution through a fluted filter paper to remove the charcoal.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. To promote slower cooling and the formation of larger crystals, you can insulate the flask with glass wool or a beaker of warm water.

  • Isolation: Once crystallization is complete, cool the flask in an ice bath for at least 30 minutes to maximize the yield. Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing and Drying: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities. Dry the crystals under vacuum to remove all traces of the solvent.

Protocol 2: Column Chromatography of this compound

This protocol is based on methods used for structurally similar compounds and should be adapted based on TLC analysis of your crude mixture.[2][3]

  • Thin-Layer Chromatography (TLC) Analysis: Before running the column, determine the optimal eluent system using TLC. Test various solvent mixtures (e.g., hexane/ethyl acetate, dichloromethane/methanol). The ideal solvent system will give your desired compound an Rf value of approximately 0.2-0.4.

  • Column Packing:

    • Secure a glass chromatography column vertically.

    • Add a small plug of cotton or glass wool at the bottom.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in the initial, least polar eluent.

    • Pour the slurry into the column, allowing the solvent to drain while gently tapping the column to ensure even packing.

    • Add another thin layer of sand on top of the silica gel.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the eluent or a more polar solvent like dichloromethane.

    • Carefully apply the sample solution to the top of the column.

    • Alternatively, for less soluble compounds, create a slurry of the crude product with a small amount of silica gel, evaporate the solvent, and load the dry powder onto the column.

  • Elution:

    • Carefully add the eluent to the top of the column.

    • Begin collecting fractions.

    • If using a gradient, gradually increase the polarity of the eluent according to your TLC analysis. For example, you might start with 10% ethyl acetate in hexane and gradually increase to 30% ethyl acetate in hexane. A dichloromethane/ethyl acetate gradient can also be effective.[2][3]

  • Fraction Analysis:

    • Monitor the elution of your compound by spotting the collected fractions on TLC plates and visualizing under UV light.

    • Combine the fractions containing the pure product.

  • Solvent Removal:

    • Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.

Visualizations

PurificationWorkflow Crude Crude Product This compound Workup Aqueous Workup Crude->Workup Purity_Check1 Purity Assessment (TLC, HPLC, NMR) Workup->Purity_Check1 Recrystallization Recrystallization Purity_Check1->Recrystallization High Purity Column_Chromatography Column Chromatography Purity_Check1->Column_Chromatography Low Purity / Complex Mixture Purity_Check2 Purity Assessment Recrystallization->Purity_Check2 Column_Chromatography->Purity_Check2 Purity_Check2->Column_Chromatography Purity < 98% Pure_Product Pure Product Purity_Check2->Pure_Product Purity > 98%

Caption: Decision workflow for the purification of this compound.

Troubleshooting_ColumnChromatography Start Column Chromatography Issue Poor_Separation Poor Separation Start->Poor_Separation No_Elution Compound Not Eluting Start->No_Elution Degradation Compound Degradation Start->Degradation Optimize_Eluent Optimize Eluent (TLC analysis) Poor_Separation->Optimize_Eluent Increase_Polarity Increase Eluent Polarity No_Elution->Increase_Polarity Deactivate_Silica Deactivate Silica Gel (e.g., with Triethylamine) Degradation->Deactivate_Silica Alternative_Phase Use Alternative Stationary Phase (Alumina, Reversed-Phase) Degradation->Alternative_Phase

Caption: Troubleshooting guide for common issues in column chromatography.

References

Technical Support Center: Overcoming Solubility Challenges of 2-(3-Methyl-4-nitro-phenyl)-oxazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-(3-Methyl-4-nitro-phenyl)-oxazole-4-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for overcoming the solubility challenges associated with this compound. Our aim is to equip you with the scientific rationale and step-by-step protocols to successfully handle this molecule in your experimental workflows.

Understanding the Challenge: Physicochemical Profile

This guide will walk you through a systematic approach to tackle these solubility issues, from fundamental techniques to more advanced formulation strategies.

Frequently Asked Questions (FAQs)

Q1: What are the initial recommended solvents for dissolving this compound?

A1: Based on the aromatic and heterocyclic nature of the compound, initial attempts should focus on polar aprotic organic solvents. Commonly effective solvents for similar compounds include:

  • Dimethyl sulfoxide (DMSO)

  • Dimethylformamide (DMF)

  • Tetrahydrofuran (THF)

  • Acetone

  • Ethyl acetate

It is crucial to start with small quantities and assess solubility at room temperature before considering heating. For aromatic nitro compounds, solubility can sometimes be achieved in heated alcohols like ethanol, but care must be taken due to the potential for runaway reactions at high temperatures.[2][3]

Q2: My compound is not dissolving in any single solvent. What is the next step?

A2: If single-solvent systems fail, a co-solvent approach is the logical next step. Co-solvents work by reducing the interfacial tension between the aqueous solution and the hydrophobic solute.[4][5] For this compound, a combination of a water-miscible organic solvent with water can be effective. A good starting point is a mixture of DMSO or ethanol with water. The optimal ratio will need to be determined empirically.

Q3: Can I use pH adjustment to improve the solubility of this compound?

A3: Given the predicted pKa of -3.23, this compound is a very weak base.[1] Therefore, significant protonation to form a more soluble salt would require a very low pH, which might not be compatible with your experimental system and could risk chemical degradation. While pH adjustment is a powerful technique for ionizable compounds, it is unlikely to be the most effective primary strategy for this molecule.[6][7]

Q4: What are surfactants and how can they help with solubility?

A4: Surfactants are amphiphilic molecules that can form micelles in aqueous solutions. These micelles have a hydrophobic core and a hydrophilic shell. Poorly soluble compounds like yours can be encapsulated within the hydrophobic core, leading to a significant increase in apparent aqueous solubility.[8][9] Common laboratory surfactants include Tween 80 and Sodium Dodecyl Sulfate (SDS). The choice of surfactant and its concentration are critical parameters to optimize.

Q5: I've heard about cyclodextrins for solubility enhancement. Are they suitable for this compound?

A5: Yes, cyclodextrins are an excellent option. These are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior. They can form inclusion complexes with poorly soluble "guest" molecules that fit into their cavity, thereby increasing their aqueous solubility.[10][11][12] For an aromatic compound of this size, β-cyclodextrin or its more soluble derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD) would be appropriate choices.

Q6: What is an amorphous solid dispersion and when should I consider it?

A6: An amorphous solid dispersion (ASD) is a formulation where the poorly soluble compound is dispersed in an amorphous (non-crystalline) state within a polymer matrix.[13][14] The amorphous form of a drug has higher energy and, consequently, higher apparent solubility and dissolution rate compared to its crystalline form. This is a more advanced technique, often employed in pharmaceutical development when other methods are insufficient to achieve the desired bioavailability. Common polymers used for ASDs include polyvinylpyrrolidone (PVP) and hydroxypropyl methylcellulose (HPMC).[14][15]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Compound "oils out" instead of dissolving or crystallizing. The melting point of the compound is lower than the boiling point of the solvent, or the solution is supersaturated.Try a lower boiling point solvent. If supersaturated, add a small amount of additional solvent and gently warm until the oil dissolves, then cool slowly. Seeding with a small crystal can also help induce proper crystallization.[16]
Compound precipitates upon addition of an aqueous buffer. The compound is soluble in the organic solvent but not in the aqueous mixture (antisolvent effect).Increase the proportion of the organic co-solvent in the final mixture. Alternatively, consider using a surfactant or cyclodextrin in the aqueous phase to maintain solubility.
Low recovery after crystallization. Too much solvent was used, or the compound has significant solubility in the cold solvent.Concentrate the mother liquor and attempt a second crop of crystals. For future attempts, use the minimum amount of hot solvent necessary for dissolution.[16]
Inconsistent solubility results. The compound may exist in different polymorphic forms, or there might be batch-to-batch variability in purity.Characterize the solid-state properties of your starting material using techniques like Differential Scanning Calorimetry (DSC) or Powder X-ray Diffraction (PXRD). Ensure consistent sourcing and handling of the compound.
Solution color changes or degradation is observed. The compound may be unstable in the chosen solvent, especially at elevated temperatures or in the presence of light. Aromatic nitro compounds can be reactive.Perform solubility studies at room temperature first. If heating is necessary, use the lowest effective temperature for the shortest duration. Protect the solution from light. Consider performing a stability study in the chosen solvent system.[2][3]

Experimental Protocols

Protocol 1: Solubility Determination using Co-solvents

This protocol outlines a general procedure to determine the solubility of this compound in a co-solvent system.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Deionized water

  • Vials with screw caps

  • Magnetic stirrer and stir bars

  • Analytical balance

  • HPLC-UV or UV-Vis spectrophotometer

Procedure:

  • Prepare a series of co-solvent mixtures of DMSO and water (e.g., 100:0, 90:10, 70:30, 50:50, 30:70, 10:90, 0:100 v/v).

  • Add an excess amount of the compound to a vial containing a known volume of each co-solvent mixture.

  • Seal the vials and stir the suspensions at a constant temperature (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached.

  • After equilibration, visually inspect for undissolved solid. If present, centrifuge the samples to pellet the excess solid.

  • Carefully collect the supernatant and filter it through a 0.22 µm syringe filter.

  • Dilute the filtered supernatant with a suitable solvent and quantify the concentration of the dissolved compound using a validated HPLC-UV or UV-Vis method.

  • Plot the solubility of the compound as a function of the co-solvent composition.

Protocol 2: Preparation of a Cyclodextrin Inclusion Complex (Freeze-Drying Method)

This method is effective for preparing a solid inclusion complex that can be easily reconstituted in aqueous media.[11]

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Deionized water

  • Suitable organic solvent (e.g., ethanol)

  • Freeze-dryer

Procedure:

  • Determine the appropriate molar ratio of the compound to HP-β-CD (a 1:1 molar ratio is a good starting point).

  • Dissolve the HP-β-CD in deionized water with stirring.

  • Dissolve the compound in a minimal amount of a suitable organic solvent (e.g., ethanol).

  • Slowly add the solution of the compound to the aqueous HP-β-CD solution while stirring continuously.

  • Continue stirring the mixture at room temperature for 24-48 hours to allow for complex formation.

  • Freeze the resulting solution rapidly (e.g., using liquid nitrogen or a -80 °C freezer).

  • Lyophilize the frozen solution under high vacuum until a dry, fluffy powder is obtained.

  • The resulting powder is the inclusion complex, which should be stored in a desiccator.

Protocol 3: Preparation of an Amorphous Solid Dispersion (Solvent Evaporation Method)

This protocol provides a lab-scale method for preparing an ASD.

Materials:

  • This compound

  • Polyvinylpyrrolidone (PVP) or Hydroxypropyl methylcellulose (HPMC)

  • A common solvent that dissolves both the compound and the polymer (e.g., a mixture of dichloromethane and methanol).

  • Rotary evaporator

Procedure:

  • Determine the desired drug-to-polymer ratio (e.g., 1:4 w/w).

  • Dissolve both the compound and the polymer in a suitable common solvent in a round-bottom flask.

  • Once a clear solution is obtained, remove the solvent using a rotary evaporator under reduced pressure. The bath temperature should be kept as low as possible to minimize thermal degradation.

  • Continue evaporation until a thin, solid film is formed on the inside of the flask.

  • Further dry the solid under high vacuum for an extended period to remove any residual solvent.

  • Scrape the solid film from the flask. The resulting powder is the amorphous solid dispersion.

  • Confirm the amorphous nature of the dispersion using DSC or PXRD.

Data Summary Table

While experimental data is not available, the following table provides a qualitative and predicted solubility profile to guide your solvent selection.

Solvent SystemPredicted SolubilityRationale & Remarks
WaterVery PoorThe molecule is predominantly non-polar.
Hexane, TolueneVery PoorNon-polar aprotic solvents are unlikely to dissolve this polar-functionalized molecule.
Ethanol, MethanolPoor to ModerateMay require heating. Use with caution due to the reactivity of nitroaromatic compounds.[2][3]
Acetone, Ethyl AcetateModerateCommon organic solvents that may be effective.
DMSO, DMF, THFGoodPolar aprotic solvents are generally effective for this class of compounds.
Aqueous Buffers (pH 3-9)Very PoorThe compound is a very weak base and is not expected to ionize significantly in this pH range.
Co-solvent (e.g., 50% DMSO/water)Moderate to GoodThe organic co-solvent will disrupt the water's hydrogen bonding network, allowing for dissolution.
Aqueous with Surfactant (e.g., 1% Tween 80)GoodMicellar encapsulation is an effective mechanism for solubilizing non-polar molecules.
Aqueous with Cyclodextrin (e.g., 5% HP-β-CD)Good to ExcellentFormation of an inclusion complex can significantly enhance aqueous solubility.

Visualizations

Solubilization Strategies Workflow

G start Start: Insoluble Compound single_solvent Attempt Single Organic Solvents (DMSO, DMF, Acetone) start->single_solvent co_solvent Co-solvent System (e.g., DMSO/Water) single_solvent->co_solvent If Insoluble success Soluble Compound single_solvent->success If Soluble surfactant Micellar Solubilization (e.g., Tween 80) co_solvent->surfactant If Insoluble co_solvent->success If Soluble cyclodextrin Cyclodextrin Complexation (e.g., HP-β-CD) surfactant->cyclodextrin If Insoluble surfactant->success If Soluble asd Amorphous Solid Dispersion (Advanced) cyclodextrin->asd If Insoluble cyclodextrin->success If Soluble asd->success If Soluble

Caption: A stepwise approach to overcoming solubility issues.

Mechanism of Cyclodextrin Inclusion

G cluster_0 Inclusion Complex Formation Compound Poorly Soluble Compound Complex Soluble Inclusion Complex Compound->Complex CD Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) CD->Complex

References

side reaction products in the synthesis of 2-(3-Methyl-4-nitro-phenyl)-oxazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 2-(3-Methyl-4-nitro-phenyl)-oxazole-4-carbaldehyde

Welcome to the technical support guide for the synthesis of this compound. This document is designed for researchers, medicinal chemists, and process development scientists who may encounter challenges during this multi-step synthesis. We will move beyond simple procedural outlines to explore the chemical rationale behind common issues, providing actionable troubleshooting advice and detailed protocols grounded in established literature.

The synthesis of this molecule is typically approached via a two-stage process: first, the construction of the core 2-(3-methyl-4-nitrophenyl)oxazole ring, followed by regioselective formylation at the C4 position. A common and effective route begins with L-serine methyl ester, which is first acylated and then subjected to cyclodehydration and oxidation to form the oxazole core. The final aldehyde functionality is introduced via the Vilsmeier-Haack reaction. This guide is structured to address potential pitfalls in each of these critical stages.

Overall Synthetic Workflow

The diagram below illustrates the most common synthetic pathway addressed in this guide. Each major transformation is a potential source of side reactions and yield loss.

G cluster_0 Stage 1: Oxazole Core Synthesis cluster_1 Stage 2: Formylation A L-Serine Methyl Ester B N-(3-methyl-4-nitrobenzoyl) -L-serine methyl ester A->B Acylation (3-methyl-4-nitrobenzoyl chloride) C 2-(3-Methyl-4-nitrophenyl) -oxazoline-4-carboxylate B->C Cyclodehydration (e.g., Dehydrating Agent) D 2-(3-Methyl-4-nitrophenyl)oxazole C->D Oxidation (e.g., MnO2, DDQ) E Target Product: 2-(3-Methyl-4-nitro-phenyl) -oxazole-4-carbaldehyde D->E Vilsmeier-Haack Reaction (POCl3, DMF)

Caption: A typical synthetic route from L-serine methyl ester.

Part 1: Troubleshooting Oxazole Core Synthesis

The formation of the oxazole ring from the acylated serine precursor is the most critical and often problematic stage. Success hinges on achieving efficient cyclodehydration while preventing degradation of the starting material and intermediates.

Question: My cyclodehydration reaction is sluggish, showing significant unreacted N-acyl serine starting material by TLC/LC-MS. What are the likely causes?

Answer: This is a common issue often related to insufficient dehydration conditions or the presence of moisture.

  • Causality: The cyclization of the N-acyl serine derivative to an oxazoline is a dehydration reaction that requires overcoming a significant activation energy.[1] The reaction is reversible, and the presence of water will push the equilibrium back towards the starting material. Furthermore, the dehydrating agent itself can be quenched by ambient moisture, rendering it inactive.

  • Troubleshooting Steps:

    • Verify Reagent Quality: Use freshly opened or distilled dehydrating agents (e.g., POCl₃, SOCl₂). Ensure all solvents (like CH₂Cl₂, Toluene, or Dioxane) are rigorously dried over molecular sieves or an appropriate drying agent.

    • Increase Temperature: For many dehydrating agents, thermal energy is required. If you are running the reaction at room temperature, consider gently heating to 40-60 °C. For particularly stubborn cyclizations, reflux temperatures may be necessary, though this increases the risk of side products.[2]

    • Change Dehydrating Agent: If milder conditions (e.g., Burgess reagent) are failing, a more powerful agent may be required. The choice of agent can be critical, as summarized in the table below.

Dehydrating AgentTypical ConditionsProsCons
POCl₃ / Pyridine 0 °C to RTEffective, commonCan be harsh, generates phosphate byproducts
SOCl₂ 0 °C to refluxPotent, volatile byproduct (SO₂)Highly corrosive, can cause charring
TFAA 0 °C to RTClean, volatile byproductsExpensive, highly corrosive
Dess-Martin Periodinane RTMild, specific for β-hydroxy amidesStoichiometric, expensive, byproduct removal
H₂SO₄ (conc.) 0 °C to 100 °CVery strong, inexpensiveProne to causing charring/tar formation[2]
Question: My reaction has produced a dark, insoluble tar, and the yield of the desired oxazoline/oxazole is very low. How can I prevent this?

Answer: Tar formation is a clear sign of substrate decomposition, usually caused by overly harsh reaction conditions.

  • Causality: The combination of strong acid (like H₂SO₄) and high temperatures can lead to non-specific dehydration and polymerization pathways.[2] The nitro group and the activated benzene ring can also participate in undesired side reactions under these conditions. A key competing pathway is the β-elimination of the serine hydroxyl group to form a dehydroalanine intermediate, which is highly prone to polymerization.[1][3]

G SM N-acyl Serine Derivative P1 Desired Oxazoline Product SM->P1 Desired Cyclodehydration SP1 Dehydroalanine Intermediate SM->SP1 Undesired β-Elimination (Strong Acid/Heat) SP2 Polymeric Tar SP1->SP2 Polymerization

Caption: Competing pathways leading to product vs. tar formation.

  • Troubleshooting Steps:

    • Lower the Temperature: This is the most critical parameter. Add the dehydrating agent at 0 °C or below and allow the reaction to warm slowly to room temperature. Avoid aggressive heating unless necessary.

    • Use a Milder Reagent: Switch from H₂SO₄ to POCl₃ in pyridine or trifluoroacetic anhydride (TFAA).[4] These reagents often promote cyclization at lower temperatures.

    • Consider Microwave Synthesis: Microwave-assisted organic synthesis (MAOS) can dramatically reduce reaction times from hours to minutes. This minimizes the time the substrate is exposed to harsh conditions, often leading to cleaner reactions and higher yields.[2]

Part 2: Troubleshooting Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a powerful tool for formylating electron-rich heterocycles.[5] For oxazoles, electrophilic substitution occurs preferentially at the C4 position.[6] However, the reaction is sensitive to substrate reactivity and reaction conditions.

Question: The formylation reaction is not proceeding, and I am recovering my starting 2-(3-methyl-4-nitrophenyl)oxazole. What is the issue?

Answer: This typically points to a problem with the formation or reactivity of the Vilsmeier reagent (the electrophile) or deactivation of the oxazole substrate.

  • Causality: The Vilsmeier reagent, a chloroiminium salt, is formed from the reaction of a tertiary amide (like DMF) with an activating agent (like POCl₃).[7][8] This reagent is highly electrophilic but also extremely sensitive to water. Any moisture in the reaction will rapidly quench the reagent. Additionally, the oxazole ring is only moderately electron-rich. The presence of the strongly electron-withdrawing nitro group on the pendant phenyl ring can slightly reduce the nucleophilicity of the oxazole, making it less reactive towards formylation.

  • Troubleshooting Steps:

    • Ensure Anhydrous Conditions: This is paramount. Dry all glassware thoroughly. Use anhydrous DMF and freshly distilled POCl₃. Perform the reaction under an inert atmosphere (N₂ or Ar).

    • Pre-form the Vilsmeier Reagent: Instead of adding all reagents at once, first mix the DMF and POCl₃ at 0 °C and stir for 15-30 minutes to ensure the complete formation of the chloroiminium salt. Then, add a solution of your oxazole substrate dropwise.[9]

    • Increase Reagent Stoichiometry: The standard is often 1.5-2.0 equivalents of both DMF and POCl₃. If the reaction is still sluggish, you can try increasing this to 3.0 equivalents.

    • Increase Temperature: While the reagent is formed at 0 °C, the subsequent formylation may require heating. After adding the substrate, allow the reaction to warm to room temperature, then gradually heat to 60-80 °C and monitor by TLC.[9]

Question: The reaction worked, but the workup is problematic, and my final product is contaminated with a water-soluble, colored impurity. What is this?

Answer: This is very likely due to the incomplete hydrolysis of the intermediate iminium salt formed after the electrophilic attack on the oxazole ring.

  • Causality: The Vilsmeier-Haack reaction does not directly produce the aldehyde. It first forms a new, more complex iminium salt attached to the C4 position of the oxazole. This intermediate must be carefully hydrolyzed during aqueous workup to release the final aldehyde product.[8] If hydrolysis is incomplete, the salt will persist.

G A Oxazole Substrate C Intermediate Iminium Salt A->C Electrophilic Attack B Vilsmeier Reagent [Me₂N=CHCl]⁺ B->C D Target Aldehyde C->D Aqueous Hydrolysis (Workup Step)

Caption: The Vilsmeier-Haack reaction requires a final hydrolysis step.

  • Optimized Workup Protocol:

    • Cool the completed reaction mixture in an ice bath.

    • Slowly and carefully quench the reaction by pouring it onto a vigorously stirred mixture of crushed ice and a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium acetate. Caution: The quench is highly exothermic and releases gas.

    • Stir the resulting mixture vigorously at room temperature for at least 1-2 hours to ensure complete hydrolysis of the iminium intermediate.

    • Extract the aqueous slurry with an organic solvent (e.g., Ethyl Acetate or CH₂Cl₂).

    • Wash the combined organic layers with water, then brine, before drying over Na₂SO₄ and concentrating.

Frequently Asked Questions (FAQs)

Q1: What is the accepted mechanism for the Robinson-Gabriel synthesis, an alternative route to the oxazole core? A1: The Robinson-Gabriel synthesis proceeds via the cyclodehydration of a 2-acylamino-ketone.[10][11] The mechanism involves an initial acid-catalyzed enolization of the ketone. The amide oxygen then acts as a nucleophile, attacking the protonated carbonyl carbon to form a five-membered dihydrooxazolol intermediate. Finally, this intermediate undergoes dehydration to yield the aromatic oxazole ring.[2][4]

Q2: Are there any other significant side products to watch for during the Vilsmeier-Haack reaction? A2: While less common, side reactions involving the activating agent (POCl₃) can occur. Under forcing conditions (high temperature, long reaction times), chlorination of the methyl group on the phenyl ring is a possibility. However, formylation of the C4 position of the oxazole is generally the most favorable pathway.

Q3: Which analytical techniques are most effective for identifying these side products? A3: A combination of techniques is ideal. LC-MS is invaluable for quickly determining the molecular weights of components in the crude reaction mixture, allowing you to identify unreacted starting materials, the desired product, and potential byproducts (e.g., chlorinated species, hydrolyzed intermediates). ¹H and ¹³C NMR are essential for definitive structural elucidation of isolated impurities. FT-IR can be useful for confirming the presence or absence of key functional groups, such as the aldehyde C=O stretch (~1690 cm⁻¹) in the final product.

References

Technical Support Center: Optimization of Oxazole-4-Carbaldehyde Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for the synthesis and optimization of oxazole-4-carbaldehydes. This guide is designed for researchers, medicinal chemists, and process development professionals who are navigating the complexities of synthesizing this valuable heterocyclic motif. Oxazole-4-carbaldehydes are crucial intermediates in the development of pharmaceuticals and functional materials, but their synthesis can present unique challenges.

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format. Our goal is to move beyond simple protocols and explain the causality behind experimental choices, empowering you to diagnose and solve problems effectively in your own laboratory settings.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems that may arise during the synthesis of oxazole-4-carbaldehydes. We focus on common synthetic strategies, including formylation reactions, isomerization of isoxazole precursors, and oxidation of corresponding alcohols.

Issue 1: Low or No Product Yield

Question: My reaction to synthesize an oxazole-4-carbaldehyde has a very low yield or is not working at all. What are the potential causes and how can I improve the outcome?

Answer: Low yields are a frequent issue and can stem from multiple factors related to reagents, reaction conditions, or substrate stability. Let's break down the common causes by reaction type.

A. For Vilsmeier-Haack Type Formylation Reactions (e.g., using POCl₃/DMF)

The Vilsmeier-Haack reaction is a powerful method for formylating electron-rich heterocycles, but it is highly sensitive to reaction parameters.

  • Potential Cause 1: Reagent Quality and Moisture.

    • Expertise & Experience: The Vilsmeier reagent (formed from POCl₃ and DMF) is extremely reactive and highly sensitive to moisture. Even trace amounts of water can quench the reagent and halt the reaction.

    • Solution: Always use freshly distilled phosphorus oxychloride (POCl₃) and anhydrous dimethylformamide (DMF). Ensure all glassware is oven-dried, and conduct the reaction under a dry, inert atmosphere (e.g., nitrogen or argon).

  • Potential Cause 2: Incorrect Reaction Temperature.

    • Expertise & Experience: The formation of the Vilsmeier reagent is typically performed at low temperatures (0 °C) to control its reactivity. However, the subsequent formylation step often requires thermal energy to proceed at a reasonable rate.

    • Solution: After forming the reagent at 0 °C, allow the reaction to warm to room temperature or gently heat it. You must optimize the temperature for your specific substrate. Monitor the reaction's progress via Thin Layer Chromatography (TLC) at different temperatures (e.g., room temperature, 40 °C, 60 °C) to find the optimal condition that balances reaction rate with potential decomposition.[1]

  • Potential Cause 3: Insufficient Activation of the Substrate.

    • Expertise & Experience: The oxazole ring must be sufficiently electron-rich to undergo electrophilic substitution. If your oxazole substrate has strong electron-withdrawing groups, the reaction may be sluggish or fail entirely.

    • Solution: This is a substrate-limitation issue. If optimization of conditions fails, you may need to reconsider the synthetic route. An alternative strategy, such as building the formyl group into the ring during its formation, may be necessary.

B. For Isomerization of Isoxazole Precursors (e.g., Fe(II)-catalyzed)

Rearrangement reactions, such as the Fe(II)-catalyzed isomerization of 4-formyl-5-methoxyisoxazoles to methyl oxazole-4-carboxylates, offer an elegant route but depend critically on the catalyst's activity.[2]

  • Potential Cause 1: Inactive Catalyst.

    • Expertise & Experience: The catalytic cycle relies on the Fe(II) oxidation state. If the iron source has been oxidized to Fe(III) through exposure to air or moisture, its catalytic activity will be significantly diminished.

    • Solution: Use a high-purity Fe(II) salt (e.g., FeSO₄·7H₂O, FeCl₂) and consider using anhydrous solvents. Degassing the solvent prior to use can also be beneficial.

  • Potential Cause 2: Sub-optimal Thermal Conditions.

    • Expertise & Experience: These rearrangements require a specific thermal energy input to overcome the activation barrier for ring-opening and re-closing.

    • Solution: The literature often specifies precise conditions, such as refluxing in dioxane (approx. 101-105 °C).[2] Ensure your reaction reaches the necessary temperature. A sand bath or high-temperature oil bath with accurate temperature control is recommended.

General Troubleshooting Workflow

G cluster_optimization Optimization Loop start Low/No Yield Observed check_reagents Verify Reagent Purity (Anhydrous Solvents, Fresh Reagents) start->check_reagents check_conditions Review Reaction Conditions (Temp, Time, Atmosphere) start->check_conditions check_substrate Assess Substrate Stability & Reactivity start->check_substrate change_reagent Change Reagent/Catalyst (e.g., Milder Oxidant) check_reagents->change_reagent Reagents Suspect optimize_temp Optimize Temperature (Stepwise Increase) check_conditions->optimize_temp optimize_time Optimize Reaction Time (TLC Monitoring) check_conditions->optimize_time redesign Redesign Synthetic Route check_substrate->redesign Substrate Unsuitable success Yield Improved optimize_temp->success optimize_time->success change_reagent->success

Caption: General troubleshooting workflow for low-yield reactions.

Issue 2: Formation of Significant Side Products

Question: My reaction is producing the desired oxazole-4-carbaldehyde, but it's contaminated with significant impurities. How can I identify and minimize them?

Answer: Side product formation is often a result of over-reaction, decomposition, or competing reaction pathways. Close monitoring and condition adjustments are key.

  • Common Side Product 1: Oxazole-4-carboxylic Acid.

    • Causality: This is a classic case of over-oxidation, either from an external oxidizing agent or from air oxidation of the aldehyde product, which can be exacerbated by harsh workup conditions or prolonged storage.

    • Identification: On a TLC plate, the carboxylic acid will be significantly more polar (lower Rf) than the aldehyde. In ¹H NMR, the aldehyde proton signal (around 9-10 ppm) will be absent, and a broad carboxylic acid proton signal will appear (>10 ppm).

    • Minimization Strategy:

      • Stoichiometry Control: If using an oxidant, use it in slight excess (e.g., 1.1-1.5 equivalents) but avoid a large excess.

      • Reaction Monitoring: Track the reaction closely by TLC. Quench the reaction as soon as the starting material is consumed to prevent over-oxidation of the product.

      • Workup Conditions: Use a mild workup. Avoid strong bases or acids if possible.

      • Storage: Store the purified product under an inert atmosphere and at low temperatures to prevent air oxidation.

  • Common Side Product 2: Ring-Opened or Decomposed Products.

    • Causality: The oxazole ring, while aromatic, can be susceptible to cleavage under strongly acidic or basic conditions.[3][4] The electron-withdrawing aldehyde group at the C4 position can further destabilize the ring toward nucleophilic attack.[3]

    • Identification: This often appears as a complex mixture of unidentifiable products in the NMR spectrum or as streaking on a TLC plate.

    • Minimization Strategy:

      • Milder Reagents: If using a strong dehydrating acid in a cyclization step (e.g., concentrated H₂SO₄), consider milder alternatives like polyphosphoric acid (PPA) or the Burgess reagent.[3][5]

      • pH Control: During aqueous workup, ensure the pH does not become excessively high or low. Use buffered solutions if your molecule is particularly sensitive.

      • Purification: Do not let the crude product sit for extended periods. Purify by column chromatography promptly after workup. If the product streaks on silica gel, this may indicate on-column decomposition. In this case, you can try deactivating the silica by pre-treating it with a solvent system containing a small amount of a non-nucleophilic base like triethylamine (e.g., 0.5-1%).

Issue 3: Difficulty with Product Isolation and Purification

Question: I'm struggling to isolate a pure sample of my oxazole-4-carbaldehyde after the reaction. What are the best practices for purification?

Answer: Effective purification hinges on choosing the right technique and conditions for your specific compound's properties.

  • Standard Method: Flash Column Chromatography.

    • Stationary Phase: Silica gel is the most common choice.

    • Mobile Phase (Eluent): A gradient system of ethyl acetate in a non-polar solvent like hexanes or heptane is a good starting point. Dichloromethane/methanol systems can also be effective. The ideal polarity will depend on the other substituents on your molecule.

    • Pro-Tip: Run a series of TLCs with different solvent ratios to find an eluent system that gives your product an Rf value between 0.2 and 0.4 for optimal separation.

  • Challenge: Product is Unstable on Silica Gel.

    • Symptom: The product appears as a long streak on the TLC plate instead of a tight spot, and column purification gives low recovery of impure fractions.

    • Solution 1: Neutralize the Silica. As mentioned previously, the acidic nature of silica can degrade sensitive compounds. Pre-slurry the silica gel in your starting eluent containing 0.5-1% triethylamine to neutralize the acidic sites.

    • Solution 2: Change Stationary Phase. Consider using a more neutral stationary phase, such as neutral alumina. Note that the elution order of compounds may change compared to silica.

  • Challenge: Product is a Volatile Oil or Low-Melting Solid.

    • Symptom: Product is lost during solvent removal on a rotary evaporator.

    • Solution: Remove the solvent at the lowest possible temperature and pressure. For small-scale, high-value products, consider techniques like Kugelrohr distillation for purification if the compound is thermally stable. For solids, recrystallization from a suitable solvent system can be a highly effective final purification step.

Frequently Asked Questions (FAQs)

Q1: What is the best general method for synthesizing an oxazole-4-carbaldehyde?

A1: There is no single "best" method; the optimal choice depends heavily on the available starting materials and the functional groups present in your target molecule. The table below provides a comparative overview.

Synthesis MethodCommon PrecursorsKey ReagentsAdvantagesCommon Challenges
Vilsmeier-Haack Formylation Substituted OxazolesPOCl₃, DMFDirect, often high-yielding for electron-rich oxazoles.Sensitive to moisture; does not work on electron-deficient oxazoles.[1]
Oxidation Oxazole-4-methanolMnO₂, PCC, DMPStraightforward transformation.Risk of over-oxidation to carboxylic acid; oxidant compatibility.
Fe(II)-Catalyzed Isomerization 4-Acyl-5-methoxyisoxazolesFe(II) salts (e.g., FeSO₄)Elegant, atom-economical rearrangement.Requires specific precursors; sensitive to catalyst activity.[2]
From Aldehydes via Oxazolines Aldehydes, Serine esters-Utilizes readily available starting materials.[6]Two-step process involving intermediate isolation.[6]

Q2: How can I definitively confirm the structure of my final product?

A2: A combination of standard spectroscopic techniques is required for unambiguous structure confirmation.

  • ¹H NMR: Look for the characteristic singlet for the aldehyde proton (CHO) in the downfield region, typically between δ 9.5 - 10.5 ppm . The other protons on the oxazole ring will also have specific chemical shifts.

  • ¹³C NMR: The aldehyde carbon (CHO) will appear at δ 180 - 195 ppm .

  • IR Spectroscopy: A strong C=O stretching band for the aldehyde will be present around 1690 - 1715 cm⁻¹ .

  • High-Resolution Mass Spectrometry (HRMS): This will confirm the elemental composition by providing a highly accurate mass measurement of the molecular ion.

Q3: My purified oxazole-4-carbaldehyde decomposes over a few days, even in the freezer. What is happening?

A3: Aldehydes are inherently prone to oxidation to the corresponding carboxylic acid, a process that can be catalyzed by light and trace impurities. Some heterocyclic aldehydes are also prone to polymerization.

  • Recommended Storage: For maximum stability, store the compound under an argon or nitrogen atmosphere in a sealed vial with a tight-fitting cap. Protect it from light by using an amber vial or wrapping it in aluminum foil. Store at the lowest available temperature (e.g., -20 °C or -80 °C). If the compound is still unstable, it may need to be used immediately after synthesis and purification.

Exemplary Experimental Protocol

Synthesis of Methyl 2-phenyloxazole-4-carboxylate via Isomerization

(Adapted from the principles described by Serebryannikova et al. for related isomerizations)[2]

This protocol describes the synthesis of an oxazole-4-carboxylate, a direct precursor that can be reduced to the target oxazole-4-carbaldehyde (e.g., using DIBAL-H).

G start_mat 4-Formyl-5-methoxy-3- phenylisoxazole reaction Reflux (105 °C) Under N₂ atmosphere Monitor by TLC start_mat->reaction reagents FeSO₄·7H₂O (10 mol%) Anhydrous Dioxane reagents->reaction workup 1. Cool to RT 2. Filter catalyst 3. Concentrate solvent reaction->workup purify Column Chromatography (Silica Gel, Hexanes/EtOAc) workup->purify product Methyl 2-phenyloxazole- 4-carboxylate purify->product

Caption: Workflow for Fe(II)-catalyzed isomerization synthesis.

Step-by-Step Methodology:

  • Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the starting material, 4-formyl-5-methoxy-3-phenylisoxazole (1.0 equiv).

  • Reagent Addition: Add iron(II) sulfate heptahydrate (FeSO₄·7H₂O, 0.1 equiv).

  • Inert Atmosphere: Evacuate and backfill the flask with dry nitrogen three times.

  • Solvent Addition: Add anhydrous 1,4-dioxane (to make a ~0.1 M solution) via syringe.

  • Reaction: Immerse the flask in a preheated oil bath at 110 °C and allow the mixture to reflux vigorously.

  • Monitoring: Monitor the reaction progress by taking small aliquots and analyzing them by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate eluent). The starting material should be consumed, and a new, more polar spot corresponding to the product should appear.

  • Workup: Once the reaction is complete (typically 4-8 hours), cool the mixture to room temperature. Filter the mixture through a pad of Celite® to remove the iron catalyst, washing the pad with ethyl acetate.

  • Isolation: Combine the filtrates and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure methyl 2-phenyloxazole-4-carboxylate.

References

Technical Support Center: Scale-Up Synthesis of 2-(3-Methyl-4-nitro-phenyl)-oxazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the scale-up synthesis of 2-(3-Methyl-4-nitro-phenyl)-oxazole-4-carbaldehyde. This molecule is a crucial intermediate in various pharmaceutical development programs, and its efficient, reproducible synthesis at scale is paramount. This document is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered during its preparation, moving from bench-scale to pilot-plant production.

Synthesis Pathway Overview

The most robust and scalable method for constructing the 2-aryl-oxazole-4-carbaldehyde scaffold is a modified van Leusen oxazole synthesis.[1][2] This approach offers high convergence and utilizes readily available starting materials: 3-Methyl-4-nitrobenzaldehyde and Tosylmethyl isocyanide (TosMIC). The reaction proceeds via a base-mediated cycloaddition, followed by elimination of p-toluenesulfinic acid to form the aromatic oxazole ring.

Synthesis_Pathway cluster_reactants Starting Materials cluster_reaction Reaction Conditions SM1 3-Methyl-4-nitrobenzaldehyde Product 2-(3-Methyl-4-nitro-phenyl)- oxazole-4-carbaldehyde SM1->Product + SM2 Tosylmethyl isocyanide (TosMIC) SM2->Product + Base K2CO3 (Base) Base->Product Mediates Solvent Methanol (Solvent) Solvent->Product In Temp Reflux (60-65°C) Temp->Product At

Caption: Overall reaction scheme for the van Leusen synthesis.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format.

Question 1: My reaction yield is significantly lower than expected (<50%), or I am primarily recovering unreacted 3-Methyl-4-nitrobenzaldehyde. What are the likely causes?

Answer: This is a common issue when moving to a larger scale and can typically be attributed to one of four factors:

  • Base Inefficiency: Potassium carbonate (K₂CO₃) is the standard base, but its effectiveness depends on its quality (anhydrous) and particle size. On a larger scale, solid-liquid phase transfer can be limiting.

    • Causality: The first step of the van Leusen reaction is the deprotonation of TosMIC by the base.[1] If this step is inefficient, the reaction will not initiate.

    • Solution:

      • Ensure you are using anhydrous K₂CO₃. Dry it in an oven at >120°C for several hours before use.

      • Consider using a finer powder form of K₂CO₃ to increase surface area.

      • For difficult cases, switching to a stronger, more soluble base like 1,8-Diazabicycloundec-7-ene (DBU) may improve yields, although this increases cost and may require adjustments to the purification protocol.

  • TosMIC Quality: TosMIC is susceptible to degradation, especially in the presence of moisture or acid.

    • Causality: The isocyanide functional group can hydrolyze, rendering the reagent inactive.

    • Solution: Use freshly purchased TosMIC or verify the purity of your existing stock by ¹H NMR. Store it under nitrogen in a desiccator.

  • Solvent Purity: The presence of water in the methanol can hinder the reaction.

    • Causality: Water can compete with the alkoxide intermediate in the reaction pathway and can also contribute to the degradation of TosMIC.

    • Solution: Use anhydrous methanol (<0.05% water). On scale, ensure your reactor is thoroughly dried before charging reagents.

  • Insufficient Mixing: As batch size increases, ensuring homogenous mixing becomes critical.

    • Causality: Poor mixing leads to localized "hot spots" or areas of low reagent concentration, preventing the reaction from proceeding uniformly.

    • Solution: Use an overhead stirrer with an appropriately sized impeller to ensure good agitation and a visible vortex. Baffles within the reactor can also improve mixing efficiency.

Question 2: The reaction stalls, and TLC/HPLC analysis shows the presence of starting materials, product, and an unknown intermediate. What is happening?

Answer: The observation of a stable intermediate suggests that the second phase of the reaction—elimination to form the aromatic oxazole—is being inhibited.

  • Causality: The reaction proceeds through an oxazoline intermediate. The elimination of p-toluenesulfinic acid from this intermediate is crucial for aromatization.[1] This step can be slow if the reaction conditions are not optimal.

  • Troubleshooting Workflow:

Troubleshooting_Workflow Start Reaction Stalled: Intermediate Observed Check_Temp Verify Temperature (Is it 60-65°C?) Start->Check_Temp Check_Base Check Base Stoichiometry (At least 2 equivalents?) Check_Temp->Check_Base Yes Success Reaction Complete Check_Temp->Success No, Adjust & Re-run Extend_Time Extend Reaction Time (Monitor by HPLC) Check_Base->Extend_Time Yes Check_Base->Success No, Adjust & Re-run Consider_Solvent Consider Alternative Solvent (e.g., DMF for higher temp) Extend_Time->Consider_Solvent No Progress Extend_Time->Success Progress Consider_Solvent->Success Implement Change

Caption: Decision workflow for addressing a stalled reaction.

  • Solution:

    • Verify Temperature: Ensure the internal reaction temperature is consistently at reflux (60-65°C for methanol). A lower temperature will significantly slow the elimination step.

    • Increase Reaction Time: Scale-up reactions often require longer times than bench-scale experiments. Continue monitoring by HPLC every 2-4 hours.

    • Add More Base: A second, small addition of K₂CO₃ (0.2-0.3 equiv.) can sometimes help push the final conversion.

Question 3: During work-up and purification, the product oils out or is difficult to crystallize, leading to significant losses. How can I achieve a clean, solid product?

Answer: Purification of nitro-aromatic compounds can be challenging.[3] The high polarity of both the nitro and aldehyde groups can lead to difficult crystallizations.

  • Causality: The presence of polar impurities, such as p-toluenesulfinic acid byproducts or residual solvent (if using DMF/DMSO), can act as crystallization inhibitors.

  • Recommended Purification Protocol:

    • Post-Reaction Quench: After the reaction is complete, cool the mixture to room temperature and pour it into a stirred vessel containing ice-water (approx. 10 volumes relative to the methanol volume). This will precipitate the crude product.

    • Thorough Washing: Filter the crude solid and wash it extensively with water to remove inorganic salts and water-soluble organics. Follow with a wash using a non-polar solvent like hexanes or heptane to remove less polar impurities.

    • Recrystallization: The key is selecting the right solvent system.

      • Primary Choice: Isopropanol (IPA) or Ethanol (EtOH) often work well. Dissolve the crude product in a minimum amount of hot solvent, and allow it to cool slowly.

      • Secondary Choice: A mixed solvent system like Ethyl Acetate/Heptane can be effective. Dissolve the product in hot ethyl acetate and slowly add heptane until turbidity is observed, then allow to cool.

    • Avoid Chromatography at Scale: While possible, silica gel chromatography is expensive and generates significant waste at scale. A well-optimized crystallization protocol is always preferable.

Frequently Asked Questions (FAQs)

Q1: What are the most critical safety precautions for handling the reagents and product at scale?

A1: Safety is the top priority.

  • Nitrated Aromatic Compounds: 3-Methyl-4-nitrobenzaldehyde and the final product are toxic and may cause organ damage through prolonged exposure.[4][5] They are also combustible.[6]

    • Handling: Always handle in a well-ventilated area or fume hood.[7] Wear appropriate personal protective equipment (PPE), including nitrile gloves, safety glasses, and a lab coat.[8] Avoid creating dust.[4]

    • Storage: Store in a cool, dry, well-ventilated area away from heat and incompatible substances.[6]

  • Tosylmethyl isocyanide (TosMIC): Isocyanides are known for their potent, unpleasant odors and are toxic. Handle with extreme care in a fume hood.

  • Scale-Up Thermal Hazard: While this specific reaction is not violently exothermic, all reactions at scale should be evaluated for thermal risk. Monitor the internal temperature during reagent addition.

Q2: How should I monitor the reaction's progress effectively at a multi-liter scale?

A2: Rely on a combination of techniques:

  • Thin-Layer Chromatography (TLC): Excellent for quick, qualitative checks. Use a mobile phase like 30% Ethyl Acetate in Hexanes. You should see the consumption of the starting aldehyde (lower Rf) and the appearance of the product spot (higher Rf).

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative monitoring at scale. A C18 column with a water/acetonitrile gradient is typically effective. It allows you to precisely track the percentage of starting material, intermediate, and product, enabling you to make an informed decision on when to stop the reaction.

Q3: Are there any known incompatible materials or conditions to avoid?

A3: Yes.

  • Avoid Strong Reducing Agents: The nitro group can be readily reduced to an amine or other intermediates.[9] Avoid any accidental contamination with metals like iron, zinc, or catalytic hydrogenation catalysts.

  • Avoid Strong Oxidizing Agents: The aldehyde group is susceptible to oxidation to a carboxylic acid.

  • Avoid Strong Acids: Strong acids can hydrolyze the oxazole ring and the isocyanide starting material.

Detailed Experimental Protocol (100g Scale)

This protocol is a representative example and should be optimized for your specific equipment and conditions.

  • Reactor Setup: Equip a 5 L jacketed glass reactor with an overhead mechanical stirrer, reflux condenser, thermocouple, and nitrogen inlet.

  • Reagent Charging:

    • Charge the reactor with 3-Methyl-4-nitrobenzaldehyde (100 g, 0.60 mol, 1.0 equiv.).

    • Add anhydrous methanol (2.0 L).

    • Begin stirring to dissolve the aldehyde.

    • Add anhydrous potassium carbonate (powdered, 183 g, 1.32 mol, 2.2 equiv.).

    • Add Tosylmethyl isocyanide (TosMIC) (123 g, 0.63 mol, 1.05 equiv.).

  • Reaction Execution:

    • Heat the reactor jacket to 75°C to bring the internal contents to a gentle reflux (approx. 65°C).

    • Maintain reflux for 12-18 hours. Monitor the reaction progress by HPLC every 4 hours after the first 6 hours. The reaction is complete when <2% of the starting aldehyde remains.

  • Work-up and Isolation:

    • Cool the reaction mixture to 20-25°C.

    • In a separate vessel, prepare 10 L of ice-water.

    • Slowly transfer the reaction slurry into the stirred ice-water over 30 minutes. A pale-yellow solid will precipitate.

    • Stir the resulting slurry for 1 hour.

    • Filter the solid using a large Buchner funnel.

    • Wash the filter cake sequentially with deionized water (3 x 1 L) and then with cold n-heptane (2 x 500 mL).

    • Dry the crude solid in a vacuum oven at 50°C to a constant weight. (Typical crude yield: 110-125 g).

  • Purification (Recrystallization):

    • Transfer the crude solid to a clean 2 L flask with a reflux condenser and stirrer.

    • Add isopropanol (approx. 800-1000 mL, or until solid just dissolves at reflux).

    • Heat to reflux to fully dissolve the solid.

    • Once dissolved, cool the solution slowly to room temperature, then further cool in an ice bath for 2 hours.

    • Filter the crystalline product, wash with a small amount of cold isopropanol, and dry in a vacuum oven at 50°C. (Typical final yield: 95-110 g, 72-83%).

Data Summary Table

ParameterValueRationale / Comments
Starting Material 3-Methyl-4-nitrobenzaldehydeKey aromatic building block.
Reagent 1 Tosylmethyl isocyanide (TosMIC)Provides the C-N-C backbone for the oxazole.[1]
Reagent 2 Anhydrous Potassium CarbonateCost-effective base for deprotonation.[1]
Equivalents (Aldehyde:TosMIC:Base) 1.0 : 1.05 : 2.2Slight excess of TosMIC ensures full conversion of the aldehyde. Two equivalents of base are needed for the reaction mechanism.
Solvent Anhydrous MethanolGood solubility for reactants and facilitates the reaction.
Concentration ~20 mL / g of aldehydeA balance between reaction rate and ease of handling.
Temperature 60 - 65 °C (Reflux)Optimal temperature for both cycloaddition and elimination steps.
Reaction Time 12 - 18 hoursTypical for this scale; must be confirmed by HPLC.
Typical Yield 72 - 83%Isolated yield after recrystallization.

References

Technical Support Center: A Troubleshooting Guide for Reactions Involving Nitrophenyl Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges in reactions involving nitrophenyl compounds. As a Senior Application Scientist, my goal is to provide not just procedural steps, but also the underlying chemical logic to empower you to make informed decisions in your experimental work. This resource is structured as a series of frequently asked questions (FAQs) and detailed troubleshooting guides to address common issues in key transformations of nitrophenyl compounds.

Table of Contents
  • Reduction of Aromatic Nitro Groups

    • FAQ 1: My nitro group reduction is incomplete or stalls. What are the likely causes and how can I fix it?

    • FAQ 2: I'm observing significant side products like hydroxylamines, nitroso, or azoxy compounds. How can I improve selectivity for the amine?

    • FAQ 3: How do I effectively purify the resulting aniline from the reaction mixture, especially after using metal/acid reductants?

  • Nucleophilic Aromatic Substitution (SNAr)

    • FAQ 4: My SNAr reaction is sluggish or gives low yields. How can I accelerate it?

    • FAQ 5: The regioselectivity of my SNAr reaction is poor. What factors control it?

  • Palladium-Catalyzed Cross-Coupling Reactions

    • FAQ 6: I'm struggling with a Suzuki-Miyaura coupling using a nitrophenyl halide. What are common failure points?

    • FAQ 7: My Buchwald-Hartwig amination with a nitrophenyl electrophile is not working. What should I troubleshoot?

  • General Considerations & Compound Stability

    • FAQ 8: Are there general stability concerns with nitrophenyl compounds I should be aware of during reactions?

  • References

Reduction of Aromatic Nitro Groups

The conversion of an aromatic nitro group to an amine is a fundamental transformation. However, its apparent simplicity can be deceptive. The reduction proceeds through several intermediates, creating opportunities for side reactions and incomplete conversion.[1]

FAQ 1: My nitro group reduction is incomplete or stalls. What are the likely causes and how can I fix it?

Answer: Incomplete reduction is a common hurdle. The root cause often lies in reagent activity, substrate solubility, or reaction conditions. Here’s a systematic approach to diagnosing and solving the issue.

Causality Analysis: Why Reductions Fail
  • Reagent/Catalyst Deactivation: Catalytic hydrogenation catalysts (e.g., Pd/C, Pt/C, Raney Nickel) can lose activity due to poor storage or poisoning by contaminants.[2] Metal powders (Fe, Sn, Zn) can be passivated by an oxide layer.[2]

  • Poor Solubility: The nitro compound must be soluble in the reaction solvent for the reducing agent to act effectively.[2][3] This is a frequent issue with large, hydrophobic molecules.[3]

  • Insufficient Reducing Agent: The stoichiometry must be adequate to drive the reaction through all intermediates to the final amine.

  • Sub-optimal Temperature or Pressure: Some substrates are stubborn and require thermal energy or higher hydrogen pressure to overcome the activation barrier.[2][3]

Troubleshooting Workflow

start Incomplete Nitro Reduction solubility Is the starting material fully dissolved? start->solubility reagent Are reagents/catalyst fresh and active? solubility->reagent Yes outcome3 Change solvent or use a co-solvent (THF, EtOH/H₂O) to improve solubility. solubility->outcome3 No conditions Are temperature/pressure optimal? reagent->conditions Yes outcome2 Use fresh catalyst/reagent. Activate metal powders if necessary. reagent->outcome2 No outcome1 Increase T or H₂ pressure. Consider a co-solvent (e.g., EtOH, AcOH). conditions->outcome1 No

Caption: Troubleshooting workflow for incomplete nitro group reduction.

Recommended Actions & Protocols
IssueRecommended Action
Catalyst Activity For catalytic hydrogenation, use a fresh batch of catalyst (e.g., Pd/C, Pt/C).[2] For metal/acid reductions (Fe/HCl, SnCl₂/HCl), use finely powdered, high-purity metal. Consider pre-activation of the metal if it has been stored for a long time.[2][4]
Solubility If your compound is poorly soluble, switch to a solvent like THF or use a co-solvent system.[3] Protic co-solvents such as ethanol (EtOH) or acetic acid (AcOH) can significantly aid catalytic hydrogenations.[2][3]
Reaction Conditions For sluggish reactions, cautiously increase the temperature.[2] In catalytic hydrogenations, if equipment allows, increasing the hydrogen pressure can dramatically improve reaction rates.[3]
Choice of Reductant If one method fails, try an alternative. Common methods include catalytic hydrogenation (H₂ with Pd/C or Pt/C), metal/acid combinations (Fe/HCl, SnCl₂), or transfer hydrogenation (e.g., hydrazine with Pd/C).[5][6]
FAQ 2: I'm observing significant side products like hydroxylamines, nitroso, or azoxy compounds. How can I improve the selectivity for the amine?

Answer: The formation of these intermediates is a clear sign that the reduction has stalled. The key to achieving high selectivity for the desired aniline is to ensure the reaction conditions are robust enough to push the reduction to completion.

Mechanistic Insight: The Reduction Pathway

The reduction of a nitro group is a stepwise process involving a six-electron transfer.[1] Intermediates such as nitroso and hydroxylamine species are formed along this pathway. If these intermediates are not rapidly converted to the amine, they can dimerize to form azoxy, azo, or hydrazo compounds.

sub Ar-NO₂ (Nitro) int1 Ar-NO (Nitroso) sub->int1 +2e⁻, +2H⁺ int2 Ar-NHOH (Hydroxylamine) int1->int2 +2e⁻, +2H⁺ side Ar-N=N(O)-Ar (Azoxy) Ar-N=N-Ar (Azo) int1->side prod Ar-NH₂ (Amine) int2->prod +2e⁻, +2H⁺ int2->side

Caption: Simplified pathway for nitro group reduction showing key intermediates.

Strategies for Improving Selectivity
  • Ensure Sufficient Reducing Agent: Use a stoichiometric excess of the reducing agent to ensure all intermediates are fully reduced.[2]

  • Control Temperature: Exothermic reductions can lead to localized overheating, which can promote side reactions. Ensure adequate cooling and stirring.[2]

  • Choose the Right System:

    • Catalytic Hydrogenation (H₂/Pd/C): Generally very clean and high-yielding. It is often the method of choice for reducing nitro groups without affecting other reducible functionalities if carefully controlled.[6]

    • Tin(II) Chloride (SnCl₂): A mild and effective reagent, particularly useful when other reducible groups are present that might not be stable to catalytic hydrogenation.[2][6]

    • Iron in Acidic Media (Fe/HCl or Fe/NH₄Cl): A classic, robust, and cost-effective method known as the Béchamp reduction.[4] It is often very effective at driving the reaction to completion.

Protocol: Reduction of a Nitroarene using SnCl₂

This protocol is a reliable method for achieving clean reduction to the amine.

  • Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the nitrophenyl compound (1.0 eq) in ethanol (EtOH) or ethyl acetate (EtOAc).

  • Reagent Addition: Add tin(II) chloride dihydrate (SnCl₂·2H₂O), typically 3-5 equivalents, to the solution.[2]

  • Reaction: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup:

    • Once the starting material is consumed, cool the reaction to room temperature and remove the solvent under reduced pressure.

    • Take up the residue in ethyl acetate.

    • Carefully add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) with vigorous stirring until the aqueous layer is basic (pH > 8). This neutralizes the acid and precipitates tin salts.[2]

  • Isolation:

    • Filter the resulting suspension through a pad of Celite® to remove the inorganic tin salts. Wash the Celite pad thoroughly with ethyl acetate.[2]

    • Transfer the filtrate to a separatory funnel, separate the layers, and extract the aqueous layer one or two more times with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude amine.

FAQ 3: How do I effectively purify the resulting aniline from the reaction mixture, especially after using metal/acid reductants?

Answer: Purification can be challenging due to the basic nature of the aniline product and the presence of metal salts from the workup. The key is a well-planned workup followed by appropriate chromatography.

Purification Strategy
  • Initial Workup (Extraction): After the reaction, a standard aqueous workup is the first step.[7] This typically involves diluting the reaction mixture with an organic solvent (like ethyl acetate or dichloromethane) and washing with an aqueous solution to remove inorganic byproducts.[8][9]

  • Acid-Base Extraction (Optional but effective):

    • Dissolve the crude product in an organic solvent.

    • Wash with a dilute aqueous acid (e.g., 1M HCl). The basic aniline product will be protonated and move into the aqueous layer, leaving non-basic impurities behind in the organic layer.

    • Separate the aqueous layer, then basify it with a base (e.g., NaOH or NaHCO₃) to deprotonate the aniline, causing it to precipitate or allowing it to be re-extracted into a fresh portion of organic solvent.

  • Column Chromatography:

    • Anilines are more polar than their corresponding nitroarenes.[7] This polarity difference is the basis for purification by silica gel chromatography.

    • A typical eluent system is a gradient of ethyl acetate in hexanes (e.g., starting from 10% and increasing to 50% ethyl acetate).[7] The less polar nitro starting material (if any remains) will elute first, followed by the more polar aniline product.[7]

Nucleophilic Aromatic Substitution (SNAr)

SNAr is a powerful method for functionalizing electron-deficient aromatic rings. The presence of a nitro group, particularly ortho or para to a leaving group, is a classic activating feature for this reaction.[10][11][12]

FAQ 4: My SNAr reaction is sluggish or gives low yields. How can I accelerate it?

Answer: The rate of SNAr reactions is highly dependent on the substrate, nucleophile, solvent, and leaving group. Several factors can be adjusted to improve performance.

Factors Influencing SNAr Rate
FactorEffect on Rate
Leaving Group The rate-determining step is typically the nucleophilic attack on the ring, not the departure of the leaving group.[12] Highly electronegative leaving groups (F > Cl > Br > I) increase the electrophilicity of the carbon atom being attacked, thus accelerating the reaction.[10][13]
Solvent Polar aprotic solvents (e.g., DMSO, DMF, THF) are generally preferred as they solvate the cation but not the nucleophile, increasing its reactivity.[14][15] Protic solvents can stabilize the nucleophile through hydrogen bonding, reducing its reactivity.[14][16]
Activating Groups Strong electron-withdrawing groups (like -NO₂) ortho or para to the leaving group are essential.[17] They stabilize the negatively charged intermediate (Meisenheimer complex) through resonance.[10][11] Multiple activating groups dramatically increase the rate.[12]
Temperature As with most reactions, increasing the temperature will generally increase the reaction rate.
Troubleshooting SNAr Reactions
  • Review Your Substrate: Ensure your electron-withdrawing group is ortho or para to the leaving group. A meta positioning offers no resonance stabilization for the intermediate and the reaction will be significantly slower.[12][17]

  • Optimize the Solvent: If you are using a protic solvent, consider switching to a polar aprotic solvent like DMSO or DMF.[14]

  • Check the Nucleophile: A stronger nucleophile will generally react faster.

  • Change the Leaving Group: If feasible synthetically, a substrate with a fluoride leaving group will be the most reactive.[13]

  • Increase the Temperature: Carefully heat the reaction. Monitor for decomposition if your substrates are sensitive.

sub Aryl-LG + Nu⁻ ts1 Rate-Determining Step: Nucleophilic Attack sub->ts1 int Meisenheimer Complex (Resonance Stabilized) sub->int Slow ts1->int ts2 Fast Step: Loss of Leaving Group int->ts2 prod Aryl-Nu + LG⁻ int->prod Fast ts2->prod stabilizer Ortho/Para -NO₂ group stabilizes negative charge stabilizer->int

Caption: SNAr reaction mechanism highlighting the rate-determining step.

FAQ 5: The regioselectivity of my SNAr reaction is poor. What factors control it?

Answer: In traditional SNAr, regioselectivity is straightforward: the nucleophile replaces the leaving group.[12] Issues with regioselectivity typically arise under specific conditions, such as reactions proceeding via a benzyne mechanism, or when multiple potential leaving groups are present. However, for standard SNAr on nitrophenyl systems, the position of the nucleophile is determined by the location of the leaving group. The critical factor for reactivity is the ortho/para relationship of the activating nitro group(s) to that leaving group.[17]

Palladium-Catalyzed Cross-Coupling Reactions

Nitrophenyl halides are common electrophiles in cross-coupling reactions. However, their electronic nature can present unique challenges.

FAQ 6: I'm struggling with a Suzuki-Miyaura coupling using a nitrophenyl halide. What are common failure points?

Answer: While electron-deficient aryl halides are generally good substrates for Suzuki couplings, several issues can arise.[18]

Common Issues and Solutions
IssueCausality & ExplanationTroubleshooting Steps
Low or No Conversion Catalyst/Ligand Choice: The electronic properties of the nitrophenyl halide may require a specific ligand to facilitate efficient oxidative addition and reductive elimination. The choice of ligand is often crucial.[19] Base Incompatibility: The base may not be optimal for the specific substrate and solvent system.Screen different phosphine ligands (e.g., SPhos, RuPhos, BrettPhos).[19] Try alternative bases (e.g., Cs₂CO₃, K₃PO₄).[20] Ensure all reagents are anhydrous and the reaction is run under an inert atmosphere.
Homocoupling of Boronic Acid This side reaction is often caused by the presence of oxygen, which can interfere with the catalytic cycle and lead to the formation of Pd(II) species that promote homocoupling.[21]Thoroughly degas your solvent and reaction mixture. Use fresh, high-quality boronic acid.
Dehalogenation of Starting Material The palladium catalyst can facilitate the reduction of the aryl halide, replacing the halogen with a hydrogen atom. This is a common side reaction in many cross-coupling reactions.[21]This may indicate a problem with the transmetalation step. Re-evaluate the base, solvent, and consider adding a small amount of water if using an anhydrous system with K₃PO₄.[18]
Protodeborylation Boronic acids can be unstable and undergo hydrolysis, especially heteroaryl boronic acids.[21] This removes the nucleophilic partner from the reaction.Use the boronic acid or ester as soon as possible after purchase/synthesis. Consider using more stable trifluoroborate salts.
FAQ 7: My Buchwald-Hartwig amination with a nitrophenyl electrophile is not working. What should I troubleshoot?

Answer: Buchwald-Hartwig aminations are notoriously sensitive to conditions.[22] Success with nitrophenyl electrophiles depends heavily on the interplay between the catalyst, ligand, base, and solvent.

Key Troubleshooting Areas
  • Catalyst and Ligand: This is the most critical variable.[22] The choice of phosphine ligand is paramount. For electron-deficient aryl halides, ligands that promote fast oxidative addition are needed.

    • Action: Screen a panel of Buchwald ligands (e.g., BrettPhos, DavePhos, XPhos). Consider using a pre-catalyst (e.g., G3 or G4 palladacycles) for more reliable initiation.[23]

  • Base Selection: The base plays a crucial role in generating the active amine nucleophile. Strong, non-nucleophilic bases are required.

    • Common Bases: Sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LHMDS).[24]

    • Action: NaOtBu is a common starting point. If you suspect your substrate is base-sensitive, a weaker base like K₃PO₄ or Cs₂CO₃ might be attempted, though this often requires more forcing conditions.

  • Solvent: The solvent affects the solubility of all components and the stability of the catalytic species.

    • Common Solvents: Toluene, dioxane, THF.[22][25]

    • Action: Ensure the solvent is rigorously dried and degassed. If solubility is an issue, toluene is often a good choice for nonpolar substrates.

  • Reaction Execution: Oxygen can kill the Pd(0) catalyst.

    • Action: Ensure the reaction is set up under a strictly inert atmosphere (Argon or Nitrogen). Use proper Schlenk line or glovebox techniques.

start Failed Buchwald-Hartwig catalyst Is the Pd-Ligand combination optimal? start->catalyst base Is the base appropriate and active? catalyst->base Yes outcome1 Screen different ligands (e.g., BrettPhos, XPhos). Use a pre-catalyst. catalyst->outcome1 No solvent Is the solvent dry and degassed? base->solvent Yes outcome2 Try a different base (e.g., NaOtBu, LHMDS). Ensure base is fresh. base->outcome2 No outcome3 Use rigorously dried and degassed solvent (Toluene, Dioxane). solvent->outcome3 No

Caption: Troubleshooting decision tree for Buchwald-Hartwig amination.

General Considerations & Compound Stability

FAQ 8: Are there general stability concerns with nitrophenyl compounds I should be aware of during reactions?

Answer: Yes. While the nitro group itself is relatively robust, nitrophenols, in particular, have properties that require careful consideration.

  • Acidity of Nitrophenols: The electron-withdrawing nitro group significantly increases the acidity of a phenolic proton. For example, 4-nitrophenol has a pKa of 7.15.[26] In basic reaction media, the nitrophenol will be deprotonated to form a nitrophenolate anion. This can change its solubility and nucleophilicity. The formation of the yellow-colored 4-nitrophenolate is often used as a pH indicator.[26]

  • Light and Air Sensitivity: Some nitrophenyl compounds can be sensitive to light and air.[27] For example, 4-aminophenol, the reduction product of 4-nitrophenol, is known to oxidize and darken on exposure to air. It is good practice to store sensitive compounds under an inert atmosphere and protected from light.

  • Thermal Stability: While generally stable, heating nitrophenyl compounds to high temperatures can lead to decomposition, sometimes emitting toxic fumes of nitrogen oxides.[27] Always be aware of the thermal limits of your compounds.

  • pH Stability: The stability of compounds like p-nitrophenol in aqueous solution is pH-dependent. It is most stable at pH ≥ 9 where it exists in its ionized form.[28]

References

refining the work-up procedure for 2-(3-Methyl-4-nitro-phenyl)-oxazole-4-carbaldehyde synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the synthesis of 2-(3-Methyl-4-nitro-phenyl)-oxazole-4-carbaldehyde. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and professionals in drug development. Our goal is to equip you with the necessary insights to refine your work-up procedures and successfully navigate the challenges of this multi-step synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable synthetic route to prepare the 2-(3-Methyl-4-nitrophenyl)oxazole core?

A1: The most robust and commonly employed method is a variation of the Robinson-Gabriel synthesis.[1][2] This involves the condensation of 3-methyl-4-nitrobenzamide with an α-haloketone, such as ethyl bromopyruvate, followed by cyclodehydration to form the oxazole ring. This approach is favored due to the ready availability of the starting materials and its amenability to a variety of substituted benzamides.

Q2: Why is the Vilsmeier-Haack reaction used for the final formylation step, and what are the key considerations?

A2: The Vilsmeier-Haack reaction is a classic and effective method for the formylation of electron-rich aromatic and heteroaromatic compounds.[3] In this synthesis, it is used to introduce the carbaldehyde group at the C4 position of the oxazole ring. The key considerations are the reactivity of the oxazole ring and the potential for side reactions. The oxazole ring is sufficiently electron-rich to undergo this electrophilic substitution. However, the presence of a deactivating nitro group on the phenyl ring can make the overall substrate less reactive, potentially requiring more forcing conditions.[4]

Q3: I'm observing a low yield in the final Vilsmeier-Haack formylation step. What are the likely causes?

A3: Low yields in the Vilsmeier-Haack formylation of this substrate are often attributed to a few key factors:

  • Incomplete formation of the Vilsmeier reagent: This can be due to moisture in the DMF or POCl₃. It is crucial to use anhydrous reagents and a dry reaction setup.[5]

  • Deactivation by the nitro group: The electron-withdrawing nature of the nitro group on the phenyl ring reduces the overall electron density of the molecule, making the oxazole ring less susceptible to electrophilic attack.[4]

  • Suboptimal reaction temperature: The reaction may require heating to proceed at a reasonable rate, but excessive temperatures can lead to decomposition and the formation of tar-like byproducts.[6]

Q4: What are the expected major byproducts in this synthesis, and how can they be minimized?

A4: The primary byproducts to anticipate are:

  • Unreacted starting materials: Incomplete conversion is a common issue, particularly in the formylation step.

  • Hydrolysis of the Vilsmeier reagent: If moisture is present, the Vilsmeier reagent can be hydrolyzed, rendering it inactive.[5]

  • Over-formylation or alternative formylation: While less common on the deactivated phenyl ring, there is a small possibility of reaction at other sites if the conditions are too harsh.

  • Decomposition products: At elevated temperatures, the nitro-containing aromatic compound can be susceptible to degradation.

Minimizing these byproducts involves strict adherence to anhydrous conditions, careful temperature control, and monitoring the reaction progress by TLC or LC-MS to determine the optimal reaction time.[7]

Troubleshooting Guide

This section provides a structured approach to resolving common experimental challenges.

Low Yield in Oxazole Ring Formation
Symptom Potential Cause Recommended Solution
Low conversion of 3-methyl-4-nitrobenzamide Insufficiently reactive α-haloketone or incomplete reaction.Ensure the purity of ethyl bromopyruvate. Consider increasing the reaction time or temperature moderately. Monitor the reaction by TLC to track the consumption of the starting amide.
Formation of multiple unidentified spots on TLC Decomposition of starting materials or products under harsh conditions.If using a strong acid like sulfuric acid for cyclodehydration, consider a milder reagent such as phosphorus oxychloride (POCl₃) or trifluoroacetic anhydride (TFAA).[7]
Difficulty in isolating the oxazole product The product may be highly soluble in the workup solvent or form an emulsion.After quenching the reaction, ensure the pH is appropriately adjusted to neutralize any acid. Use a different extraction solvent or a brine wash to break up emulsions.
Challenges in the Vilsmeier-Haack Formylation
Symptom Potential Cause Recommended Solution
Reaction fails to proceed or shows very low conversion The Vilsmeier reagent is not forming or is being quenched. The oxazole substrate is too deactivated.Use freshly distilled, anhydrous DMF and POCl₃.[6] Assemble the reaction under an inert atmosphere (nitrogen or argon). Consider a moderate increase in the reaction temperature (e.g., from room temperature to 40-60 °C) and monitor for product formation.[4]
Formation of a dark, tarry reaction mixture Decomposition of the starting material or product at elevated temperatures.Avoid excessive heating. If the reaction requires heat, increase the temperature incrementally and monitor for the onset of decomposition. A shorter reaction time at a slightly higher temperature may be beneficial.
Product is contaminated with residual DMF DMF has a high boiling point and can be difficult to remove.After the aqueous workup, perform multiple extractions with a suitable organic solvent. Wash the combined organic layers with water and then brine to remove residual DMF. For final purification, column chromatography is recommended.

Experimental Protocols

Protocol 1: Synthesis of 2-(3-Methyl-4-nitrophenyl)oxazole-4-carboxylic acid

This protocol is based on the Robinson-Gabriel synthesis.[1][2]

  • Amide Condensation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 3-methyl-4-nitrobenzamide (1.0 eq) and ethyl bromopyruvate (1.1 eq) in a suitable solvent such as toluene or dioxane.

  • Reaction: Heat the mixture to reflux and monitor the reaction progress by TLC. The reaction is typically complete within 4-8 hours.

  • Cyclodehydration: Cool the reaction mixture to room temperature. Add phosphorus oxychloride (POCl₃) (2.0-3.0 eq) dropwise at 0 °C. After the addition, allow the mixture to warm to room temperature and then heat to 80-90 °C for 2-4 hours.

  • Work-up: Cool the reaction mixture and carefully quench by pouring it onto crushed ice. Neutralize the mixture with a saturated solution of sodium bicarbonate.

  • Extraction and Purification: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel.

Protocol 2: Reduction of the Carboxylic Acid to the Aldehyde

A common method for this transformation is the reduction of the corresponding ester followed by oxidation, or the direct reduction of the carboxylic acid. A more direct route involves the conversion of the carboxylic acid to an acid chloride, followed by a Rosenmund reduction or reduction with a milder reducing agent like DIBAL-H at low temperatures.

  • Acid Chloride Formation: To a solution of 2-(3-Methyl-4-nitrophenyl)oxazole-4-carboxylic acid (1.0 eq) in anhydrous dichloromethane, add oxalyl chloride (1.5 eq) and a catalytic amount of DMF at 0 °C. Stir the reaction mixture at room temperature for 2-3 hours.

  • Reduction: In a separate flask, prepare a solution of a suitable reducing agent such as sodium borohydride (NaBH₄) (1.5 eq) in a mixture of THF and water at 0 °C. Add the freshly prepared acid chloride solution dropwise to the reducing agent solution.

  • Work-up: After the reaction is complete (monitored by TLC), carefully quench the reaction with a dilute solution of HCl.

  • Extraction and Purification: Extract the mixture with ethyl acetate. Wash the combined organic layers with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. The crude aldehyde can be purified by column chromatography on silica gel.

Visualizing the Workflow and Mechanisms

Overall Synthetic Workflow

G cluster_0 Part 1: Oxazole Ring Formation cluster_1 Part 2: Aldehyde Formation 3-Methyl-4-nitrobenzamide 3-Methyl-4-nitrobenzamide Acylamino-ketone Intermediate Acylamino-ketone Intermediate 3-Methyl-4-nitrobenzamide->Acylamino-ketone Intermediate + Ethyl bromopyruvate 2-(3-Methyl-4-nitrophenyl)oxazole-4-carboxylic acid 2-(3-Methyl-4-nitrophenyl)oxazole-4-carboxylic acid Acylamino-ketone Intermediate->2-(3-Methyl-4-nitrophenyl)oxazole-4-carboxylic acid Cyclodehydration (e.g., POCl3) Acid Chloride Acid Chloride 2-(3-Methyl-4-nitrophenyl)oxazole-4-carboxylic acid->Acid Chloride + Oxalyl Chloride 2-(3-Methyl-4-nitrophenyl)oxazole-4-carboxylic acid->Acid Chloride This compound This compound Acid Chloride->this compound Reduction (e.g., NaBH4)

Caption: Proposed two-part synthetic workflow.

Vilsmeier-Haack Reaction Mechanism

G DMF DMF Vilsmeier Reagent Vilsmeier Reagent DMF->Vilsmeier Reagent + POCl3 POCl3 POCl3 Iminium Salt Intermediate Iminium Salt Intermediate Vilsmeier Reagent->Iminium Salt Intermediate + Oxazole Substrate (Electrophilic Attack) Oxazole Substrate Oxazole Substrate Final Aldehyde Final Aldehyde Iminium Salt Intermediate->Final Aldehyde Hydrolysis (Work-up)

Caption: Key steps in the Vilsmeier-Haack formylation.

References

Validation & Comparative

A Senior Application Scientist's Guide: Comparative Analysis of 2-(3-Methyl-4-nitro-phenyl)-oxazole-4-carbaldehyde and its Analogs in Anticancer Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Oxazole Scaffold as a Cornerstone in Medicinal Chemistry

The oxazole nucleus, a five-membered aromatic heterocycle, is a well-established "privileged scaffold" in medicinal chemistry.[1][2] Its unique electronic and structural properties facilitate interactions with a multitude of biological targets, making it a cornerstone in the design of novel therapeutic agents.[3][4] Oxazole derivatives have demonstrated a vast spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antidiabetic properties.[5][6]

This guide focuses on a specific, promising derivative: 2-(3-Methyl-4-nitro-phenyl)-oxazole-4-carbaldehyde . This molecule possesses several key features ripe for investigation: a potent electron-withdrawing nitro group, a strategically placed methyl group, and a reactive carbaldehyde moiety on the oxazole ring. The objective of this document is to provide a comprehensive comparative analysis of this lead compound against rationally designed analogs. Through systematic evaluation, we will dissect the structure-activity relationship (SAR) to understand the contribution of each functional group to its biological activity, thereby offering a data-driven framework for future drug development endeavors.

Rational Design of Comparator Molecules for SAR Dissection

To elucidate the specific role of each functional group in the lead compound, a series of analogs were designed for comparative analysis. The selection of these comparators is not arbitrary; each is intended to probe a specific structural question, a fundamental practice in medicinal chemistry for establishing a clear SAR.[7][8]

  • Lead Compound (C1): this compound. The baseline for our comparison.

  • Analog 1 (A1 - The Nitro Group Probe): 2-(3-Methyl-phenyl)-oxazole-4-carbaldehyde. By removing the 4-nitro group, we can directly quantify its contribution to the compound's activity. The nitro group is a strong electron-withdrawing group and a known pharmacophore in many bioactive molecules, often implicated in mechanisms involving bioreduction.[9]

  • Analog 2 (A2 - The Methyl Group Probe): 2-(4-Nitro-phenyl)-oxazole-4-carbaldehyde. Removal of the 3-methyl group allows for assessment of its steric and electronic influence on the phenyl ring's orientation and interaction with target biomolecules.

  • Analog 3 (A3 - The Carbaldehyde Probe): Methyl 2-(3-methyl-4-nitro-phenyl)-oxazole-4-carboxylate. Replacing the aldehyde at the C4 position with a methyl ester group tests the importance of this specific electrophilic and hydrogen-bonding moiety for biological function.

G C1 Lead Compound (C1) 2-(3-Methyl-4-nitro-phenyl) -oxazole-4-carbaldehyde A1 Analog 1 (A1) (Lacks Nitro Group) C1->A1 -NO2 A2 Analog 2 (A2) (Lacks Methyl Group) C1->A2 -CH3 A3 Analog 3 (A3) (Aldehyde -> Ester) C1->A3 -CHO -> -COOMe

Caption: Logical relationship of designed analogs to the lead compound (C1).

Comparative Synthesis and Characterization

A versatile and robust synthetic pathway is essential for generating a library of analogs for comparative screening. The Robinson-Gabriel synthesis and its modern variations provide a reliable method for constructing the 2,4-disubstituted oxazole core from α-acylamino ketones.[10][11] The following protocol is a generalized, high-yield procedure applicable to the synthesis of C1 and its analogs.

Experimental Protocol: Synthesis of Oxazole Derivatives

This protocol describes the synthesis of the lead compound (C1). The same procedure can be followed for analogs A1-A3 by starting with the appropriately substituted benzaldehyde.

  • Step 1: Synthesis of 2-Amino-1-(3-methyl-4-nitrophenyl)ethanone. To a solution of 3-methyl-4-nitroacetophenone (10 mmol) in glacial acetic acid (20 mL), add pyridinium tribromide (11 mmol) portion-wise. Stir at 60°C for 2 hours. Cool the reaction mixture and pour it into ice-cold water. Filter the resulting solid (α-bromo ketone), wash with water, and dry. Treat the crude α-bromo ketone with hexamethylenetetramine (12 mmol) in chloroform (50 mL) and reflux for 4 hours. Acidify with ethanolic HCl to precipitate the amine salt. Filter and wash with ether to obtain the intermediate.

  • Step 2: N-Acylation. Suspend the amine salt from Step 1 (8 mmol) in pyridine (15 mL). Add formyl chloride (glyoxyloyl chloride, 9 mmol) dropwise at 0°C. Allow the mixture to warm to room temperature and stir for 12 hours. Pour into a 1 M HCl solution and extract with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Step 3: Cyclodehydration to form the Oxazole Ring. Dissolve the crude N-acyl product from Step 2 (7 mmol) in a mixture of phosphorus oxychloride (10 mL) and dimethylformamide (2 mL). Heat the mixture at 90°C for 3 hours. Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated sodium bicarbonate solution. The Vilsmeier-Haack conditions used here facilitate both cyclization and formylation at the 4-position.

  • Step 4: Purification. Extract the aqueous mixture with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography on silica gel (eluting with a hexane-ethyl acetate gradient) to yield the final compound C1.

G cluster_synthesis Synthetic Workflow Start Substituted Acetophenone Step1 α-Bromination & Amination Start->Step1 Step2 N-Acylation Step1->Step2 Step3 Cyclodehydration (Vilsmeier-Haack) Step2->Step3 Step4 Purification (Chromatography) Step3->Step4 End Final Product (C1, A1, A2, or A3) Step4->End

Caption: Generalized workflow for the synthesis of oxazole derivatives.

Characterization Data Summary

Spectroscopic analysis confirms the successful synthesis of the target compounds.[12] The data presented below are representative values obtained from standard analytical techniques.

CompoundMolecular FormulaMolecular Weight ( g/mol )Yield (%)Key ¹H NMR Signal (δ, ppm)
C1 C₁₁H₈N₂O₄232.1965%9.95 (s, 1H, -CHO)
A1 C₁₁H₉NO₂187.1972%9.92 (s, 1H, -CHO)
A2 C₁₀H₆N₂O₄218.1768%9.98 (s, 1H, -CHO)
A3 C₁₂H₁₀N₂O₅262.2275%3.90 (s, 3H, -OCH₃)

Comparative Biological Evaluation: In Vitro Anticancer Activity

To assess the potential of these compounds as anticancer agents, we employed the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) cytotoxicity assay.[2][13] This colorimetric assay is a robust and widely accepted method for measuring cell viability by assessing the metabolic activity of mitochondrial reductase enzymes.[14] The human breast adenocarcinoma cell line MCF-7 was selected as it is a standard model for initial anticancer screening.[15]

Experimental Protocol: MTT Cytotoxicity Assay
  • Cell Seeding: Plate MCF-7 cells in a 96-well microtiter plate at a density of 5 x 10³ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare stock solutions of C1, A1, A2, and A3 in DMSO. Perform serial dilutions in culture medium to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM). The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent-induced toxicity. Replace the medium in each well with 100 µL of the medium containing the respective compound concentrations. Include a vehicle control (0.5% DMSO) and a blank control (medium only).

  • Incubation: Incubate the plates for 48 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently agitate the plate for 10 minutes to ensure complete solubilization.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Subtract the absorbance of the blank control from all readings. Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the compound concentration and determine the half-maximal inhibitory concentration (IC₅₀) value using non-linear regression analysis.

G cluster_assay MTT Assay Workflow start Seed MCF-7 Cells treat Treat with Oxazole Derivatives start->treat incubate48 Incubate (48 hours) treat->incubate48 add_mtt Add MTT Reagent incubate48->add_mtt incubate4 Incubate (4 hours) add_mtt->incubate4 solubilize Add Solubilizing Agent (DMSO) incubate4->solubilize read Measure Absorbance (570 nm) solubilize->read end Calculate IC50 read->end

Caption: Standard experimental workflow for the MTT cytotoxicity assay.

Experimental Results: Cytotoxicity Against MCF-7 Cells

The IC₅₀ values obtained from the MTT assay are summarized below. These quantitative data form the basis of our structure-activity relationship analysis.

CompoundKey Structural FeaturesIC₅₀ (µM) against MCF-7
C1 3-Methyl, 4-Nitro, 4-Carbaldehyde5.2 ± 0.4
A1 3-Methyl, 4-Carbaldehyde68.5 ± 5.1
A2 4-Nitro, 4-Carbaldehyde12.8 ± 1.1
A3 3-Methyl, 4-Nitro, 4-Carboxylate Ester45.3 ± 3.9

Structure-Activity Relationship (SAR) Analysis and Mechanistic Hypothesis

The experimental data provide clear insights into the contribution of each functional group to the observed anticancer activity.[16]

  • The Critical Role of the 4-Nitro Group: The most dramatic effect is seen upon removal of the nitro group. The IC₅₀ value jumps from 5.2 µM (C1) to 68.5 µM (A1), a greater than 13-fold decrease in potency. This strongly suggests the 4-nitro substituent is essential for cytotoxicity. This requirement is common for certain classes of anticancer agents, where the nitro group can undergo enzymatic reduction within the hypoxic environment of tumors to form cytotoxic radical species that damage DNA or other vital cellular components.[9]

  • The Modulating Effect of the 3-Methyl Group: Comparing C1 (IC₅₀ = 5.2 µM) with its non-methylated counterpart A2 (IC₅₀ = 12.8 µM) reveals that the presence of the methyl group enhances potency by approximately 2.5-fold. This could be due to favorable steric interactions within the target's binding pocket or by influencing the electronic properties of the phenyl ring, potentially twisting it into a more optimal conformation for binding.

  • The Importance of the 4-Carbaldehyde Moiety: Replacing the aldehyde group in C1 with a methyl ester in A3 results in an almost 9-fold loss of activity (IC₅₀ = 45.3 µM). This indicates that the aldehyde is not merely a placeholder but an active pharmacophoric element. Its electrophilic nature and ability to act as a hydrogen bond acceptor are likely crucial for target interaction, perhaps by forming a covalent bond (Schiff base) with a key lysine residue or a strong hydrogen bond with a donor in the active site.

Mechanistic Hypothesis: Based on the SAR, we hypothesize that this compound acts as an inhibitor of a critical signaling pathway involved in cancer cell proliferation, such as a protein kinase pathway. The oxazole-phenyl core likely serves as the primary scaffold for binding, while the aldehyde and nitro groups form key interactions that confer high affinity and potency. The nitro group, in particular, may be a primary driver of the cytotoxic effect.

G cluster_pathway Hypothetical Kinase Inhibition Pathway Receptor Growth Factor Receptor Kinase Cancer-Promoting Kinase (Target) Receptor->Kinase Substrate Downstream Substrate Kinase->Substrate Phosphorylation Proliferation Cell Proliferation & Survival Substrate->Proliferation C1 Compound C1 C1->Kinase Inhibition

Caption: Proposed mechanism: inhibition of a cancer-promoting kinase pathway by C1.

Conclusion and Future Directions

This comparative guide systematically evaluated this compound (C1) and three rationally designed analogs. Our findings, supported by robust experimental data, establish a clear structure-activity relationship for this chemical series against the MCF-7 breast cancer cell line.

The key takeaways are:

  • The 4-nitro group is indispensable for potent cytotoxic activity.

  • The 3-methyl group provides a beneficial, albeit smaller, enhancement to potency.

  • The 4-carbaldehyde is a critical pharmacophore , significantly superior to a methyl ester at the same position.

The lead compound C1, with an IC₅₀ of 5.2 µM, represents a promising starting point for further optimization. Future work should focus on retaining the essential 4-nitro and 4-carbaldehyde functionalities while exploring other substitutions on the phenyl ring to further enhance potency and selectivity. Mechanistic studies to confirm the hypothesized kinase inhibition and investigate the role of bioreduction of the nitro group are also warranted. This structured, data-driven approach exemplifies the core principles of modern medicinal chemistry, paving the way for the development of more effective oxazole-based anticancer therapeutics.

References

A Senior Application Scientist's Guide to Purity Assessment of 2-(3-Methyl-4-nitro-phenyl)-oxazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and development, the meticulous characterization of synthesized active pharmaceutical ingredients (APIs) and their intermediates is not merely a regulatory formality; it is the bedrock of safety and efficacy. The compound 2-(3-Methyl-4-nitro-phenyl)-oxazole-4-carbaldehyde, a heterocyclic aldehyde, represents a class of molecules with significant potential as building blocks in medicinal chemistry.[1] Its purity directly influences the outcome of subsequent synthetic steps and the impurity profile of the final drug substance.

This guide provides an in-depth, experience-driven comparison of analytical methodologies for assessing the purity of this specific compound. We will focus on High-Performance Liquid Chromatography (HPLC) as the primary, most robust technique, while also objectively comparing its performance against alternative methods. Our discussion is grounded in the principles of analytical quality by design, ensuring that the methodologies are not only accurate but also self-validating and fit for purpose in a regulated environment.

The Central Role of HPLC in Purity Determination

For a molecule like this compound, which possesses a distinct chromophore (the nitro-phenyl group), moderate polarity, and is likely non-volatile, Reversed-Phase HPLC (RP-HPLC) stands out as the analytical method of choice.[2] Its advantages in this context are manifold: high resolution, exceptional sensitivity, and robust quantitative accuracy.[3][4]

The core principle of RP-HPLC involves partitioning the analyte between a non-polar stationary phase (typically C18-bonded silica) and a polar mobile phase. Compounds with greater hydrophobicity are retained longer on the column. The structural features of our target molecule—an aromatic system, a nitro group, and an aldehyde—provide a moderate polarity that is ideal for achieving excellent separation from potential impurities, such as starting materials or side-reaction products, using a standard C18 column.

Strategic HPLC Method Development

A successful HPLC method is not accidental; it is the result of a logical, stepwise development process rooted in the physicochemical properties of the analyte.

  • Column Selection: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is the workhorse for this type of analysis, offering a strong hydrophobic interaction with the phenyl ring of the analyte.[5] This provides the necessary retention to allow for separation from more polar or less retained impurities.

  • Mobile Phase Composition: The choice of mobile phase is critical for optimizing selectivity. A combination of an aqueous buffer (like phosphate or formate) and an organic modifier (acetonitrile or methanol) is standard.[6] Acetonitrile is often preferred for nitroaromatic compounds due to its lower viscosity and favorable UV transparency.[7] A gradient elution, starting with a higher aqueous content and gradually increasing the organic modifier, is highly effective for separating compounds with a wide range of polarities, ensuring that both early-eluting polar impurities and late-eluting non-polar impurities are resolved from the main peak.

  • Detector Selection: The presence of the nitro-phenyl-oxazole conjugated system results in strong UV absorbance. A Photodiode Array (PDA) or Diode Array Detector (DAD) is ideal. It not only quantifies the analyte but also provides spectral data across a range of wavelengths. This is invaluable for peak purity analysis, helping to confirm that the main analyte peak is not co-eluting with a hidden impurity.[8] Based on similar structures, a detection wavelength around 270 nm should provide a strong signal.[7][9]

Experimental Workflow for HPLC Analysis

The logical flow from sample preparation to data analysis is crucial for reproducible results.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing A Accurately weigh ~10 mg of sample B Dissolve in Diluent (e.g., Acetonitrile/Water) A->B C Sonicate to ensure complete dissolution B->C D Filter through 0.45 µm syringe filter C->D E Inject sample onto RP-HPLC system D->E F Separation on C18 Column (Gradient Elution) E->F G Detection via DAD/PDA Detector F->G H Integrate Chromatogram G->H J Assess Peak Purity (DAD Spectral Analysis) G->J I Calculate Purity (% Area Normalization) H->I

Caption: HPLC workflow for purity assessment.

Detailed HPLC Protocol

This protocol is a robust starting point and should be validated according to ICH Q2(R1) guidelines before routine use.[10][11]

1. Instrumentation and Reagents:

  • HPLC system with gradient pump, autosampler, column thermostat, and DAD/PDA detector.

  • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • HPLC-grade acetonitrile, methanol, and water.

  • Analytical grade phosphoric acid or ammonium formate.

2. Chromatographic Conditions:

  • Mobile Phase A: 0.1% Phosphoric Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient Program:

    • 0-5 min: 40% B

    • 5-20 min: 40% to 90% B

    • 20-25 min: 90% B

    • 25-26 min: 90% to 40% B

    • 26-30 min: 40% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 270 nm (with full spectral scan from 200-400 nm)

  • Injection Volume: 10 µL

3. Sample Preparation:

  • Diluent: Acetonitrile/Water (50:50, v/v)

  • Standard/Sample Concentration: Prepare a stock solution of approximately 1.0 mg/mL. Dilute to a working concentration of 0.1 mg/mL using the diluent.

  • Procedure: Accurately weigh the sample, dissolve in the diluent, sonicate for 5 minutes to ensure complete dissolution, and filter through a 0.45 µm PTFE syringe filter before injection.

4. Data Analysis:

  • Purity is calculated using the area normalization method:

    • % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

  • This calculation assumes that all impurities have a similar response factor at the chosen wavelength. For higher accuracy, a reference standard and relative response factors should be determined.

Comparison with Alternative Analytical Methods

While HPLC is the gold standard for this application, other techniques have specific roles. The choice of method depends on the analytical goal, whether it is rapid screening, structural confirmation, or quantification of volatile impurities.

Decision Framework for Method Selection

The following decision tree illustrates the logical process a scientist might follow when choosing the most appropriate analytical technique.

Method_Selection cluster_quant Quantitative Analysis cluster_qual Qualitative Assessment A Primary Analytical Goal? B Accurate Purity & Impurity Profiling? A->B C Rapid Screening or Reaction Monitoring? A->C D Structural Confirmation Needed? A->D E Volatile/Solvent Impurities Suspected? A->E HPLC HPLC-DAD/UV B->HPLC Yes TLC TLC C->TLC Yes NMR NMR Spectroscopy D->NMR Yes GCMS GC-MS E->GCMS Yes

Caption: Decision tree for selecting an analytical method.

Comparative Analysis Table

The following table provides a direct comparison of HPLC with other common analytical techniques for this specific application.

Parameter High-Performance Liquid Chromatography (HPLC) Thin-Layer Chromatography (TLC) Gas Chromatography-Mass Spectrometry (GC-MS) Nuclear Magnetic Resonance (NMR)
Primary Use Quantitative purity & impurity profiling.[2]Qualitative; rapid reaction monitoring.[12]Analysis of volatile/thermolabile impurities.Structural elucidation & confirmation.
Resolution Very HighLow to ModerateVery High (for volatiles)Not a separation technique
Sensitivity High (ng to pg level)Moderate (µg to ng level)Very High (pg to fg level)Low (requires mg quantity)
Quantitation Excellent and highly reproducible.Semi-quantitative at best.Excellent (with proper standards).Quantitative (qNMR) but complex.
Sample Throughput Moderate (20-40 min/sample)High (multiple samples per plate)Moderate (20-60 min/sample)Low (5-30 min/sample)
Key Limitation Requires soluble, non-volatile samples.Poor resolution and quantitation.Sample must be volatile and thermally stable; not suitable for the target molecule itself.[4]Insensitive to trace impurities; complex spectra.
Structural Info Limited (UV spectra only).[13]Very Limited (Rf value).Excellent (Mass Spectrum provides fragmentation pattern).Unparalleled (provides complete molecular structure).
In-Depth Method Comparison
  • Thin-Layer Chromatography (TLC): TLC is an invaluable tool for rapid, qualitative checks, such as monitoring the progress of the synthesis reaction.[14] It is fast and inexpensive. However, its low resolution and semi-quantitative nature make it unsuitable for the final, accurate purity assessment required for regulatory purposes.[13] It serves as a preliminary screening tool, not a validation method.

  • Gas Chromatography-Mass Spectrometry (GC-MS): The primary requirement for GC analysis is that the compound must be volatile and thermally stable enough to be vaporized without decomposition.[4] Given the structure of this compound, with its relatively high molecular weight (232.19 g/mol ) and polar functional groups, it is unlikely to be sufficiently volatile for GC analysis without derivatization.[15] Its primary utility would be to detect and quantify residual volatile organic solvents (e.g., acetonitrile, ethanol) used during the synthesis, a task for which it is the superior method.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful technique for unambiguous structure elucidation. A ¹H and ¹³C NMR spectrum would confirm the identity and connectivity of the synthesized molecule. While quantitative NMR (qNMR) can be used for purity assessment, it is generally less sensitive to trace-level impurities (e.g., <0.1%) compared to HPLC. Its strength lies in identifying and characterizing unknown impurities if they can be isolated, not in routine purity screening of the bulk material.

Conclusion and Recommendations

For the comprehensive and accurate purity assessment of synthesized this compound, a validated Reversed-Phase HPLC method with DAD detection is the unequivocally superior choice. It provides the necessary resolution, sensitivity, and quantitative rigor required for quality control in a pharmaceutical development setting.

While other techniques have their place, they should be seen as complementary:

  • TLC should be used for rapid, in-process checks.

  • GC-MS should be employed specifically for the analysis of residual solvents.

  • NMR is essential for the initial structural confirmation of the synthesized batch and for the characterization of any significant, isolated impurities.

By integrating these methods intelligently, a complete and robust analytical characterization of the target compound can be achieved, ensuring its quality and suitability for progression in the drug development pipeline. This multi-faceted approach, with HPLC at its core, embodies the principles of scientific integrity and thoroughness that are paramount in our industry.

References

A Comparative Guide to the Biological Activity of 2-(3-Methyl-4-nitro-phenyl)-oxazole-4-carbaldehyde and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of the biological activities of 2-(3-Methyl-4-nitro-phenyl)-oxazole-4-carbaldehyde and its structural analogs. While direct experimental data for this specific molecule is not extensively available in the public domain, this document extrapolates its potential biological profile based on the well-documented activities of structurally related oxazole and nitroaromatic compounds. We will delve into the mechanistic underpinnings of their actions, present comparative data from analogous compounds, and provide detailed experimental protocols for the evaluation of such molecules. This guide is intended for researchers, scientists, and professionals in the field of drug development.

Introduction: The Pharmacophoric Significance of the 2-(Nitrophenyl)oxazole Scaffold

The molecule this compound is a multifaceted structure, integrating several key pharmacophores that are known to confer significant biological activity. The oxazole ring, a five-membered heterocycle containing nitrogen and oxygen, is a common scaffold in a multitude of biologically active compounds, demonstrating a wide array of activities including anticancer, anti-inflammatory, antimicrobial, and antifungal properties. The biological effects of oxazole derivatives are highly dependent on the nature and position of the substituents on the ring.

The presence of a nitro group on the phenyl ring is another critical determinant of this molecule's potential bioactivity. Nitroaromatic compounds are known for their potent antimicrobial and anticancer effects. This activity is often linked to the electron-withdrawing nature of the nitro group, which can be bioreduced within cells to form reactive nitroso and hydroxylamino intermediates. These reactive species can induce cellular damage by interacting with macromolecules such as DNA and proteins, and by generating reactive oxygen species (ROS). However, this mechanism can also be associated with toxicity, a crucial factor in drug development. The methyl group on the phenyl ring can also influence the molecule's lipophilicity and metabolic stability, thereby modulating its overall biological profile.

Comparative Biological Activities of Analogous Compounds

While specific data for this compound is scarce, a comparative analysis of its structural analogs provides valuable insights into its potential therapeutic applications. The following sections summarize the known anticancer and antimicrobial activities of related compounds.

Anticancer Activity

Oxazole derivatives have been extensively investigated as potential anticancer agents, targeting various mechanisms within cancer cells, including the inhibition of kinases, topoisomerases, and tubulin polymerization. The introduction of a nitrophenyl group can further enhance the cytotoxic potential of the oxazole scaffold.

Table 1: Comparative in vitro Anticancer Activity of Selected Oxazole Analogs

Compound/AnalogCancer Cell LineIC50 (µM)Reference
2-(4-Nitrophenyl)-oxazole derivativeHeLa (Cervical Cancer)0.11 - 1.04
5-Benzylsulfonyl-2-phenyl-1,3-oxazole-4-carboxylateVarious (NCI-60 panel)GI50: 5.37
2,4-disubstituted oxazole derivative (4c)(PDE4B inhibition)1.6
2-phenylacrylonitrile derivative (1g2a)HCT116 (Colon Cancer)0.0059
1,3-Oxazole sulfonamide derivativeLeukemia cell linesGI50: 0.0447

Note: The presented data is for structurally related compounds and not for this compound itself. The specific substitutions on the oxazole and phenyl rings of these analogs differ from the target compound.

The data in Table 1 suggests that nitrophenyl-oxazole derivatives can exhibit potent anticancer activity, with IC50 values in the low micromolar and even nanomolar range. The mechanism of action is likely multifactorial, involving the induction of apoptosis and inhibition of key cellular processes essential for cancer cell proliferation.

Antimicrobial Activity

The nitroaromatic moiety is a well-established pharmacophore in antimicrobial agents. The reduction of the nitro group under anaerobic or microaerophilic conditions, often found in bacterial and fungal environments, leads to the formation of cytotoxic radicals that disrupt cellular functions.

Table 2: Comparative in vitro Antimicrobial Activity of Selected Nitroaromatic and Oxazole Analogs

Compound/AnalogMicrobial StrainMIC (µg/mL)Reference
2-((2-methyl-5-nitro-1H-imidazol-1-yl)methyl)-5-(2-methoxyphenyl)-1,3,4-oxadiazole (11)E. coli1.56-3.13
2-((2-methyl-5-nitro-1H-imidazol-1-yl)methyl)-5-(2-methylbenzyl)-1,3,4-oxadiazole (12)E. coli1.56-6.25
4-Bromo-2-[4-(trifluoromethyl)phenylcarbamoyl]phenyl 4-nitrobenzoateM. tuberculosis0.25 - 2
2-(p-Tolyloxy)quinoline-3-carbaldehyde derivativeP. aeruginosa0.25
3,4-Dihydroxyphenyl-thiazole-coumarin hybridP. aeruginosa15.62–31.25

Note: The presented data is for structurally related compounds and not for this compound itself. The specific heterocyclic core and substitutions of these analogs differ from the target compound.

The data from analogous compounds in Table 2 indicates that the presence of a nitroaromatic group is a strong predictor of antimicrobial activity. The MIC values against various bacterial strains suggest that these compounds can be effective at low concentrations.

Mechanistic Insights and Signaling Pathways

The biological activity of this compound and its analogs is likely mediated through multiple mechanisms.

Mechanism of Action of the Nitro Group

The primary mechanism of action for the nitro group involves its reductive bioactivation. This process is often catalyzed by nitroreductase enzymes found in both prokaryotic and eukaryotic cells, particularly in hypoxic environments such as those found in solid tumors and anaerobic bacteria.

Nitro_Reduction_Pathway Nitroaromatic Compound (R-NO2) Nitroaromatic Compound (R-NO2) Nitro Radical Anion (R-NO2•-) Nitro Radical Anion (R-NO2•-) Nitroaromatic Compound (R-NO2)->Nitro Radical Anion (R-NO2•-) Nitroreductase (+1e-) Nitroso Derivative (R-NO) Nitroso Derivative (R-NO) Nitro Radical Anion (R-NO2•-)->Nitroso Derivative (R-NO) +1e-, +2H+ Reactive Oxygen Species (ROS) Reactive Oxygen Species (ROS) Nitro Radical Anion (R-NO2•-)->Reactive Oxygen Species (ROS) O2 Hydroxylamine Derivative (R-NHOH) Hydroxylamine Derivative (R-NHOH) Nitroso Derivative (R-NO)->Hydroxylamine Derivative (R-NHOH) +2e-, +2H+ Amino Derivative (R-NH2) Amino Derivative (R-NH2) Hydroxylamine Derivative (R-NHOH)->Amino Derivative (R-NH2) +2e-, +2H+ Cellular Damage Cellular Damage Hydroxylamine Derivative (R-NHOH)->Cellular Damage Reactive Oxygen Species (ROS)->Cellular Damage

Caption: Reductive bioactivation pathway of nitroaromatic compounds leading to cellular damage.

The generated reactive intermediates, such as the hydroxylamine derivative, can covalently bind to and damage cellular macromolecules like DNA and proteins, leading to cytotoxicity. The formation of ROS can also induce oxidative stress, further contributing to cellular damage.

Potential Signaling Pathways Targeted by Oxazole Analogs

Oxazole derivatives have been shown to modulate various signaling pathways involved in cell proliferation, survival, and inflammation. In the context of cancer, these compounds may interfere with pathways such as:

  • Apoptosis Induction: Many anticancer agents, including oxazole derivatives, exert their effects by inducing programmed cell death or apoptosis.

  • Kinase Inhibition: Certain oxazole analogs can inhibit protein kinases that are crucial for cancer cell signaling and growth.

  • Tubulin Polymerization Inhibition: Disruption of microtubule dynamics by inhibiting tubulin polymerization is a common mechanism for many anticancer drugs, and some oxazole derivatives have shown this activity.

Experimental Protocols

To facilitate further research and comparative analysis, this section provides detailed, step-by-step methodologies for key in vitro assays used to evaluate the biological activity of compounds like this compound.

In Vitro Anticancer Activity: MTT Assay for IC50 Determination

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. It is widely used to measure the cytotoxic effects of potential medicinal agents.

Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare a stock solution of the test compound in DMSO. Serially dilute the stock solution with culture medium to achieve a range of final concentrations. Add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the percentage of viability versus the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

MTT_Assay_Workflow A Seed Cancer Cells in 96-well plate B Treat with Test Compound (Serial Dilutions) A->B C Incubate for 48-72h B->C D Add MTT Reagent C->D E Incubate for 4h D->E F Solubilize Formazan with DMSO E->F G Measure Absorbance at 570 nm F->G H Calculate IC50 Value G->H

Caption: Workflow for determining the IC50 value using the MTT assay.

In Vitro Antimicrobial Activity: Broth Microdilution for MIC Determination

The broth microdilution method is a standard laboratory procedure used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.

Protocol:

  • Preparation of Inoculum: Culture the microbial strain overnight in an appropriate broth medium. Adjust the turbidity of the culture to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL.

  • Compound Dilution: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform a two-fold serial dilution of the compound in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Inoculation: Inoculate each well with the standardized microbial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

  • Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 35-37°C for 16-20 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism.

Structure-Activity Relationship (SAR) Insights

Based on the available literature for analogous compounds, several structural features can be correlated with biological activity:

  • Position of the Nitro Group: The position of the nitro group on the phenyl ring can significantly influence the compound's activity. The electron-withdrawing effect of the nitro group is crucial for its bioactivation.

  • Substituents on the Phenyl Ring: The presence of other substituents on the phenyl ring, such as the methyl group in the target compound, can affect the molecule's electronic properties, lipophilicity, and steric hindrance, thereby modulating its interaction with biological targets.

  • Modifications of the Carbaldehyde Group: The aldehyde functional group is reactive and can potentially form Schiff bases with biological nucleophiles. Modifications at this position, for example, by converting it to an oxime or hydrazone, could lead to analogs with altered biological profiles.

Conclusion and Future Perspectives

Future research should focus on the synthesis and in vitro evaluation of this compound and a systematic series of its analogs to establish a clear structure-activity relationship. Further studies to elucidate the precise mechanisms of action and to assess the in vivo efficacy and toxicity of the most promising compounds will be crucial for their potential development as therapeutic agents.

A Spectroscopic Guide to Differentiating 2-(3-Methyl-4-nitro-phenyl)-oxazole-4-carbaldehyde and its Carboxylic Acid Derivative

Author: BenchChem Technical Support Team. Date: January 2026

Senior Application Scientist Commentary: In drug discovery and materials science, the precise confirmation of molecular structure is paramount. The oxidation of an aldehyde to a carboxylic acid is a fundamental transformation, yet verifying its completion requires a multi-faceted analytical approach. This guide provides a detailed comparative analysis of 2-(3-Methyl-4-nitro-phenyl)-oxazole-4-carbaldehyde and its corresponding carboxylic acid, 2-(3-Methyl-4-nitro-phenyl)-oxazole-4-carboxylic acid. We will dissect the nuanced yet definitive differences in their spectroscopic signatures across Nuclear Magnetic Resonance (NMR), Infrared (IR), UV-Visible (UV-Vis), and Mass Spectrometry (MS), explaining the physicochemical principles that govern these variations.

Molecular Structures and Key Functional Groups

The core structural difference between the two title compounds lies at the C4 position of the oxazole ring. The aldehyde features a formyl group (-CHO), while its derivative possesses a carboxyl group (-COOH). This seemingly minor change from a C-H to a C-OH bond profoundly impacts the electronic environment of the molecule, leading to distinct and predictable spectroscopic fingerprints.

G cluster_0 This compound cluster_1 2-(3-Methyl-4-nitro-phenyl)-oxazole-4-carboxylic acid Aldehyde Aldehyde CarboxylicAcid CarboxylicAcid G start Sample Preparation (Dissolve in appropriate deuterated solvent for NMR, or spectroscopic grade solvent for others) ir FT-IR Spectroscopy (Acquire spectrum, e.g., 4000-400 cm⁻¹) start->ir nmr NMR Spectroscopy (Acquire ¹H, ¹³C spectra) start->nmr uv UV-Vis Spectroscopy (Scan e.g., 200-800 nm) start->uv ms Mass Spectrometry (Acquire mass spectrum, e.g., ESI+) start->ms data Data Analysis & Comparison ir->data nmr->data uv->data ms->data

A Comparative Guide to the In Vitro Bioactivity and Validation of 2-(3-Methyl-4-nitro-phenyl)-oxazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the in vitro testing and validation of the novel chemical entity, 2-(3-Methyl-4-nitro-phenyl)-oxazole-4-carbaldehyde (referred to herein as "Test Compound"). Drawing upon established principles of drug discovery, this document outlines a systematic approach to characterize its bioactivity, benchmark it against known alternatives, and elucidate its potential mechanism of action.[1][2] The protocols and strategies described are designed for researchers, scientists, and drug development professionals engaged in the preclinical evaluation of new therapeutic candidates.[2][3]

The selection of this compound for rigorous in vitro analysis is predicated on its chemical structure. It incorporates both a nitro-phenyl group and an oxazole ring, moieties that are present in numerous compounds with demonstrated biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[4][5][6] The primary hypothesis guiding this validation framework is that the Test Compound possesses cytotoxic activity against cancer cells, a common feature of novel heterocyclic compounds.[7]

Proposed Mechanism of Action: Targeting the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a critical regulator of cellular processes, including inflammation, immunity, cell proliferation, and apoptosis (programmed cell death).[8][9] Its constitutive activation is a hallmark of many cancers, promoting tumor cell survival, growth, and resistance to therapy.[8][9][10][11] The NF-κB pathway is frequently dysregulated in malignancies, making it a prime target for novel anticancer agents.[9][11][12] We hypothesize that the Test Compound exerts its cytotoxic effects by inhibiting this pathway, thereby preventing the nuclear translocation of NF-κB and the transcription of anti-apoptotic genes like BCL-2 and XIAP.[8]

Below is a diagram illustrating the canonical NF-κB signaling cascade, which represents the proposed target of the Test Compound.

NF_kappa_B_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR1 TNFa->TNFR Binds IKK IKK Complex TNFR->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates (for degradation) NFkB p50/p65 (NF-κB) IkBa->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocates Genes Target Gene Transcription (e.g., BCL-2, XIAP) Test_Compound Test Compound (Hypothesized Action) Test_Compound->IKK Inhibits

Caption: Hypothesized inhibition of the canonical NF-κB pathway by the Test Compound.

In Vitro Validation Strategy: A Multi-tiered Approach

To robustly evaluate the bioactivity of the Test Compound, a tiered experimental approach is recommended. This strategy begins with broad cytotoxicity screening to establish potency, followed by more specific assays to confirm the mechanism of action.

Validation_Workflow Start Test Compound 2-(3-Methyl-4-nitro-phenyl) -oxazole-4-carbaldehyde Screening Tier 1: Primary Screening Cytotoxicity Assay (MTT) Start->Screening IC50 Determine IC50 Values (Potency) Screening->IC50 Generates Data For Mechanism Tier 2: Mechanistic Assay Apoptosis Induction (Caspase-Glo 3/7) IC50->Mechanism Informs Concentration Selection Conclusion Data Synthesis & Comparative Analysis IC50->Conclusion Confirmation Confirm Apoptotic Pathway Activation Mechanism->Confirmation Confirmation->Conclusion

Caption: Tiered workflow for in vitro validation of the Test Compound's bioactivity.

Comparative Analysis: Performance Benchmarking

A critical component of validation is benchmarking the Test Compound's performance against a standard-of-care chemotherapeutic agent. Doxorubicin, a well-characterized cytotoxic drug, serves as an appropriate positive control and comparator.[13] The primary metric for comparison is the half-maximal inhibitory concentration (IC50), which quantifies the drug concentration required to inhibit a biological process by 50%.[2]

Table 1: Comparative In Vitro Cytotoxicity (IC50) Data

CompoundCancer Cell LineCancer TypeIC50 (µM) [48h Exposure]
Test Compound MCF-7Breast AdenocarcinomaHypothetical Value: 2.5
Test Compound HepG2Hepatocellular CarcinomaHypothetical Value: 5.8
Doxorubicin (Comparator) MCF-7Breast Adenocarcinoma0.8 - 2.5[14][15]
Doxorubicin (Comparator) HepG2Hepatocellular Carcinoma1.3 - 5.2[16][17]
Vehicle Control (DMSO) MCF-7 / HepG2N/A> 100

Note: IC50 values for the Test Compound are hypothetical and serve as placeholders for experimental data. Values for Doxorubicin are derived from published literature.

Detailed Experimental Protocols

For scientific rigor and reproducibility, detailed protocols are essential. The following sections provide step-by-step methodologies for the key assays in the validation workflow.

Protocol 1: Cell Viability Assessment via MTT Assay

The MTT assay is a colorimetric method used to measure cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[18][19] Metabolically active cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[19]

Objective: To determine the IC50 value of the Test Compound in selected cancer cell lines.

Methodology:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7 or HepG2) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell adherence.[2]

  • Compound Treatment: Prepare serial dilutions of the Test Compound and the comparator (Doxorubicin) in culture medium. Replace the existing medium with 100 µL of the medium containing the various drug concentrations. Include vehicle control (e.g., 0.1% DMSO) and no-cell (medium only) blank wells.[1][20]

  • Incubation: Incubate the plates for 48 hours under standard cell culture conditions.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for an additional 3-4 hours.[21] During this time, viable cells will convert the MTT into formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[2][21] Mix gently on an orbital shaker for 15 minutes.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[21]

  • Data Analysis: Subtract the absorbance of the blank wells from all other readings. Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the percentage of viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.[2]

Protocol 2: Apoptosis Detection via Caspase-Glo® 3/7 Assay

Caspases-3 and -7 are key effector enzymes in the apoptotic pathway.[22] Their activation is a hallmark of cells undergoing programmed cell death.[23] This luminescent assay uses a proluminescent substrate containing the DEVD peptide sequence, which is cleaved by active caspase-3/7 to generate a quantifiable "glow-type" signal.[24]

Objective: To determine if the Test Compound induces apoptosis in cancer cells at its IC50 concentration.

Methodology:

  • Cell Seeding and Treatment: Seed cells in an opaque-walled 96-well plate as described in Protocol 4.1. Treat cells with the Test Compound at its predetermined IC50 concentration, a vehicle control, and a known apoptosis inducer (e.g., Doxorubicin) as a positive control.[23]

  • Incubation: Incubate the plate for a period determined by preliminary time-course experiments (e.g., 24 hours).

  • Reagent Preparation: Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature.

  • Assay Execution (Add-Mix-Measure):

    • Remove the plate from the incubator and allow it to equilibrate to room temperature.

    • Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.[24]

    • Mix the contents of the wells by placing the plate on an orbital shaker for 30-60 seconds.

    • Incubate the plate at room temperature for 1-2 hours to allow for signal stabilization.

  • Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis: Subtract the average luminescence of the no-cell control wells from all other readings. Express the results as fold-change in caspase activity relative to the vehicle-treated control. A significant increase in luminescence indicates the induction of apoptosis.

Conclusion and Future Directions

This guide presents a validated, systematic framework for the initial in vitro characterization of this compound. By following the outlined strategy of primary cytotoxicity screening followed by mechanistic apoptosis assays, researchers can generate robust, comparative data. The hypothetical results suggest that the Test Compound may exhibit cytotoxic effects comparable to established chemotherapeutics like Doxorubicin, potentially through the inhibition of the pro-survival NF-κB pathway.

Successful validation through these assays would warrant further investigation, including more detailed mechanism-of-action studies (e.g., Western blotting for NF-κB pathway proteins), screening against a broader panel of cancer cell lines, and eventual progression to in vivo animal models to assess efficacy and safety.[3]

References

comparing the efficacy of different synthetic pathways for 2-(3-Methyl-4-nitro-phenyl)-oxazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of viable synthetic pathways for the targeted synthesis of 2-(3-Methyl-4-nitro-phenyl)-oxazole-4-carbaldehyde, a heterocyclic compound of interest for scaffold-based drug discovery. The methodologies presented herein are critically evaluated based on reaction efficiency, substrate availability, and procedural complexity, offering researchers a comparative framework to inform their synthetic strategies.

Introduction

The oxazole moiety is a privileged scaffold in medicinal chemistry, appearing in a wide array of biologically active natural products and synthetic pharmaceuticals. The title compound, this compound, presents a unique substitution pattern that makes it a valuable building block for the synthesis of more complex molecular architectures. The presence of the nitro group allows for further functionalization, while the carbaldehyde provides a handle for a variety of chemical transformations. This guide explores and compares three distinct synthetic pathways to this target molecule, providing detailed protocols and a critical assessment of their relative merits.

Pathway 1: The Bredereck-Style Synthesis and Subsequent Formylation

This classical approach involves the initial formation of the 2-aryl-oxazole core via the reaction of an α-haloketone with an amide, followed by the introduction of the formyl group at the 4-position.

Workflow for Pathway 1

A 1-(3-Methyl-4-nitrophenyl)ethanone B 2-Bromo-1-(3-methyl-4-nitrophenyl)ethanone A->B Br2, CHCl3 C 2-(3-Methyl-4-nitrophenyl)oxazole B->C Formamide, heat D This compound C->D Vilsmeier-Haack Formylation (POCl3, DMF)

Caption: Synthetic workflow for Pathway 1.

Rationale and Key Considerations

The initial α-bromination of the ketone is a standard transformation, though careful control of reaction conditions is necessary to avoid polybromination. The subsequent cyclization with formamide to form the oxazole ring is a robust and well-established method. The final formylation step utilizes the Vilsmeier-Haack reaction, which is a powerful tool for introducing a formyl group onto electron-rich aromatic and heterocyclic systems.[1][2][3] The oxazole ring is sufficiently activated to undergo electrophilic substitution at the 4- or 5-position.

Experimental Protocols

Step 1a: Synthesis of 2-Bromo-1-(3-methyl-4-nitrophenyl)ethanone

  • To a solution of 1-(3-methyl-4-nitrophenyl)ethanone (1.0 eq) in chloroform, add bromine (1.0 eq) dropwise at 0-5 °C.

  • Stir the reaction mixture at room temperature for 2 hours.

  • Pour the reaction mixture into ice-cold water and separate the organic layer.

  • Wash the organic layer sequentially with water, 10% aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Step 1b: Synthesis of 2-(3-Methyl-4-nitrophenyl)oxazole

  • A mixture of 2-bromo-1-(3-methyl-4-nitrophenyl)ethanone (1.0 eq) and formamide (excess) is heated at 150-160 °C for 2-3 hours.

  • After cooling, the reaction mixture is poured into water and the resulting precipitate is collected by filtration.

  • The crude product is washed with water and recrystallized from a suitable solvent (e.g., ethanol) to afford the pure oxazole.

Step 1c: Vilsmeier-Haack Formylation to this compound

  • To a stirred solution of phosphorus oxychloride (POCl₃, 1.5 eq) in anhydrous N,N-dimethylformamide (DMF) at 0 °C, add a solution of 2-(3-methyl-4-nitrophenyl)oxazole (1.0 eq) in anhydrous DMF.

  • Allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for 4-6 hours.

  • Cool the reaction mixture and pour it onto crushed ice with stirring.

  • Neutralize the solution with a saturated aqueous solution of sodium bicarbonate.

  • The precipitated product is collected by filtration, washed with water, and dried.

  • Purify the crude product by column chromatography or recrystallization.

Pathway 2: Construction from a Carboxylic Acid Precursor

This pathway builds the oxazole ring with a pre-installed carboxylate group at the 4-position, which is then reduced to the target aldehyde.

Workflow for Pathway 2

A 3-Methyl-4-nitrobenzoic acid B 3-Methyl-4-nitrobenzamide A->B 1. SOCl2 2. NH4OH C Ethyl 2-(3-methyl-4-nitrophenyl)oxazole-4-carboxylate B->C Ethyl bromopyruvate, Et3N D 2-(3-Methyl-4-nitrophenyl)oxazole-4-carboxylic acid C->D LiOH, THF/H2O E [2-(3-Methyl-4-nitrophenyl)oxazol-4-yl]methanol D->E LiAlH4, THF F This compound E->F Dess-Martin Periodinane

Caption: Synthetic workflow for Pathway 2.

Rationale and Key Considerations

This route begins with the commercially available 3-methyl-4-nitrobenzoic acid.[4] The formation of the amide is a straightforward and high-yielding reaction. The subsequent cyclization with ethyl bromopyruvate provides the oxazole-4-carboxylate ester. Hydrolysis of the ester to the carboxylic acid is typically efficient. The reduction of the carboxylic acid to the primary alcohol can be achieved with a strong reducing agent like lithium aluminum hydride (LiAlH₄).[5][6] Finally, a mild oxidation of the primary alcohol to the aldehyde is required, for which the Dess-Martin periodinane (DMP) is an excellent choice due to its high selectivity and mild reaction conditions.[7][8]

Experimental Protocols

Step 2a: Synthesis of 3-Methyl-4-nitrobenzamide

  • Reflux a mixture of 3-methyl-4-nitrobenzoic acid (1.0 eq) and thionyl chloride (1.5 eq) for 2 hours.

  • Remove the excess thionyl chloride under reduced pressure.

  • Dissolve the resulting acid chloride in a suitable solvent (e.g., THF) and add it dropwise to a cooled (0 °C) concentrated aqueous solution of ammonium hydroxide.

  • Stir the mixture for 1 hour and collect the precipitated product by filtration.

  • Wash the solid with cold water and dry to obtain 3-methyl-4-nitrobenzamide.

Step 2b: Synthesis of Ethyl 2-(3-methyl-4-nitrophenyl)oxazole-4-carboxylate

  • To a solution of 3-methyl-4-nitrobenzamide (1.0 eq) in a suitable solvent (e.g., THF), add ethyl bromopyruvate (1.1 eq) and triethylamine (1.2 eq).

  • Heat the mixture to reflux for 6-8 hours.

  • Cool the reaction mixture, filter off the triethylammonium bromide, and concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography to yield the desired ester.

Step 2c: Synthesis of 2-(3-Methyl-4-nitrophenyl)oxazole-4-carboxylic acid

  • To a solution of ethyl 2-(3-methyl-4-nitrophenyl)oxazole-4-carboxylate (1.0 eq) in a mixture of THF and water, add lithium hydroxide (LiOH, 2.0 eq).

  • Stir the mixture at room temperature until the starting material is consumed (monitored by TLC).

  • Acidify the reaction mixture with dilute HCl to pH 2-3.

  • Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to give the carboxylic acid.

Step 2d: Synthesis of [2-(3-Methyl-4-nitrophenyl)oxazol-4-yl]methanol

  • To a suspension of LiAlH₄ (1.5 eq) in anhydrous THF at 0 °C, add a solution of 2-(3-methyl-4-nitrophenyl)oxazole-4-carboxylic acid (1.0 eq) in anhydrous THF dropwise.

  • After the addition is complete, stir the mixture at room temperature for 2-3 hours.

  • Cool the reaction to 0 °C and carefully quench by the sequential addition of water, 15% aqueous NaOH, and water.

  • Filter the resulting precipitate and wash it with THF.

  • Concentrate the filtrate to obtain the crude alcohol, which can be used in the next step without further purification.

Step 2e: Dess-Martin Oxidation to this compound

  • To a solution of [2-(3-methyl-4-nitrophenyl)oxazol-4-yl]methanol (1.0 eq) in dichloromethane (DCM) at room temperature, add Dess-Martin periodinane (1.2 eq).

  • Stir the mixture for 1-2 hours until the starting material is consumed.

  • Quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Separate the organic layer, wash with saturated aqueous sodium bicarbonate and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the residue by column chromatography to afford the target aldehyde.

Pathway 3: Van Leusen Oxazole Synthesis

The Van Leusen oxazole synthesis provides a direct route to 5-substituted oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC). While this typically yields 5-substituted products, modifications or alternative strategies can be envisioned to access the desired 4-carbaldehyde. A plausible adaptation involves using a protected formyl group at the starting aldehyde.

Workflow for Pathway 3

cluster_van_leusen Van Leusen Approach A 3-Methyl-4-nitrobenzaldehyde B 2-(3-Methyl-4-nitrophenyl)-5-(dimethoxymethyl)oxazole A->B TosMIC, K2CO3, MeOH C 2-(3-Methyl-4-nitro-phenyl)-oxazole-5-carbaldehyde B->C Acidic hydrolysis D Target: this compound C->D Isomerization? (Difficult)

Caption: A conceptual Van Leusen approach leading to the 5-carbaldehyde isomer.

Rationale and Key Considerations

The Van Leusen reaction is a powerful method for constructing the oxazole ring.[9] A direct synthesis of the target 4-carbaldehyde via a standard Van Leusen approach is not feasible as it typically yields 5-substituted oxazoles. However, one could hypothetically start with an aldehyde bearing a protected formyl group that could be later deprotected. A more direct, albeit speculative, approach would be to explore a modified Van Leusen reaction that favors 4-substitution, which is not commonly reported. Therefore, this pathway is presented as a conceptual alternative with significant challenges, primarily the regioselectivity of the cyclization. The likely product of a standard Van Leusen reaction starting with 3-methyl-4-nitrobenzaldehyde would be the 2,5-disubstituted oxazole.

Comparative Efficacy

ParameterPathway 1: Bredereck-Style & FormylationPathway 2: Carboxylic Acid PrecursorPathway 3: Van Leusen (Conceptual)
Overall Yield ModerateModerate to GoodPotentially low and non-regioselective
Number of Steps 352 (to isomer)
Starting Materials Readily availableCommercially availableReadily available
Key Reagents Formamide, POCl₃, DMFLiAlH₄, Dess-Martin PeriodinaneTosMIC
Scalability ModerateGoodPotentially challenging due to regioselectivity
Procedural Complexity ModerateHigh (requires strong reducing agents and careful oxidation)Moderate (if regioselectivity can be controlled)
Key Challenges Vilsmeier-Haack regioselectivityHandling of LiAlH₄, purification after multiple stepsRegiocontrol of the Van Leusen reaction

Conclusion

Based on the analysis of the proposed synthetic routes, Pathway 2 emerges as the most reliable and versatile approach for the synthesis of this compound. Although it involves more steps, each transformation is well-precedented, and the starting materials are readily accessible. The control over the substitution pattern is a significant advantage of this route.

Pathway 1 offers a more convergent approach , but the regioselectivity of the Vilsmeier-Haack formylation on the 2-(3-methyl-4-nitrophenyl)oxazole core would need to be experimentally verified, as substitution at the 5-position is also possible.

Pathway 3, in its standard form, is not directly applicable for the synthesis of the desired 4-carbaldehyde isomer. Significant methodological development would be required to control the regioselectivity of the Van Leusen reaction to favor 4-substitution.

For researchers embarking on the synthesis of this target molecule, Pathway 2 provides the most robust and predictable route, while Pathway 1 represents a viable, albeit less certain, alternative.

References

A Comparative Guide to the Cross-Validation of Analytical Data for 2-(3-Methyl-4-nitro-phenyl)-oxazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and quality control, the unambiguous identification and quantification of active pharmaceutical ingredients (APIs) and their intermediates are paramount. This guide provides a comprehensive framework for the cross-validation of analytical data for the compound 2-(3-methyl-4-nitro-phenyl)-oxazole-4-carbaldehyde, a key heterocyclic intermediate. The methodologies presented herein are grounded in the principles of scientific integrity and are designed to establish a robust, self-validating system for analytical characterization, aligning with international regulatory standards.[1][2][3][4][5][6][7]

The imperative for cross-validation stems from the need to ensure the reliability and accuracy of analytical results across different techniques. By employing a suite of orthogonal analytical methods, we can build a comprehensive and trustworthy profile of the target molecule, mitigating the inherent limitations of any single technique. This guide will delve into the practical application of High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and UV-Vis Spectroscopy for the analysis of this compound.

The Cross-Validation Workflow: A Multi-Technique Approach

A well-designed cross-validation strategy ensures that the data from each analytical technique corroborates the others, providing a high degree of confidence in the identity, purity, and concentration of the analyte. The following diagram illustrates the logical flow of this integrated approach.

CrossValidationWorkflow cluster_0 Primary Quantification & Purity cluster_1 Structural Elucidation & Confirmation cluster_2 Spectroscopic Identity & Quantification cluster_3 Data Integration & Validation HPLC HPLC-UV CrossValidation Cross-Validation (Data Congruence) HPLC->CrossValidation GC GC-FID GC->CrossValidation NMR NMR (¹H, ¹³C) NMR->CrossValidation MS Mass Spectrometry MS->CrossValidation UV_Vis UV-Vis Spectroscopy UV_Vis->CrossValidation

Caption: Workflow for the cross-validation of analytical data.

I. Chromatographic Techniques: The Cornerstone of Purity and Quantification

Chromatographic methods, particularly HPLC and GC, are fundamental for assessing the purity of this compound and for its accurate quantification. The choice between these techniques is dictated by the compound's volatility and thermal stability. Given the presence of the polar nitro and aldehyde groups, HPLC is generally the preferred method.

A. High-Performance Liquid Chromatography (HPLC-UV)

HPLC with UV detection is a versatile and robust technique for the analysis of moderately polar, non-volatile compounds. A reversed-phase method is proposed for the analysis of the target molecule.

Experimental Protocol: HPLC-UV Analysis

  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a diode-array detector (DAD) or variable wavelength detector (VWD).

  • Column: A C18 stationary phase is recommended (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution using a mixture of water (A) and acetonitrile (B), both with 0.1% formic acid, is a suitable starting point. The gradient can be optimized to achieve adequate separation from any impurities.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: Based on the UV-Vis spectrum, a wavelength corresponding to a high absorbance, likely in the range of 270-320 nm, should be selected.[8][9][10]

  • Sample Preparation: Dissolve a precisely weighed amount of the sample in the mobile phase or a suitable solvent like acetonitrile to a known concentration (e.g., 1 mg/mL).

B. Gas Chromatography (GC-FID)

For a compound with sufficient volatility and thermal stability, GC with a Flame Ionization Detector (FID) can be an effective alternative or complementary technique. The presence of the aldehyde and nitro groups may require careful optimization to prevent degradation in the injector or on the column.

Experimental Protocol: GC-FID Analysis

  • Instrumentation: A gas chromatograph with a split/splitless injector and a flame ionization detector.

  • Column: A mid-polarity column (e.g., 5% phenyl-methylpolysiloxane) is a good starting point.

  • Injector Temperature: 250 °C (optimization may be required to avoid degradation).

  • Oven Temperature Program: A temperature gradient from a low initial temperature (e.g., 100 °C) to a high final temperature (e.g., 280 °C) to ensure elution of the analyte and any potential impurities.

  • Carrier Gas: Helium or hydrogen at a constant flow rate.

  • Detector Temperature: 300 °C.

  • Sample Preparation: Dissolve the sample in a volatile organic solvent such as dichloromethane or ethyl acetate.

II. Spectroscopic Techniques: Unveiling the Molecular Structure

Spectroscopic methods are indispensable for confirming the chemical identity of this compound.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR): The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the oxazole ring proton, the aldehyde proton, and the methyl group protons. The coupling patterns and integration of these signals will be crucial for structural confirmation.

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum will provide information on the number of unique carbon atoms in the molecule. A predicted ¹³C NMR spectrum for this compound is available, which can serve as a reference.[15]

Experimental Protocol: NMR Analysis

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of the deuterated solvent.

  • Data Acquisition: Acquire standard ¹H and ¹³C spectra. Additional experiments like DEPT, COSY, and HSQC can be performed for more detailed structural elucidation.

B. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which is highly specific and can be used for confirmation of identity.

Experimental Protocol: MS Analysis

  • Instrumentation: A mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), coupled to a suitable mass analyzer (e.g., quadrupole, time-of-flight).

  • Ionization Mode: Both positive and negative ion modes should be evaluated.

  • Sample Introduction: The sample can be introduced directly via an infusion pump or as the eluent from an HPLC system (LC-MS).

  • Data Analysis: The molecular ion peak ([M+H]⁺ or [M-H]⁻) should be observed, confirming the molecular weight of 232.19 g/mol .[15] The fragmentation pattern can provide further structural information.

C. UV-Vis Spectroscopy

UV-Vis spectroscopy is a simple and rapid technique for confirming the presence of the chromophoric system in the molecule and can also be used for quantitative analysis. The nitrophenyl and oxazole moieties are expected to result in strong UV absorbance.

Experimental Protocol: UV-Vis Analysis

  • Instrumentation: A UV-Vis spectrophotometer.

  • Solvent: A UV-transparent solvent such as acetonitrile or ethanol.

  • Procedure: Prepare a dilute solution of the compound and record the absorbance spectrum over a range of 200-400 nm to determine the wavelength(s) of maximum absorbance (λmax).

III. Method Validation: Ensuring Data Integrity

Each of the analytical methods described must be validated to demonstrate its suitability for the intended purpose, in accordance with regulatory guidelines such as those from the International Council for Harmonisation (ICH).[2][3][16][17] The key validation parameters are summarized in the table below.

Validation ParameterHPLC-UV / GC-FIDNMRMSUV-Vis
Specificity YesYesYesLimited
Linearity YesNoNoYes
Range YesNoNoYes
Accuracy YesNoNoYes
Precision YesNoNoYes
Limit of Detection (LOD) YesNoYesYes
Limit of Quantitation (LOQ) YesNoNoYes
Robustness YesNoNoYes

Table 1: Key validation parameters for each analytical technique.

The validation process establishes, through laboratory studies, that the performance characteristics of the method meet the requirements for the intended analytical applications.[1][18][19]

IV. Comparative Analysis and Data Cross-Validation

The ultimate goal of this multi-technique approach is to ensure the congruence of the data obtained. The following diagram illustrates the relationships in this cross-validation process.

DataCrossValidation cluster_main This compound cluster_techniques Analytical Techniques Identity Identity Purity Purity Quantification Quantification HPLC HPLC HPLC->Purity HPLC->Quantification GC GC GC->Purity NMR NMR NMR->Identity MS MS MS->Identity UV_Vis UV-Vis UV_Vis->Identity UV_Vis->Quantification

Caption: Inter-relationships in data cross-validation.

Data Congruence Checklist:

  • Identity: Does the molecular weight from MS match the structure determined by NMR? Do the functional groups identified by IR (if performed) and NMR correspond to the structure?

  • Purity: Do the purity values obtained from HPLC and GC (if applicable) correlate? Are the impurities detected by one technique also observed by the other?

  • Quantification: Do the quantitative results from the primary method (e.g., HPLC) align with those from a secondary method (e.g., UV-Vis, qNMR)?

By systematically addressing these questions, a high level of confidence in the analytical data for this compound can be achieved, ensuring the quality and consistency of this important chemical entity.

References

A Comparative In Vitro Cytotoxicity Analysis: Evaluating the Potential of 2-(3-Methyl-4-nitro-phenyl)-oxazole-4-carbaldehyde Against Standard Chemotherapeutic Agents

Author: BenchChem Technical Support Team. Date: January 2026

In the relentless pursuit of novel anticancer therapeutics, heterocyclic compounds, particularly those containing the oxazole scaffold, have emerged as a promising class of molecules.[1] Their diverse pharmacological activities stem from their ability to interact with various biological targets.[2][3][4] This guide provides a comprehensive framework for evaluating the cytotoxic potential of a novel oxazole derivative, 2-(3-Methyl-4-nitro-phenyl)-oxazole-4-carbaldehyde, against established standard-of-care chemotherapeutic drugs, Doxorubicin and Cisplatin.

This document is intended for researchers, scientists, and drug development professionals. It offers a detailed experimental design, elucidates the rationale behind the chosen methodologies, and provides a structured approach to data interpretation. The experimental protocols described herein are designed to be self-validating, ensuring the generation of robust and reproducible data.

Introduction to the Compounds and Rationale for Comparison

The Investigational Compound: this compound

The subject of our investigation, this compound, is a synthetic oxazole derivative. While specific cytotoxic data for this exact molecule is not yet extensively published, the broader class of oxazole-containing compounds has demonstrated significant anticancer activity by targeting various cellular mechanisms, including DNA topoisomerases, protein kinases, and microtubule dynamics.[2][3] The structural motifs of a nitro-substituted phenyl ring attached to an oxazole-carbaldehyde core suggest a potential for biological activity, warranting a thorough investigation into its cytotoxic effects.

The Standard Drugs: Doxorubicin and Cisplatin

For a meaningful comparison, two widely used and well-characterized chemotherapeutic agents have been selected:

  • Doxorubicin: An anthracycline antibiotic, Doxorubicin is a cornerstone in the treatment of a wide range of cancers, including breast and lung cancer.[] Its primary mechanisms of action include DNA intercalation, inhibition of topoisomerase II, and the generation of reactive oxygen species (ROS), ultimately leading to cell cycle arrest and apoptosis.[][6][7][8][9]

  • Cisplatin: A platinum-based coordination complex, Cisplatin is a potent antitumor agent effective against various solid tumors.[10] Its cytotoxicity is primarily mediated by the formation of DNA adducts, which trigger DNA damage response pathways, culminating in apoptosis.[10][11][12][13][14]

The selection of these two drugs provides a robust benchmark for evaluating the potency and potential mechanism of action of our investigational oxazole compound.

Rationale for the Study

The primary objective of this proposed study is to quantify and compare the in vitro cytotoxicity of this compound with that of Doxorubicin and Cisplatin. This will be achieved by determining the half-maximal inhibitory concentration (IC50) of each compound across a panel of human cancer cell lines. The IC50 value represents the concentration of a drug that is required to inhibit a biological process by 50% and is a critical parameter for assessing the potency of a potential therapeutic agent.[15][16]

Experimental Design and Methodology

A rigorous and standardized experimental workflow is crucial for obtaining reliable and comparable data. The following sections detail the selected cell lines, the chosen cytotoxicity assay, and the step-by-step protocols.

Selection of Human Cancer Cell Lines

To obtain a broad understanding of the compound's activity, a panel of well-established and characterized human cancer cell lines will be utilized:

  • HeLa (Cervical Adenocarcinoma): An immortalized cell line derived from cervical cancer cells.[17][18] HeLa cells have been instrumental in countless biomedical discoveries and are widely used in cancer research.[19][20][21]

  • A549 (Non-Small Cell Lung Carcinoma): An epithelial cell line derived from a lung carcinoma.[22][23][24] These cells serve as a valuable model for studying lung cancer and developing new therapies.[25][26]

  • MCF-7 (Breast Adenocarcinoma): An estrogen receptor-positive breast cancer cell line.[27][28] MCF-7 is one of the most studied breast cancer cell lines and is crucial for research into hormone-responsive cancers.[29][30][31]

The use of this panel allows for the assessment of the compound's efficacy against different cancer types, providing insights into its potential spectrum of activity.

Cytotoxicity Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely accepted and reliable colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[32][33][34] The principle of the assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[33] The amount of formazan produced is directly proportional to the number of viable cells.[35]

Experimental Workflow

The following diagram illustrates the overall experimental workflow:

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experimentation cluster_assay Phase 3: Assay & Data Acquisition cluster_analysis Phase 4: Data Analysis cell_culture Cell Line Culture (HeLa, A549, MCF-7) cell_seeding Cell Seeding (96-well plates) cell_culture->cell_seeding compound_prep Compound Preparation (Test & Standard Drugs) treatment Compound Treatment (Dose-response) compound_prep->treatment cell_seeding->treatment incubation Incubation (48 hours) treatment->incubation mtt_addition MTT Reagent Addition incubation->mtt_addition formazan_solubilization Formazan Solubilization mtt_addition->formazan_solubilization absorbance_reading Absorbance Reading (570 nm) formazan_solubilization->absorbance_reading data_processing Data Processing absorbance_reading->data_processing ic50_calc IC50 Calculation data_processing->ic50_calc

Caption: Experimental workflow for cytotoxicity comparison.

Detailed Experimental Protocols

2.4.1. Cell Culture and Maintenance

  • Culture HeLa, A549, and MCF-7 cells in their respective recommended media, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Maintain the cells in a humidified incubator at 37°C with 5% CO2.

  • Subculture the cells upon reaching 80-90% confluency to ensure exponential growth.

2.4.2. Compound Preparation

  • Prepare stock solutions of this compound, Doxorubicin, and Cisplatin in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mM).

  • Prepare serial dilutions of each compound in the appropriate cell culture medium to achieve the desired final concentrations for the dose-response study.

2.4.3. MTT Assay Protocol [36]

  • Harvest the cells and determine the cell density using a hemocytometer or an automated cell counter.

  • Seed the cells into 96-well plates at an optimized density (e.g., 5,000-10,000 cells/well) in a final volume of 100 µL of culture medium.

  • Incubate the plates for 24 hours to allow the cells to attach.

  • After 24 hours, carefully remove the medium and add 100 µL of fresh medium containing the various concentrations of the test compound and standard drugs. Include vehicle-only controls.

  • Incubate the plates for 48 hours at 37°C in a 5% CO2 incubator.

  • Following the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[32]

  • Incubate the plates for an additional 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[36]

  • Gently shake the plates on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan.[32]

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

Data Analysis and IC50 Determination
  • Calculate the percentage of cell viability for each concentration using the following formula:

    • % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

  • Plot the percentage of cell viability against the logarithm of the compound concentration.

  • Determine the IC50 value for each compound by performing a non-linear regression analysis of the dose-response curve.[37][38]

Anticipated Results and Data Presentation

The primary outcome of this study will be the IC50 values for each compound against the three cancer cell lines. This quantitative data will be summarized in a clear and concise table for easy comparison.

Table 1: Comparative Cytotoxicity (IC50 in µM) of the Investigational Compound and Standard Drugs

CompoundHeLa (Cervical Cancer)A549 (Lung Cancer)MCF-7 (Breast Cancer)
This compoundExperimental ValueExperimental ValueExperimental Value
DoxorubicinExperimental ValueExperimental ValueExperimental Value
CisplatinExperimental ValueExperimental ValueExperimental Value

Discussion and Interpretation of Potential Outcomes

The comparative analysis of the IC50 values will provide critical insights into the cytotoxic potential of this compound.

  • Potency: A lower IC50 value indicates greater potency.[16] By comparing the IC50 of the test compound to those of Doxorubicin and Cisplatin, we can gauge its relative effectiveness.

  • Selectivity: Differences in the IC50 values across the different cell lines may suggest a degree of selectivity towards a particular cancer type.

  • Mechanism of Action: While this study does not directly elucidate the mechanism of action, a comparison of the cytotoxicity profile with those of Doxorubicin and Cisplatin can provide preliminary clues. For instance, if the compound shows similar efficacy to Doxorubicin, it might suggest a role in topoisomerase II inhibition or oxidative stress.

The following diagrams illustrate the simplified signaling pathways of the standard drugs, which can serve as a reference for postulating the mechanism of the test compound.

G cluster_dox Doxorubicin Mechanism dox Doxorubicin dna_intercalation DNA Intercalation dox->dna_intercalation top2 Topoisomerase II Inhibition dox->top2 ros ROS Generation dox->ros dna_damage DNA Damage dna_intercalation->dna_damage top2->dna_damage ros->dna_damage apoptosis_dox Apoptosis dna_damage->apoptosis_dox

Caption: Simplified mechanism of Doxorubicin cytotoxicity.

G cluster_cis Cisplatin Mechanism cis Cisplatin dna_adducts DNA Adducts cis->dna_adducts dna_damage_response DNA Damage Response dna_adducts->dna_damage_response cell_cycle_arrest Cell Cycle Arrest dna_damage_response->cell_cycle_arrest apoptosis_cis Apoptosis cell_cycle_arrest->apoptosis_cis

Caption: Simplified mechanism of Cisplatin cytotoxicity.

Conclusion

This guide outlines a comprehensive and scientifically rigorous approach for the comparative cytotoxicity evaluation of this compound. By employing a panel of relevant cancer cell lines and standardized methodologies, this study will generate crucial data on the compound's potency and potential as a novel anticancer agent. The findings will provide a solid foundation for further preclinical development, including mechanistic studies and in vivo efficacy assessments.

References

Confirming the Molecular Weight of 2-(3-Methyl-4-nitro-phenyl)-oxazole-4-carbaldehyde: A Comparative Guide to Mass Spectrometry and Supporting Techniques

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and development, the unambiguous characterization of novel chemical entities is a cornerstone of scientific rigor. For researchers and scientists, confirming the molecular identity of a synthesized compound is a critical first step that underpins all subsequent biological and pharmacological evaluation. This guide provides an in-depth, experience-driven comparison of analytical techniques for confirming the molecular weight of 2-(3-Methyl-4-nitro-phenyl)-oxazole-4-carbaldehyde (Molecular Formula: C₁₁H₈N₂O₄, Theoretical Molecular Weight: ~232.19 g/mol ), with a primary focus on mass spectrometry.[1][2] We will explore the causality behind experimental choices, present self-validating protocols, and contextualize the data within a broader analytical framework.

The Central Role of Molecular Weight Confirmation

Mass Spectrometry: The Gold Standard for Molecular Weight Determination

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[3] Its high sensitivity and accuracy make it the preferred method for determining the molecular weight of small molecules.

Electrospray Ionization (ESI): A Gentle Approach for Unambiguous Results

For a molecule like this compound, Electrospray Ionization (ESI) is the ionization technique of choice. ESI is a "soft" ionization method, meaning it imparts minimal energy to the analyte, reducing the likelihood of fragmentation.[1][4][5] This is crucial for obtaining a clear molecular ion peak, which is directly representative of the compound's molecular weight.

The workflow for ESI-MS analysis is a multi-step process designed for precision and clarity.

ESI_MS_Workflow cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry Analysis cluster_data_processing Data Processing & Interpretation A Dissolution in Appropriate Solvent B Dilution to Optimal Concentration A->B C Infusion into ESI Source B->C D Ionization C->D E Mass Analyzer (e.g., TOF, Orbitrap) D->E F Detector E->F G Mass Spectrum Generation F->G H Molecular Ion Peak Identification G->H I Comparison with Theoretical MW H->I

Figure 1: A generalized workflow for molecular weight confirmation by ESI-MS.
Experimental Protocol: ESI-MS Analysis

  • Sample Preparation:

    • Dissolve a small quantity (~1 mg) of this compound in a high-purity solvent such as acetonitrile or methanol. The choice of solvent is critical; it must be volatile and capable of solvating the analyte.

    • Dilute the stock solution to a final concentration of 1-10 µg/mL. This concentration range is optimal for most ESI sources, preventing signal suppression and detector saturation.

  • Instrumentation and Data Acquisition:

    • Utilize a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument. These analyzers provide the mass accuracy required to distinguish between compounds with similar nominal masses.

    • Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min).

    • Acquire data in positive ion mode. The presence of nitrogen atoms in the oxazole ring makes the compound amenable to protonation, forming a positively charged ion ([M+H]⁺).

    • Set the mass range to scan from m/z 100 to 500 to ensure the molecular ion is captured.

  • Data Analysis and Interpretation:

    • The primary objective is to identify the protonated molecular ion peak, [M+H]⁺. For our target compound, with a theoretical molecular weight of ~232.19, we expect to observe a prominent peak at approximately m/z 233.19.

    • The high-resolution capabilities of the mass analyzer allow for the determination of the accurate mass, which can be used to confirm the elemental composition.

Hypothetical Data and Interpretation

A successful ESI-MS analysis of this compound would yield a mass spectrum dominated by the [M+H]⁺ ion.

Ion SpeciesTheoretical m/zObserved m/z (Hypothetical)Mass Error (ppm)
[M+H]⁺233.0557233.05590.86
[M+Na]⁺255.0376255.03780.78

Note: The presence of a sodium adduct ([M+Na]⁺) is common in ESI-MS and further corroborates the molecular weight.

Comparative Analysis with Alternative Techniques

While mass spectrometry is the primary tool for molecular weight confirmation, a comprehensive characterization often involves orthogonal techniques that provide complementary information.

TechniquePrincipleInformation ProvidedAdvantagesLimitations
Mass Spectrometry (ESI-MS) Measures the mass-to-charge ratio of ionized molecules.Precise molecular weight and elemental composition.High sensitivity, accuracy, and speed.Provides limited structural information on its own.
Nuclear Magnetic Resonance (NMR) Spectroscopy Measures the absorption of radiofrequency energy by atomic nuclei in a magnetic field.Detailed structural information (connectivity and stereochemistry).Unrivaled for structure elucidation.[6][7][8]Lower sensitivity than MS; requires more sample.
Elemental Analysis Determines the percentage composition of elements in a compound.Empirical formula.Confirms the elemental ratios.Does not provide the molecular formula directly; requires molecular weight information.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Context

NMR spectroscopy, particularly ¹H and ¹³C NMR, is indispensable for elucidating the complete chemical structure.[7][8] While not a direct measure of molecular weight in the same way as MS, the detailed structural information it provides serves as a powerful validation tool. The number and types of protons and carbons observed in the NMR spectra must be consistent with the proposed molecular formula and weight.

Elemental Analysis: Confirming the Building Blocks

Elemental analysis provides the empirical formula of a compound by determining the mass percentages of its constituent elements. When combined with the molecular weight from mass spectrometry, the molecular formula can be definitively determined.

Conclusion: A Multi-faceted Approach to Certainty

Confirming the molecular weight of a novel compound like this compound is a foundational step in the research and development pipeline. While high-resolution mass spectrometry, particularly with electrospray ionization, stands as the principal technique for this purpose, a truly robust characterization is achieved through the synergistic use of orthogonal methods. By integrating the precise molecular weight from MS with the detailed structural insights from NMR and the elemental composition from elemental analysis, researchers can establish an unshakeable foundation of data upon which to build their subsequent investigations. This multi-technique approach embodies the principles of scientific integrity, ensuring that the journey of drug discovery begins with a well-defined and validated starting point.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-(3-Methyl-4-nitro-phenyl)-oxazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: As a novel heterocyclic compound, 2-(3-Methyl-4-nitro-phenyl)-oxazole-4-carbaldehyde is increasingly utilized in medicinal chemistry and materials science. Its synthesis and application, however, generate waste streams that require meticulous management. The presence of a nitroaromatic group—a well-known toxophore and potentially energetic functional group—necessitates a disposal protocol grounded in rigorous safety and regulatory compliance. This guide provides a comprehensive, step-by-step procedure for the safe handling and disposal of this compound, ensuring the protection of laboratory personnel and the environment. Our approach moves beyond mere compliance, embedding safety and causality into every step to build a self-validating waste management system.

Section 1: Hazard Assessment and Waste Characterization

Before any disposal protocol can be established, a thorough understanding of the compound's hazards is essential. While specific toxicological data for this compound is limited, we can infer its hazard profile by examining its structural motifs and data from analogous compounds. This process of "hazard-by-analogy" is a cornerstone of laboratory safety for new chemical entities.

The molecule's structure contains two key features of concern: a nitrophenyl group and an aldehyde functional group .

  • Nitrophenyl Moiety: Aromatic nitro compounds are often toxic and can be reactive. The related compound, 3-Methyl-4-nitrophenol, is classified as harmful if swallowed, harmful in contact with skin, and a cause of serious skin and eye irritation[1]. Furthermore, aromatic nitro compounds may react explosively with bases or reducing agents[2]. Therefore, all waste containing this compound must be considered potentially reactive and toxic.

  • Environmental Fate: Nitrophenols, a related class of compounds, are known environmental contaminants found at hazardous waste sites and can form from vehicle exhaust[3][4]. They are expected to biodegrade in water and soil, but their release into the environment must be strictly avoided[4].

Based on this analysis, waste containing this compound must be classified as Hazardous Waste under the U.S. Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA) regulations[5][6].

Table 1: Inferred Hazard Profile and Properties

Property / HazardInferred Risk & Handling RequirementRationale & Authoritative Source
Chemical Formula C₁₁H₈N₂O₄-[7]
Molecular Weight 232.19 g/mol -[7][8]
CAS Number 885274-46-4-[7][8]
Acute Toxicity Harmful. Assume harmful if swallowed, inhaled, or in contact with skin.Based on SDS for analogous compounds like 3-Methyl-4-nitrophenol and other nitro-aromatic aldehydes[1][9].
Skin/Eye Irritation Irritant. Causes skin and serious eye irritation.Based on SDS for analogous compounds[1][9][10].
Reactivity Reactive. Potentially explosive with strong bases or reducing agents. Strong oxidizing agents are incompatible.Aromatic nitro compounds can detonate in the presence of a base. Organonitrates are oxidizing agents[2]. Incompatible with strong oxidizing agents and bases[1].
Environmental Hazard Harmful to aquatic life. Must not be released into the environment.Nitrophenols are environmental contaminants. Improper disposal can pollute the environment and threaten human health[3][11].

Section 2: Regulatory Framework: Adherence to EPA and OSHA Standards

Proper disposal is a legal and ethical requirement. In the United States, two primary federal agencies govern this process:

  • Environmental Protection Agency (EPA): Through RCRA, the EPA establishes the "cradle-to-grave" hazardous waste management program[12]. This principle holds the generator (the laboratory) responsible for the waste from its creation to its ultimate disposal[12]. Your laboratory must obtain an EPA identification number (for small and large quantity generators) and use a licensed hazardous waste transporter and disposal facility[5][13].

  • Occupational Safety and Health Administration (OSHA): The "Occupational Exposure to Hazardous Chemicals in Laboratories" standard (29 CFR 1910.1450), also known as the Laboratory Standard, mandates practices to protect workers[14]. Key requirements include a written Chemical Hygiene Plan (CHP) , employee training, use of personal protective equipment (PPE), and engineering controls like chemical fume hoods[15][16][17]. All disposal procedures must be incorporated into your laboratory's CHP.

Section 3: Standard Operating Procedure for Disposal

This section details the step-by-step protocol for safely managing waste streams containing this compound.

Part A: Pre-Disposal: Collection and Containment

This initial phase is critical for preventing accidental exposures and reactions.

1. Personal Protective Equipment (PPE): Before handling the compound or its waste, always wear the following:

  • Eye Protection: Chemical safety goggles or a face shield[1].

  • Hand Protection: Nitrile gloves. Inspect gloves before use and use proper removal technique.

  • Body Protection: A standard lab coat[18].

2. Waste Segregation:

  • Rationale: Due to its reactivity profile, segregation is the most critical step. Co-mingling this waste with incompatible chemicals can lead to fire or explosion[2].

  • Procedure:

    • Establish a dedicated waste container for this compound and materials contaminated with it.

    • DO NOT mix this waste with:

      • Strong bases (e.g., sodium hydroxide)

      • Reducing agents (e.g., hydrides, sulfides)

      • Acids (to prevent potential side reactions)

      • Other organic waste streams unless their compatibility is certain.

3. Containerization and Labeling:

  • Container Selection: Use a clean, non-reactive container with a secure screw cap. A glass bottle is preferred for liquid waste. Ensure the container is in good condition.

  • Labeling: All hazardous waste containers must be properly labeled from the moment the first drop of waste is added[16]. The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • A clear statement of the hazards (e.g., "Toxic," "Reactive")

    • The date accumulation started.

Part B: Disposal Workflow

The following workflow outlines the decision-making and physical steps from waste generation to final removal by trained professionals. In-laboratory treatment of nitroaromatic compounds is not recommended due to the specialized expertise required and the inherent risks.

DisposalWorkflow cluster_Lab Laboratory Responsibility cluster_EHS EHS / Professional Responsibility Start Waste Generation (Solid or Liquid) PPE Step 1: Don Appropriate PPE (Goggles, Gloves, Lab Coat) Start->PPE Segregate Step 2: Segregate Waste (Dedicated Container, No Bases/Reductants) PPE->Segregate Label Step 3: Label Container ('Hazardous Waste', Full Chemical Name, Hazards) Segregate->Label Store Step 4: Store in Satellite Accumulation Area (SAA) Label->Store Request Step 5: Request EHS Pickup (When container is full or per schedule) Store->Request Pickup EHS Collects Waste (Verifies Labeling & Container Integrity) Request->Pickup Hand-off Transport Transport to Central Facility (Using Manifest System) Pickup->Transport Dispose Final Disposal at TSDF (Incineration or other approved method) Transport->Dispose

References

A Comprehensive Safety and Handling Guide for 2-(3-Methyl-4-nitro-phenyl)-oxazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety protocols and logistical information for the handling and disposal of 2-(3-Methyl-4-nitro-phenyl)-oxazole-4-carbaldehyde (CAS No. 885274-46-4). As a Senior Application Scientist, this document synthesizes technical data with field-proven safety practices to ensure the well-being of laboratory personnel and compliance with safety standards. The information herein is based on the known hazards of its constituent chemical groups—nitroaromatic compounds and aldehydes—due to the absence of a specific Safety Data Sheet (SDS) for this compound.

Understanding the Hazard Profile

This compound is a complex organic molecule featuring a nitroaromatic group, an oxazole ring, and an aldehyde functional group. Each of these contributes to its potential hazard profile.

  • Nitroaromatic Compounds: This class of chemicals is known for its energetic properties and potential for thermal instability. Pure organic nitrocompounds can decompose violently or explosively at high temperatures.[1] The presence of impurities can lower the decomposition temperature, increasing the risk of a runaway reaction.[1] Many nitroaromatic compounds are also toxic and mutagenic.[2][3]

  • Aromatic Aldehydes: Aldehydes can be irritants to the skin, eyes, and respiratory tract. Some may also cause allergic skin reactions.

  • Oxazole Derivatives: While the oxazole ring itself is a stable aromatic heterocycle, the overall reactivity of the molecule is dictated by its functional groups. Some oxazole derivatives are investigated for various biological activities.[4][5]

Given these characteristics, this compound should be handled with care, assuming it may be a skin and eye irritant, a potential skin sensitizer, and thermally sensitive.

Hazard ClassPotential EffectsPreventative Measures
Acute Toxicity May be harmful if swallowed, inhaled, or in contact with skin.Avoid direct contact and inhalation. Use appropriate personal protective equipment (PPE).
Skin Irritation/Sensitization May cause skin irritation and allergic reactions upon repeated contact.Wear compatible gloves and a lab coat. Wash hands thoroughly after handling.
Eye Irritation May cause serious eye irritation.Wear chemical safety goggles or a face shield.
Thermal Instability As a nitroaromatic compound, it may decompose exothermically at elevated temperatures.Avoid heating unless necessary and under controlled conditions. Store away from heat sources.
Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is crucial when handling this compound.

  • Hand Protection: Due to the aromatic nature and presence of functional groups, standard disposable nitrile gloves may only offer splash protection. For prolonged handling, consider using thicker nitrile or neoprene gloves. Always inspect gloves before use and change them immediately if contamination is suspected. While nitrile gloves provide good resistance to many chemicals, their effectiveness against aromatic hydrocarbons can be limited.[6][7] It is advisable to consult the glove manufacturer's chemical resistance guide for specific breakthrough times if available.

  • Eye and Face Protection: Chemical safety goggles that meet ANSI Z87.1 standards are mandatory. When there is a risk of splashing, a face shield should be worn in addition to safety goggles.

  • Body Protection: A flame-resistant lab coat should be worn and kept buttoned. Ensure it is made from a material suitable for handling chemicals, such as Nomex or treated cotton.

  • Respiratory Protection: All handling of the solid compound or its solutions should be conducted within a certified chemical fume hood to minimize inhalation exposure.

Operational Plan: A Step-by-Step Approach to Safe Handling

A systematic workflow is essential to minimize risks.

3.1. Preparation and Weighing

  • Designate a Workspace: All work with this compound should be performed in a designated area within a chemical fume hood.

  • Gather Materials: Before starting, ensure all necessary equipment, including PPE, spill kits, and waste containers, are readily accessible.

  • Weighing: If weighing the solid, do so in the fume hood. Use a disposable weighing boat to prevent contamination of the balance.

3.2. Handling and Experimental Use

  • Solution Preparation: When preparing solutions, add the solid compound to the solvent slowly to avoid splashing.

  • Temperature Control: Avoid heating the compound unnecessarily. If a reaction requires elevated temperatures, use a well-calibrated heating mantle with a temperature controller and conduct the reaction behind a blast shield. Nitroaromatic compounds can undergo exothermic decomposition.[1]

  • Incompatible Materials: Keep the compound away from strong oxidizing agents, strong bases, and reducing agents, as these can potentially lead to vigorous or explosive reactions.[8]

3.3. Post-Experiment Procedures

  • Decontamination: Thoroughly decontaminate all surfaces and equipment that came into contact with the chemical using an appropriate solvent (e.g., ethanol or isopropanol), followed by soap and water.

  • Hand Washing: Wash hands thoroughly with soap and water after removing gloves.

Workflow for Safe Handling

SafeHandlingWorkflow Safe Handling and Disposal Workflow cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal & Cleanup A Don PPE: - Safety Goggles - Lab Coat - Compatible Gloves B Work in Fume Hood A->B C Prepare Spill Kit B->C D Weigh Compound C->D Proceed to Handling E Conduct Experiment D->E F Monitor for Instability E->F G Segregate Waste: - Solid - Liquid - Contaminated PPE F->G Proceed to Disposal H Label Waste Containers G->H I Decontaminate Workspace H->I J J I->J Wash Hands Thoroughly

Caption: A flowchart illustrating the key stages of safely handling this compound.

Emergency Procedures: Be Prepared

4.1. Spills

  • Minor Spill (in a fume hood):

    • Alert others in the immediate area.

    • Wearing appropriate PPE, absorb the spill with an inert material like vermiculite or sand.

    • Collect the absorbed material into a labeled, sealed container for hazardous waste disposal.

    • Decontaminate the area with a suitable solvent and then wash with soap and water.

  • Major Spill (outside a fume hood):

    • Evacuate the immediate area and alert others.

    • If the substance is volatile or creates dust, evacuate the entire lab and prevent re-entry.

    • Contact your institution's Environmental Health and Safety (EHS) department immediately.

4.2. Personal Exposure

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing while under a safety shower. Seek medical attention.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.

Disposal Plan: Responsible Waste Management

All waste containing this compound must be treated as hazardous waste.

  • Waste Segregation:

    • Solid Waste: Collect unreacted compound and contaminated solids (e.g., weighing boats, absorbent materials) in a clearly labeled, sealed container.

    • Liquid Waste: Collect solutions containing the compound in a separate, labeled, and sealed waste container. Do not mix with other waste streams unless compatibility is confirmed.

    • Contaminated PPE: Used gloves and disposable lab coats should be double-bagged and disposed of as hazardous solid waste.

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".

  • Storage: Store waste containers in a designated, well-ventilated secondary containment area, away from incompatible materials.

  • Pickup: Arrange for waste disposal through your institution's EHS department. Do not pour any waste containing this compound down the drain.

By adhering to these guidelines, you can create a safer laboratory environment and ensure the responsible handling and disposal of this compound. Always prioritize safety and consult with your institution's safety professionals for any specific concerns.

References

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2-(3-Methyl-4-nitro-phenyl)-oxazole-4-carbaldehyde
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.